molecular formula C9H19NO4 B068203 N-Boc-(R)-2-Amino-3-methoxy-1-propanol CAS No. 183793-49-9

N-Boc-(R)-2-Amino-3-methoxy-1-propanol

Cat. No.: B068203
CAS No.: 183793-49-9
M. Wt: 205.25 g/mol
InChI Key: CMWJWKLWQJMPMM-SSDOTTSWSA-N
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Description

N-Boc-(R)-2-Amino-3-methoxy-1-propanol is a chiral, non-racemic amino alcohol derivative of significant value in synthetic organic chemistry and medicinal research. Its structure features a Boc-protected primary amine and a secondary alcohol, strategically positioned with a stereogenic center and a methoxyethyl backbone. This configuration makes it an exceptionally versatile chiral building block for the asymmetric synthesis of complex molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2R)-1-hydroxy-3-methoxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-7(5-11)6-13-4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWJWKLWQJMPMM-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183793-49-9
Record name N-Boc-(R)-2-amino-3-methoxy-1-propanol
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Foundational & Exploratory

An In-depth Technical Guide to N-Boc-(R)-2-Amino-3-methoxy-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chiral Building Block of Strategic Importance

N-Boc-(R)-2-Amino-3-methoxy-1-propanol, registered under CAS number 1334171-66-2, is a pivotal chiral building block in modern synthetic organic chemistry and pharmaceutical development.[1][2] Its structure uniquely combines a primary alcohol, a stereodefined secondary amine protected by a tert-butoxycarbonyl (Boc) group, and a methoxy ether. This trifunctional arrangement offers a versatile scaffold for constructing complex, enantiomerically pure molecules. The presence of the Boc protecting group is central to its utility, enabling chemists to perform selective reactions on the hydroxyl group while the amine remains shielded. Its defined (R)-stereochemistry is crucial for the synthesis of stereospecific drugs, where a single enantiomer is responsible for the desired therapeutic effect. This guide provides an in-depth analysis of its properties, synthesis, applications, and handling protocols for researchers and drug development professionals.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1334171-66-2[1][2]
Molecular Formula C₉H₁₉NO₄[1]
Molecular Weight 205.25 g/mol [1]
Appearance White crystalline solid (typical)General chemical knowledge
Solubility Soluble in alcohols and other organic solvents like acetone and dimethylformamide.[3]

Synthesis and Mechanistic Principles

The synthesis of chiral amino alcohols often involves the protection of the amine functionality to allow for selective modification of other parts of the molecule. The use of the tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis and is widely applied in the preparation of intermediates like this compound.

General Synthetic Workflow

A common synthetic strategy involves starting from a chiral precursor, such as an amino acid, and introducing the Boc protecting group. This is typically followed by modification of other functional groups. A generalized workflow for preparing N-Boc protected amino alcohols is outlined below.

G cluster_0 Phase 1: Starting Material cluster_1 Phase 2: Boc Protection cluster_2 Phase 3: Workup & Purification cluster_3 Phase 4: Final Product A Chiral Amino Alcohol Precursor ((R)-2-Amino-3-methoxy-1-propanol) B Addition of Di-tert-butyl dicarbonate (Boc)₂O and a suitable base (e.g., Triethylamine) A->B Step 1 C Reaction in an appropriate solvent (e.g., Dioxane, Acetone) B->C Step 2 D Aqueous Workup (e.g., Extraction with Ethyl Acetate) C->D Step 3 E Purification (e.g., Column Chromatography) D->E Step 4 F This compound E->F G cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine R-NH₂ Protected R-NH-Boc Amine->Protected + Base Boc2O (Boc)₂O Boc2O->Protected Protected2 R-NH-Boc Deprotected R-NH₃⁺ Protected2->Deprotected Acid H⁺ (e.g., TFA, HCl) Acid->Deprotected

The reversible nature of Boc protection and deprotection.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of complex pharmaceutical compounds. Its utility stems from its bifunctional nature, possessing both a nucleophilic hydroxyl group and a latent amino group that can be revealed upon deprotection.

This structure is particularly useful in the synthesis of:

  • Chiral Ligands: For asymmetric catalysis.

  • Peptidomimetics: Where the amino alcohol core serves as a surrogate for a natural amino acid residue.

  • Active Pharmaceutical Ingredients (APIs): It can be incorporated into the backbone of drug candidates to impart specific stereochemistry and functionality. For instance, similar amino alcohol structures are used in the synthesis of antiviral drugs and other therapeutic agents. A patent for the preparation of Lacosamide, an anticonvulsant medication, describes the use of a related intermediate, (R)-N-benzyl-2-N-Boc-amino-3-methoxypropionamide, highlighting the relevance of this structural motif in pharmaceutical synthesis. [4]

Experimental Protocol: Boc Protection of an Amino Alcohol

This protocol provides a generalized, self-validating procedure for the Boc protection of a chiral amino alcohol, which is a key step in synthesizing the title compound.

Materials:

  • (R)-2-Amino-3-methoxy-1-propanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • 50% Aqueous Dioxane or Acetone

  • Ethyl Acetate

  • 1 M Citric Acid Solution

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the amino alcohol (1 equivalent) in 50% aqueous dioxane.

  • Base Addition: Add triethylamine (1.5 equivalents) to the solution and stir at room temperature.

  • Boc Anhydride Addition: Add a solution of (Boc)₂O (1.1 equivalents) in dioxane dropwise to the stirring mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: If a solvent other than dioxane was used, remove it under reduced pressure. [5]6. Extraction: Dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with 1 M citric acid solution, saturated sodium bicarbonate solution, and brine. [5]8. Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amino alcohol.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat. [6]Work in a well-ventilated area or a fume hood. [6]* Inhalation: Avoid inhaling dust or vapors. [6]May cause respiratory irritation. [6]* Skin and Eye Contact: The compound can cause skin and serious eye irritation. [6]In case of contact, flush the affected area with copious amounts of water. [6]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

Always consult the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion

This compound stands out as a highly valuable and versatile chiral intermediate. Its pre-defined stereocenter and the orthogonal protection strategy afforded by the Boc group provide chemists with a reliable tool for the efficient and stereocontrolled synthesis of complex target molecules. Its application in the pharmaceutical industry underscores the critical role of such building blocks in the development of next-generation therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage its full synthetic potential.

References

  • Santa Cruz Biotechnology. N-Boc-2-amino-3-methoxy-1-propanol | CAS 1334171-66-2.

  • Next Peptide. 1334171-66-2 | N-Boc-2-amino-3-methoxy-1-propanol.

  • Why N-BOC-(R)-1-AMINO-2-PROPANOL is a Go-To Intermediate for Pharmaceutical R&D. (2026, January 6).

  • CymitQuimica. N-Boc-(R)-1-amino-2-propanol Safety Data Sheet. (2023, August 2).

  • Sigma-Aldrich. BOC-ON Technical Information Bulletin.

  • Google Patents. An improved process for the preparation of lacosamide (WO2011144983A2).

  • ChemBK. N-Boc-2-Amino-1-Propanol. (2024, April 10).

Sources

"N-Boc-(R)-2-Amino-3-methoxy-1-propanol" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Boc-(R)-2-Amino-3-methoxy-1-propanol: Properties, Synthesis, and Applications in Drug Development

Executive Summary

This compound is a chiral building block of significant interest to researchers and scientists in the field of pharmaceutical development. Its unique trifunctional structure, featuring a primary alcohol, a Boc-protected amine, and a methoxy ether, all arranged around a defined stereocenter, makes it a valuable intermediate in the synthesis of complex, enantiomerically pure drug molecules. This guide provides a comprehensive technical overview of its physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, explores its critical applications in drug synthesis, and details essential safety and handling protocols.

Physicochemical Properties and Characterization

This compound, with the chemical formula C9H19NO4, is a derivative of the amino acid serine.[1] The presence of the tert-butoxycarbonyl (Boc) group provides robust protection for the amine, allowing for selective reactions at the primary hydroxyl group.[2] This strategic protection is fundamental to its utility, simplifying complex synthetic routes and improving overall yields in multi-step syntheses.[2]

Key Physicochemical Data
PropertyValueSource
Molecular Weight 205.25 g/mol [1][3][4]
Molecular Formula C9H19NO4[1][3]
CAS Number 183793-49-9[1]
IUPAC Name tert-butyl N-[(1R)-2-hydroxy-1-(methoxymethyl)ethyl]carbamate[1]
Appearance Typically an oil or low-melting solidInferred from similar structures
Solubility Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone)[5]

Characterization of this compound is typically achieved using standard spectroscopic methods. ¹H and ¹³C NMR spectroscopy would be used to confirm the carbon-hydrogen framework and the presence of the Boc group, methoxy group, and the three distinct carbons of the propanol backbone.[6] Infrared (IR) spectroscopy would show characteristic absorptions for the O-H stretch of the alcohol, the N-H stretch of the carbamate, and the strong C=O stretch of the Boc group.

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that leverages readily available chiral precursors, most commonly D-Serine (the enantiomer that provides the desired (R)-configuration in the final product after functional group manipulation). The synthetic strategy is designed to selectively modify the functional groups while preserving the critical stereochemistry.

Proposed Synthetic Workflow

The logical pathway begins with the protection of the amine, followed by modification of the carboxylic acid and hydroxyl groups.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Ester Reduction cluster_2 Step 3: Selective O-Methylation DSerine D-Serine BocAnhydride (Boc)₂O, Base (e.g., NaOH, TEA) DSerine->BocAnhydride Step1_Product N-Boc-D-Serine BocAnhydride->Step1_Product Protects amine ReducingAgent Reducing Agent (e.g., NaBH₄, LiAlH₄) in THF Step1_Product->ReducingAgent Step2_Product N-Boc-(R)-2-Amino-1,3-propanediol ReducingAgent->Step2_Product Reduces carboxylic acid MethylatingAgent Methylating Agent (e.g., MeI, Ag₂O or NaH/MeI) Step2_Product->MethylatingAgent Final_Product This compound MethylatingAgent->Final_Product Methylates primary alcohol

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol
  • Step 1: N-Boc Protection of D-Serine.

    • Rationale: The amino group is the most nucleophilic site and must be protected first to prevent side reactions in subsequent steps. The Boc group is ideal due to its stability in basic and reductive conditions and its ease of removal under mild acidic conditions.[2]

    • Procedure: D-Serine is dissolved in a suitable solvent system (e.g., a mixture of dioxane and water) with a base like sodium hydroxide. Di-tert-butyl dicarbonate ((Boc)₂O) is added portion-wise while maintaining a cool temperature (0-5 °C). The reaction is stirred until completion, followed by an acidic workup to protonate the carboxylate, and extraction with an organic solvent to yield N-Boc-D-Serine.

  • Step 2: Reduction of the Carboxylic Acid.

    • Rationale: The carboxylic acid is reduced to a primary alcohol. A reducing agent like sodium borohydride in the presence of an activator, or a stronger agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF), is used. Careful control of the reaction conditions is necessary to ensure complete reduction without affecting the Boc group.

    • Procedure: To a solution of N-Boc-D-Serine in anhydrous THF at 0 °C, a solution of the reducing agent is added slowly. The reaction is stirred and allowed to warm to room temperature. Upon completion, the reaction is carefully quenched with water or a mild acid, followed by extraction and purification to yield N-Boc-(R)-2-Amino-1,3-propanediol.

  • Step 3: Selective O-Methylation.

    • Rationale: This step introduces the methoxy group. A key challenge is the selective methylation of the side-chain hydroxyl group over the C1 hydroxyl. This can often be achieved by forming the alkoxide of the more sterically accessible primary alcohol at C1, protecting it (e.g., as a silyl ether), methylating the remaining hydroxyl, and then deprotecting. A more direct, albeit potentially lower-yielding, approach involves careful stoichiometric control of a base (like sodium hydride) and a methylating agent (like methyl iodide).

    • Procedure: The diol from Step 2 is dissolved in an anhydrous solvent like DMF or THF. A strong base (e.g., sodium hydride) is added to deprotonate the hydroxyl group, followed by the addition of methyl iodide. The reaction is monitored closely for the formation of the desired mono-methylated product. Workup involves quenching the excess base and methylating agent, followed by extraction and chromatographic purification to isolate the final product.

Core Applications in Pharmaceutical Development

The value of this compound lies in its identity as a chiral synthon. Its defined (R)-configuration is essential for building enantiomerically pure drugs, which is critical for ensuring therapeutic efficacy and minimizing side effects.[2]

Case Study: Intermediate in the Synthesis of Lacosamide

A notable application is in the synthesis of Lacosamide, an anticonvulsant medication. While Lacosamide itself does not contain the full backbone of this specific building block, a closely related precursor, N-Boc-D-serine, is a documented starting material for its synthesis.[7] The process involves converting N-Boc-D-serine into (R)-N-benzyl-2-N-Boc-amino-3-methoxypropionamide, which is a key intermediate.[7] This highlights the utility of the N-Boc-D-serine framework, from which our target molecule is derived. The methoxy group and the protected amine at the chiral center are crucial structural motifs carried through the synthesis.

G BuildingBlock N-Boc-(R)-Serine Derivative Intermediate (R)-N-benzyl-2-N-Boc-amino -3-methoxypropionamide BuildingBlock->Intermediate Amide Coupling, Methylation Deprotection Deprotection (HCl) Intermediate->Deprotection Acetylation Acetylation (Acetic Anhydride) Deprotection->Acetylation Lacosamide Lacosamide (Final API) Acetylation->Lacosamide

Caption: Role of N-Boc-Serine derivatives in the Lacosamide synthesis pathway.

Handling, Storage, and Safety Protocols

As with any laboratory chemical, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound. While a specific Safety Data Sheet (SDS) for this compound is not available from the search results, guidelines can be established based on similar N-Boc protected amino alcohols.[8][9]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][10]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[9] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[8]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][11] Store away from strong oxidizing agents and sources of ignition.[11]

  • Fire Safety: In case of fire, use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam to extinguish.[10][11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][11]

Conclusion

This compound stands out as a highly functionalized and valuable chiral building block for modern organic synthesis. The strategic placement of a protected amine, a reactive alcohol, and a methoxy group around a single stereocenter provides medicinal chemists with a versatile tool for constructing complex molecular architectures. Its application in the synthesis of pharmaceutical intermediates underscores its importance in the drug development pipeline, enabling the efficient and stereoselective production of next-generation therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage its full synthetic potential.

References

  • Sunway Pharm Ltd. This compound - CAS:183793-49-9.

  • Santa Cruz Biotechnology. N-Boc-2-amino-3-methoxy-1-propanol | CAS 1334171-66-2.

  • Next Peptide. 1334171-66-2 | N-Boc-2-amino-3-methoxy-1-propanol.

  • Thermo Fisher Scientific. SAFETY DATA SHEET.

  • Sasol. Material Safety Data Sheet n-Propanol.

  • Fisher Scientific. SAFETY DATA SHEET - 3-(BOC-amino)-1-propanol.

  • PubChem. N-Boc-(R)-1-amino-2-propanol.

  • CymitQuimica. N-Boc-(R)-1-amino-2-propanol Safety Data Sheet.

  • Apollo Scientific. N-BOC-2-Amino-1-propanol Safety Data Sheet.

  • DC Fine Chemicals. Why N-BOC-(R)-1-AMINO-2-PROPANOL is a Go-To Intermediate for Pharmaceutical R&D.

  • ResearchGate. Synthesis of N-BOC amines by various routes.

  • Benchchem. Application Notes and Protocols: The Role of 3-Methoxy-1-propanol in the Synthesis of Active Pharmaceutical Ingredients.

  • ChemicalBook. N-Boc-(S)-2-amino-3-benzyloxy-1-propanol | 79069-15-1.

  • Google Patents. WO2011144983A2 - An improved process for the preparation of lacosamide.

  • Trade Science Inc. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine.

Sources

Introduction: The Significance of a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N-Boc-(R)-2-Amino-3-methoxy-1-propanol

This compound is a valuable chiral building block in modern organic synthesis and medicinal chemistry. Its stereodefined structure, containing both a protected amine and a primary alcohol, makes it an essential precursor for the synthesis of complex, enantiomerically pure molecules. Drug development professionals and researchers utilize such synthons to construct key fragments of pharmacologically active compounds, where precise three-dimensional orientation is critical for biological activity. This guide provides a detailed exploration of a reliable and efficient synthesis route for this compound, starting from a readily available chiral precursor. We will delve into the strategic choices behind the synthesis, detailed experimental protocols, and the underlying chemical principles that ensure success.

Part 1: Synthesis Strategy - A Chiral Pool Approach

The most logical and cost-effective strategy for synthesizing an enantiomerically pure molecule like this compound is the "chiral pool" approach.[1][2][3] This methodology leverages naturally occurring, inexpensive chiral molecules as starting materials, thereby avoiding the need for complex asymmetric synthesis or costly chiral resolution steps.[4][5]

For the target molecule, the amino acid (R)-Serine (more commonly known as D-Serine) is an ideal starting point. It possesses the correct stereochemistry at the C2 position and the necessary functional groups—an amine, a carboxylic acid, and a primary hydroxyl group—that can be chemically manipulated to arrive at the desired product.

The overall synthetic transformation from D-Serine involves four key steps:

  • N-Protection: The amino group is protected with a tert-butyloxycarbonyl (Boc) group to prevent it from acting as a nucleophile in subsequent steps.

  • O-Methylation: The side-chain hydroxyl group is converted to a methoxy ether.

  • Carboxyl Group Activation: The carboxylic acid is converted to a methyl ester to facilitate the final reduction.

  • Reduction: The methyl ester is reduced to a primary alcohol to yield the final product.

Synthesis_Overview Start D-Serine (Chiral Pool) Step1 N-Boc Protection Start->Step1 (Boc)₂O Step2 Esterification Step1->Step2 CH₃I, K₂CO₃ Step3 O-Methylation Step2->Step3 NaH, CH₃I Step4 Ester Reduction Step3->Step4 LiBH₄ End This compound Step4->End

Caption: High-level workflow for the synthesis of the target compound from D-Serine.

Part 2: Detailed Synthetic Protocols and Mechanistic Insights

This section provides a step-by-step guide to the synthesis, grounded in established chemical literature. The protocols are designed to be self-validating, with explanations for each critical choice of reagent and condition.

Step 1: Synthesis of N-Boc-D-Serine

The initial step involves the protection of the amino group of D-Serine using di-tert-butyl dicarbonate, (Boc)₂O. The Boc group is robust enough to withstand a variety of reaction conditions but can be readily removed with acid, making it an ideal protecting group.[6]

Experimental Protocol:

  • Suspend D-Serine (1.0 eq.) in a 1:1 mixture of water and dioxane.

  • Cool the suspension in an ice bath to 0°C.

  • Add sodium carbonate (2.5 eq.) to the mixture, followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (1.1 eq.).[7]

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, until TLC analysis indicates the complete consumption of the starting material.

  • Concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0°C and acidify to pH 2-3 with a cold aqueous solution of potassium bisulfate or dilute HCl.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-D-Serine, typically as a white solid or a thick oil.[7][8]

Causality and Expertise:

  • Solvent Choice: The water/dioxane system is used to dissolve both the polar amino acid and the nonpolar (Boc)₂O, facilitating the reaction.

  • Base: Sodium carbonate is a mild base that deprotonates the amino group, activating it for nucleophilic attack on the Boc anhydride, while leaving the carboxylic acid as a carboxylate salt, which enhances its water solubility.

  • Work-up: Acidification is critical to protonate the carboxylic acid, allowing for its extraction into an organic solvent. Performing this step at 0°C minimizes any potential acid-catalyzed removal of the newly installed Boc group.

Step 2: Synthesis of N-Boc-D-Serine Methyl Ester

With the amine protected, the next step is the esterification of the carboxylic acid. This prevents the acidic proton from interfering with the base-mediated methylation in the subsequent step and activates the carbonyl group for the final reduction.

Experimental Protocol:

  • Dissolve N-Boc-D-Serine (1.0 eq.) in anhydrous dimethylformamide (DMF).

  • Add solid potassium carbonate (1.1 eq.) to the solution and stir for 10-15 minutes in an ice-water bath.[8]

  • Add methyl iodide (2.0 eq.) to the white suspension. (Caution: Methyl iodide is toxic and should be handled in a fume hood) .[8]

  • Continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture and partition the filtrate between ethyl acetate and water.

  • Wash the organic phase sequentially with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give N-Boc-D-serine methyl ester, typically as a pale oil.[8]

Causality and Expertise:

  • Reagents: The combination of potassium carbonate and methyl iodide is a classic and efficient method for esterification via Sₙ2 reaction on the carboxylate.

  • Solvent: Anhydrous DMF is an excellent polar aprotic solvent for this reaction, dissolving the starting material and facilitating the Sₙ2 displacement.

  • Purification: This product is often sufficiently pure to be carried forward without column chromatography.[8]

Step 3: O-Methylation to N-Boc-(R)-2-Amino-3-methoxypropanoic acid methyl ester

This is the most critical step for installing the methoxy group. It requires a strong base to deprotonate the primary hydroxyl group, which is then alkylated.

Experimental Protocol:

  • Prepare a solution of N-Boc-D-Serine methyl ester (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to 0°C under a nitrogen atmosphere.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise to the solution. Stir for 30-45 minutes at 0°C to allow for complete deprotonation (cessation of H₂ gas evolution).

  • Add dimethyl sulfate (1.2 eq.) dropwise to the reaction mixture at 0°C. (Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen; handle with extreme care in a fume hood) . An alternative is to use methyl iodide.[9]

  • Allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride at 0°C.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield the pure methylated product.

Causality and Expertise:

  • Strong Base: The pKa of the primary alcohol is ~16, requiring a strong, non-nucleophilic base like NaH for complete deprotonation to the alkoxide.

  • Methylating Agent: Dimethyl sulfate is a powerful and efficient methylating agent. The reaction proceeds via an Sₙ2 attack of the newly formed alkoxide on the methylating agent. This process is analogous to methylation steps used in the synthesis of other pharmaceutical intermediates.[9]

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the highly reactive sodium hydride from reacting with moisture in the air.

Caption: Key steps in the O-methylation reaction: deprotonation and Sₙ2 attack.

Step 4: Reduction to this compound

The final step is the selective reduction of the methyl ester to a primary alcohol. Lithium borohydride is an excellent choice as it is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and effectively reduces esters without affecting the Boc protecting group.[10]

Experimental Protocol:

  • Dissolve the purified N-Boc-(R)-2-amino-3-methoxypropanoic acid methyl ester (1.0 eq.) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add lithium borohydride (LiBH₄, 2.0 eq.) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 12 hours.[10]

  • Cool the reaction back to 0°C and quench by the slow addition of a saturated aqueous solution of sodium sulfate, followed by water.

  • Filter the resulting suspension and extract the filtrate with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using a solvent system such as 2% methanol in chloroform to yield the final product, this compound.[11]

Causality and Expertise:

  • Reducing Agent: LiBH₄ provides excellent chemoselectivity, reducing the ester while leaving the carbamate (Boc group) intact.

  • Work-up: The quenching procedure is designed to safely neutralize the excess reducing agent and precipitate the boron salts, simplifying the purification process.

Part 3: Data Summary and Characterization

The successful synthesis of this compound must be confirmed through rigorous analytical characterization.

Table 1: Synthesis Route Summary

StepTransformationKey ReagentsSolventPurpose
1 N-Protection(Boc)₂O, Na₂CO₃Water/DioxaneProtect the amine functionality.
2 EsterificationCH₃I, K₂CO₃DMFActivate carboxyl group for reduction.
3 O-MethylationNaH, (CH₃)₂SO₄THFIntroduce the key methoxy group.
4 ReductionLiBH₄THFReduce ester to primary alcohol.

Expected Characterization Data:

  • ¹H NMR: Will show characteristic peaks for the Boc group (~1.4 ppm, 9H, singlet), the methoxy group (~3.4 ppm, 3H, singlet), the protons on the carbon backbone, and the hydroxyl proton.

  • ¹³C NMR: Will confirm the presence of all 9 carbon atoms in their respective chemical environments.

  • FT-IR: Will display characteristic absorptions for the N-H bond (carbamate), O-H bond (alcohol), and C=O bond (carbamate).[12]

  • Mass Spectrometry (ESI+): Will show the [M+H]⁺ or [M+Na]⁺ adduct, confirming the molecular weight of 205.25 g/mol .[13][14]

  • Optical Rotation: A specific rotation value will be measured to confirm that the stereochemical integrity of the chiral center was maintained throughout the synthesis.

Part 4: Applications and Conclusion

This compound is more than just a chemical compound; it is an enabling tool for the creation of new medicines. Its structural motifs are found in a wide array of bioactive molecules. For instance, related amino alcohol structures are central to the synthesis of protease inhibitors, antiviral agents, and other complex therapeutic candidates. The methoxy group can serve to block metabolic oxidation or to engage in specific hydrogen bonding interactions within a biological target.

This guide has outlined a robust and logical pathway for the synthesis of this valuable chiral building block. By starting from the inexpensive and naturally available D-Serine, the route is both efficient and economically viable. The detailed protocols and mechanistic explanations provided herein offer researchers and drug development professionals a solid foundation for producing this key intermediate, empowering the advancement of complex molecule synthesis and the discovery of new therapeutic agents.

References

  • Scholars Research Library - Der Pharma Chemica. (n.d.). Synthesis and characterization of novel dipeptide analogue.
  • Organic Syntheses. (n.d.). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Org. Synth. 1992, 70, 86. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from a collection of articles on Boc protection of amines.
  • BenchChem. (n.d.). N-Boc-D-prolinol: A Versatile Chiral Auxiliary for Asymmetric Synthesis. Retrieved from an article discussing the use of the chiral pool.
  • LookChem. (n.d.). N-Boc-(R)-1-amino-2-propanol. Retrieved from [Link]

  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons.
  • BenchChem. (n.d.). Application Notes and Protocols: The Role of 3-Methoxy-1-propanol in the Synthesis of Active Pharmaceutical Ingredients. Retrieved from an article discussing the use of related methoxy alcohol compounds in API synthesis.
  • TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4).
  • Google Patents. (2011). An improved process for the preparation of lacosamide. WO2011144983A2.
  • PMC - NIH. (n.d.). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. Retrieved from an article discussing the synthesis of amino alcohols.
  • TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents. Retrieved from a brochure discussing chiral pool synthesis.
  • Baran Lab, Scripps Research. (n.d.). Creativity from the Chiral Pool: Amino Acids.
  • MDPI. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(9), 951.
  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (n.d.). Retrieved from a publication detailing the reduction of N-Boc amino acid methyl esters.
  • ChemInform. (2013). Enantioselective Methodologies Using N-Carbamoyl-imines. ChemInform, 44(32).
  • PrepChem.com. (n.d.). Synthesis of (2R)-N-BOC-serine. Retrieved from [Link]

  • Next Peptide. (n.d.). 1334171-66-2 | N-Boc-2-amino-3-methoxy-1-propanol. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). N-Boc-(R)-1-amino-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST WebBook. (n.d.). (R)-(-)-2-Amino-1-propanol. National Institute of Standards and Technology. Retrieved from [Link]

  • SciELO. (n.d.). Enantioselective Synthesis of b-Amino Acids. Retrieved from an article on enantioselective synthesis.
  • PubMed Central. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Retrieved from an article discussing spectroscopic analysis of amino alcohols.
  • Google Patents. (n.d.). Crystallization method of Boc-amino acid. CN112661672A.
  • BOC Sciences. (n.d.). CAS 203309-98-2 (R)-(+)-1-BENZYLAMINO-3-PHENOXY-2-PROPANOL.
  • Google Patents. (n.d.). Method for producing and purifying 3-aminopropanol. EP2468712A1.

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An In-Depth Technical Guide to the Starting Materials and Synthesis of N-Boc-(R)-2-Amino-3-methoxy-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

N-Boc-(R)-2-Amino-3-methoxy-1-propanol is a valuable chiral building block in modern organic synthesis, particularly in the development of pharmaceutical agents. Its defined stereochemistry and orthogonal protecting groups make it a versatile synthon for introducing specific pharmacophores. This guide provides a comprehensive overview of the common starting materials and synthetic strategies for the preparation of this compound. We will delve into the rationale behind the selection of precursors, detail the key transformations, and provide step-by-step protocols grounded in established chemical literature.

Introduction: The Significance of Chiral Amino Alcohols

Chiral amino alcohols are a privileged structural motif found in numerous natural products and active pharmaceutical ingredients (APIs).[1] The precise spatial arrangement of the amino and hydroxyl groups is often critical for biological activity, as it dictates the molecule's interaction with chiral biological targets like enzymes and receptors.[1] The title compound, this compound, is a protected form of a chiral amino alcohol, making it an ideal intermediate for multi-step syntheses. The tert-butyloxycarbonyl (Boc) protecting group on the amine is stable under a wide range of conditions but can be readily removed under acidic conditions, providing synthetic flexibility.[2][3]

Strategic Selection of Starting Materials: Leveraging the Chiral Pool

The most efficient and cost-effective syntheses of enantiomerically pure compounds often begin with readily available chiral starting materials, a concept known as "chiral pool synthesis."[1] For this compound, the logical and most common precursor is the naturally occurring amino acid, (R)-Serine (often referred to as D-Serine in older literature).

(R)-Serine is an ideal starting material for several key reasons:

  • Correct Stereochemistry: It possesses the desired (R)-configuration at the carbon atom bearing the amino group.

  • Functionality: It contains the three essential functional groups—an amine, a carboxylic acid, and a primary alcohol—that can be selectively manipulated.

  • Commercial Availability and Cost: (R)-Serine is commercially available in high enantiopurity at a reasonable cost.

The overall synthetic strategy involves a three-step sequence from (R)-Serine:

  • N-Boc Protection: Protection of the amino group.

  • Carboxylic Acid Reduction: Reduction of the carboxylic acid to a primary alcohol.

  • O-Methylation: Selective methylation of the side-chain hydroxyl group.

G start (R)-Serine step1 N-Boc Protection start->step1 intermediate1 N-Boc-(R)-Serine step1->intermediate1 step2 Carboxylic Acid Reduction intermediate1->step2 intermediate2 N-Boc-(R)-2-Amino-1,3-propanediol (N-Boc-(R)-Serinol) step2->intermediate2 step3 Selective O-Methylation intermediate2->step3 product This compound step3->product

Figure 1: Overall synthetic workflow from (R)-Serine.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: N-Boc Protection of (R)-Serine

The first step is the chemoselective protection of the amino group of (R)-Serine. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability in basic and nucleophilic conditions, which will be encountered in the subsequent steps. The most common reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O).

Protocol:

  • Dissolution: Dissolve (R)-Serine in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF) and water.

  • Basification: Add a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), to deprotonate the amino group, rendering it nucleophilic. The pH should be maintained in the range of 9-10.

  • Addition of (Boc)₂O: Add di-tert-butyl dicarbonate, typically dissolved in the organic solvent, to the reaction mixture. The reaction is usually stirred at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, acidify the aqueous solution with a mild acid (e.g., citric acid or cold dilute HCl) to a pH of 2-3 to protonate the carboxylic acid and any unreacted amine.

  • Extraction: Extract the product, N-Boc-(R)-Serine, with an organic solvent such as ethyl acetate.

  • Purification: The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product, which is often a white solid and can be used in the next step without further purification.

Causality and Expertise: The use of an aqueous basic solution is crucial. The base deprotonates the ammonium group of the zwitterionic amino acid, freeing the lone pair of the nitrogen to attack the electrophilic carbonyl carbon of (Boc)₂O. The subsequent collapse of the tetrahedral intermediate releases tert-butoxide and carbon dioxide, leading to the stable carbamate product. This method is highly effective and generally avoids side reactions.[4]

Step 2: Reduction of N-Boc-(R)-Serine to N-Boc-(R)-Serinol

With the amino group protected, the next transformation is the reduction of the carboxylic acid to a primary alcohol. This requires a reducing agent that is potent enough to reduce a carboxylic acid but will not cleave the Boc group.

Common Reducing Agents and Rationale:

Reducing AgentAdvantagesDisadvantages
Borane (BH₃) Highly effective for reducing carboxylic acids. Often used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂).Can be pyrophoric and requires careful handling under anhydrous conditions.
Sodium Borohydride (NaBH₄) / Iodine (I₂) A milder and safer alternative to borane. In situ generation of diborane.Requires careful control of stoichiometry.
Mixed Anhydride Method followed by NaBH₄ A two-step process where the carboxylic acid is first activated (e.g., with ethyl chloroformate) and then reduced with NaBH₄. This is a very common and high-yielding method.Requires an additional activation step.

Protocol (Mixed Anhydride Method):

  • Dissolution and Cooling: Dissolve N-Boc-(R)-Serine in anhydrous THF and cool the solution to -15 to -10 °C in an ice-salt or acetone/dry ice bath.

  • Activation: Add a base, such as N-methylmorpholine or triethylamine, followed by the dropwise addition of ethyl chloroformate or isobutyl chloroformate. Stir the mixture at this temperature for about 30 minutes to form the mixed anhydride.

  • Reduction: In a separate flask, prepare a solution of sodium borohydride in a small amount of water and add it to the reaction mixture, ensuring the temperature remains below 0 °C.

  • Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of methanol or a saturated aqueous solution of ammonium chloride.

  • Workup and Extraction: Allow the mixture to warm to room temperature and concentrate it under reduced pressure to remove the THF. Add water and extract the product, N-Boc-(R)-Serinol, with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

Expert Insight: The mixed anhydride method is often preferred in a laboratory setting due to its high yields and the use of safer reagents compared to borane complexes. The activation of the carboxylic acid is key, as it transforms the hydroxyl group into a better leaving group, facilitating the hydride attack from NaBH₄.

Step 3: Selective O-Methylation

The final step is the selective methylation of the primary hydroxyl group of the side chain. This requires a methylation strategy that does not affect the other primary alcohol or the N-Boc group. A common and effective method is the Williamson ether synthesis.

Protocol:

  • Deprotonation: Dissolve N-Boc-(R)-Serinol in an anhydrous aprotic solvent like THF or DMF and cool the solution to 0 °C.

  • Base Addition: Add a strong base, such as sodium hydride (NaH), portion-wise. The evolution of hydrogen gas will be observed. The primary hydroxyl group is more sterically accessible and thus more readily deprotonated than the hydroxyl group at C1. However, careful control of stoichiometry is important to favor mono-methylation.

  • Methylating Agent: After the gas evolution ceases, add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. The final product, this compound, is purified by column chromatography.

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Reduction cluster_2 Step 3: O-Methylation a0 (R)-Serine a1 (Boc)₂O, Base (e.g., NaOH in H₂O/Dioxane) a0->a1 a2 N-Boc-(R)-Serine a1->a2 b0 N-Boc-(R)-Serine b1 1. Ethyl Chloroformate, NMM 2. NaBH₄ b0->b1 b2 N-Boc-(R)-Serinol b1->b2 c0 N-Boc-(R)-Serinol c1 NaH, CH₃I in THF c0->c1 c2 This compound c1->c2

Figure 2: Detailed reaction steps with reagents.

Alternative Starting Materials and Routes

While the (R)-Serine route is the most direct, other chiral starting materials can be envisioned, although they are generally less common for this specific target.

  • (R)-Glyceraldehyde: This chiral building block could be used, but it would require the introduction of the amino group with stereocontrol, which can be challenging.

  • Asymmetric Synthesis: Modern catalytic asymmetric methods, such as the asymmetric aminohydroxylation of a suitable allyl ether, could in principle be employed. However, for a molecule with a readily available chiral pool precursor like serine, this is often not the most economically viable approach on a large scale.[1]

Conclusion

The synthesis of this compound is a prime example of efficient chiral synthesis leveraging the chiral pool. Starting from the inexpensive and enantiopure amino acid (R)-Serine, a straightforward three-step sequence of protection, reduction, and methylation provides the target molecule. The choice of reagents and reaction conditions at each stage is critical for achieving high yields and maintaining the stereochemical integrity of the molecule. This guide provides the fundamental knowledge and practical protocols for researchers and drug development professionals to successfully synthesize this valuable building block.

References

  • Vertex AI Search, Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. 5

  • Vertex AI Search, Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC - NIH. 6

  • Vertex AI Search, discovery and synthesis of chiral amino alcohols - Benchchem. 1

  • Vertex AI Search, New Approach Facilitates Chiral Amino Alcohol Synthesis. 7

  • Vertex AI Search, Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines - ACS Publications.

  • Vertex AI Search, Boc-Protected Amino Groups - Organic Chemistry Portal. 2

  • Vertex AI Search, N-Boc protection of aminoesters a . | Download Table - ResearchGate.

  • Vertex AI Search, Chemistry of N-Boc-N-tert-butylthiomethyl-Protected α-Aminoorganostannanes: Diastereoselective Synthesis of Primary β-Amino Alcohols from α-Aminoorganostannanes | The Journal of Organic Chemistry - ACS Publications.

  • Vertex AI Search, N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH.

  • Vertex AI Search, tert-Butyloxycarbonyl protecting group - Wikipedia.

  • Vertex AI Search, Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine - TSI Journals.

  • Vertex AI Search, WO2011144983A2 - An improved process for the preparation of lacosamide - Google Patents.

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Spectroscopic data of "N-Boc-(R)-2-Amino-3-methoxy-1-propanol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of N-Boc-(R)-2-Amino-3-methoxy-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral building block of significant interest in synthetic organic chemistry and drug development. Its structure incorporates a protected amine (N-Boc), a primary alcohol, and a methoxy ether, providing a versatile scaffold for the synthesis of complex molecules, including peptidomimetics and pharmaceutical intermediates. The precise characterization of this molecule is paramount to ensure its purity, confirm its structure, and understand its reactivity. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and functional group composition.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein is a synthesis of established spectroscopic principles and data from structurally related compounds. This guide is intended to serve as a valuable resource for researchers in the procurement, synthesis, and application of this important chiral building block. While experimental data should always be obtained for each specific lot, this guide provides a robust framework for the interpretation of that data.

Molecular Structure and Key Features

The structure of this compound, with the IUPAC name tert-butyl ((R)-1-hydroxy-3-methoxypropan-2-yl)carbamate, is presented below. Its molecular formula is C₉H₁₉NO₄, and it has a molecular weight of 205.25 g/mol [1].

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals for each unique proton environment.

Experimental Protocol Considerations

A standard ¹H NMR experiment would involve dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum would typically be acquired on a 300 MHz or higher field spectrometer.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
-C(CH ₃)₃~1.45s9Htert-butyl
-OH ~2.0-3.0br s1HHydroxyl
-CH ₂-OH~3.65m2HMethylene adjacent to hydroxyl
-CH -NH~3.80m1HMethine
-CH ₂-OCH₃~3.40m2HMethylene adjacent to ether
-OCH~3.35s3HMethoxy
-NH -~5.0d1HAmide
Interpretation and Justification
  • tert-Butyl Protons (~1.45 ppm): The nine protons of the tert-butyl group are chemically equivalent and exhibit a strong singlet signal in the upfield region, characteristic of the Boc protecting group[2].

  • Hydroxyl Proton (~2.0-3.0 ppm): The chemical shift of the hydroxyl proton is variable and concentration-dependent. It typically appears as a broad singlet and can exchange with deuterium upon addition of D₂O.

  • Methylene Protons adjacent to Hydroxyl (~3.65 ppm): These diastereotopic protons are expected to appear as a multiplet due to coupling with the adjacent methine proton.

  • Methine Proton (~3.80 ppm): This proton is coupled to the adjacent methylene protons and the amide proton, resulting in a complex multiplet.

  • Methylene Protons adjacent to Ether (~3.40 ppm): These diastereotopic protons will appear as a multiplet due to coupling with the methine proton.

  • Methoxy Protons (~3.35 ppm): The three protons of the methoxy group are equivalent and will appear as a sharp singlet.

  • Amide Proton (~5.0 ppm): The amide proton of the carbamate will typically appear as a doublet due to coupling with the adjacent methine proton. Its chemical shift can be influenced by solvent and temperature.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.

Experimental Protocol Considerations

A typical ¹³C NMR spectrum would be acquired on the same sample prepared for ¹H NMR analysis, using a broadband-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Assignment
-C(C H₃)₃~28.4tert-butyl methyls
-C (CH₃)₃~79.5tert-butyl quaternary
-C H-NH~52.0Methine
-C H₂-OH~64.0Methylene adjacent to hydroxyl
-C H₂-OCH₃~73.0Methylene adjacent to ether
-OC H₃~59.0Methoxy
-C =O~156.0Carbamate carbonyl
Interpretation and Justification
  • tert-Butyl Carbons (~28.4 and ~79.5 ppm): The three equivalent methyl carbons of the tert-butyl group will appear around 28.4 ppm, while the quaternary carbon will be further downfield at approximately 79.5 ppm[2].

  • Methine Carbon (~52.0 ppm): The carbon attached to the nitrogen atom is expected in this region.

  • Methylene Carbon adjacent to Hydroxyl (~64.0 ppm): The presence of the electron-withdrawing hydroxyl group shifts this carbon downfield.

  • Methylene Carbon adjacent to Ether (~73.0 ppm): The ether oxygen causes a significant downfield shift for this carbon.

  • Methoxy Carbon (~59.0 ppm): This is a typical chemical shift for a methoxy group carbon.

  • Carbamate Carbonyl Carbon (~156.0 ppm): The carbonyl carbon of the Boc group is characteristically found in the downfield region of the spectrum[2].

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol Considerations

An IR spectrum can be obtained using a neat sample (as a thin film) on a salt plate (NaCl or KBr) or as a KBr pellet, analyzed with an FTIR spectrometer.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Strong, BroadO-H stretch (alcohol)
3350-3250MediumN-H stretch (carbamate)
2975-2950StrongC-H stretch (sp³ C-H)
1710-1680StrongC=O stretch (carbamate carbonyl)
1530-1510MediumN-H bend (amide II)
1250, 1160StrongC-O stretch (carbamate and ether)
Interpretation and Justification
  • O-H and N-H Stretching: A broad band centered around 3350 cm⁻¹ is expected due to the overlapping stretching vibrations of the alcohol O-H and the carbamate N-H groups.

  • C-H Stretching: Strong absorptions below 3000 cm⁻¹ are characteristic of C-H bonds in the alkyl portions of the molecule.

  • C=O Stretching: A very strong and sharp absorption band around 1700 cm⁻¹ is the hallmark of the carbonyl group in the Boc protector[3].

  • N-H Bending: The N-H bending vibration (amide II band) typically appears around 1520 cm⁻¹.

  • C-O Stretching: Strong bands in the fingerprint region (1300-1100 cm⁻¹) will be present due to the C-O stretching of the alcohol, ether, and carbamate functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol Considerations

Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which would likely be analyzed in positive ion mode. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.

Predicted Mass Spectrometry Data
m/zIon
206.1387[M+H]⁺
228.1206[M+Na]⁺
150.0968[M - C₄H₈ + H]⁺
106.0811[M - Boc + H]⁺
Interpretation and Justification
  • Molecular Ions: The protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ are expected to be prominent peaks, confirming the molecular weight of 205.25 g/mol .

  • Fragmentation Pattern: A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (C₄H₈) from the tert-butyl group, followed by the loss of CO₂ to give the free amine. The loss of the entire Boc group (100 amu) is also a common fragmentation pathway[4].

G M_H [M+H]⁺ m/z = 206.1387 M_isobutylene [M - C₄H₈ + H]⁺ m/z = 150.0968 M_H->M_isobutylene - C₄H₈ M_Boc [M - Boc + H]⁺ m/z = 106.0811 M_isobutylene->M_Boc - CO₂

Caption: Predicted key fragmentation pathway in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound through ¹H NMR, ¹³C NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The characteristic signals of the Boc protecting group, in conjunction with the signals from the core amino alcohol and ether functionalities, create a unique spectroscopic fingerprint. This technical guide, by providing a well-reasoned prediction of this fingerprint, serves as a practical tool for researchers to verify the identity and purity of this valuable chiral building block, thereby ensuring the integrity of their synthetic endeavors.

References

  • Wiley-VCH. (2008).
  • The Royal Society of Chemistry. (2015).
  • Patil, S. M., et al. (2021). Chemoselective Boc protection of phenols and amino alcohols.
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  • MDPI. (2021).
  • Human Metabolome Database. ¹H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0243915).
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  • CymitQuimica. N-Boc-2-Amino-3-Methoxy-1-Propanol.
  • PubMed. (2003).
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  • Next Peptide. 1334171-66-2 | N-Boc-2-amino-3-methoxy-1-propanol.
  • Amerigo Scientific. (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (98%).
  • ResearchGate. ¹³C NMR spectra of (3-ethoxy-3-oxopropyl)(N-Boc-2-aminoethyl).
  • National Institutes of Health. (2015). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.
  • Google Patents. (2000). US6100433A - Process for preparing 3-methoxy-1-propanol.
  • PubChem. N-Boc-(R)-1-amino-2-propanol.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
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  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl)
  • National Institute of Standards and Technology. 1-Propanol, 3-amino- - the NIST WebBook.
  • ResearchGate. ¹H-NMR spectrum of Nε-Fmoc-Nα-Boc-l-Lysine in CDCl₃.
  • SpectraBase. 2-Methoxy-3-tosyl-1-propanol - Optional[¹³C NMR] - Chemical Shifts.
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An In-depth Technical Guide to the Solubility of N-Boc-(R)-2-Amino-3-methoxy-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Key Intermediate in Modern Synthesis

N-Boc-(R)-2-Amino-3-methoxy-1-propanol is a chiral building block of significant interest to researchers in pharmaceutical and chemical development. As a protected amino alcohol, its unique trifunctional structure—comprising an acid-labile N-Boc protecting group, a primary alcohol, and a methoxy ether—makes it a versatile intermediate for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The tert-butoxycarbonyl (Boc) group provides stability and allows for orthogonal protection strategies, which are crucial in multi-step synthesis.[1][2]

A thorough understanding of the solubility of this compound is not merely academic; it is a cornerstone of its practical application. Solubility dictates the choice of reaction solvents, purification methods (such as crystallization), formulation strategies for in-vivo studies, and the overall efficiency and scalability of a synthetic process. This guide provides a detailed examination of the theoretical and practical aspects of the solubility of this compound, offering field-proven insights and robust experimental protocols for its determination.

Section 1: Physicochemical Profile and Theoretical Solubility

The solubility of a molecule is intrinsically linked to its structural and physicochemical properties. The principle of "like dissolves like" serves as our primary guide: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[3] this compound presents a fascinating case of dual characteristics.

  • The Lipophilic Moiety : The tert-butyl group of the Boc protector is bulky and non-polar, contributing to the molecule's lipophilicity and favoring solubility in non-polar organic solvents.

  • The Hydrophilic Moiety : The primary alcohol (-CH₂OH), the carbamate linkage, and the methoxy group (-OCH₃) are polar. The hydroxyl and carbamate N-H groups can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl, carbamate carbonyl, and methoxy groups can act as hydrogen bond acceptors. These features promote interaction with and solubility in polar solvents.

Based on this structure, a nuanced solubility profile can be predicted. The presence of multiple polar groups suggests that the compound will not be exclusively soluble in non-polar hydrocarbons. Conversely, the lipophilic Boc group will limit its free solubility in highly polar solvents like water.

For a quantitative perspective, we can examine the predicted physicochemical properties. While specific experimental data for this compound (CAS 1334171-66-2) is not widely published, we can estimate its properties based on the very close structural analog, N-Boc-(R)-1-amino-2-propanol (CAS 119768-44-4), which differs only by the absence of the methoxy group.

Table 1: Physicochemical Properties of this compound and a Close Analog

PropertyValue for this compoundEstimated Value (Based on N-Boc-(R)-1-amino-2-propanol)Influence on Solubility
CAS Number 1334171-66-2[4]119768-44-4[5]-
Molecular Formula C₉H₁₉NO₄[4]C₈H₁₇NO₃[5]-
Molecular Weight 205.25 g/mol [4]175.23 g/mol [5]Higher molecular weight can sometimes decrease solubility.[3]
XLogP3 Not available0.7[5]A low positive value indicates a balance between hydrophilic and lipophilic character, suggesting broad partial solubility.
Hydrogen Bond Donors Not available2[5]Enables solubility in polar protic solvents (e.g., alcohols, water).
Hydrogen Bond Acceptors Not available3[5]Enables solubility in solvents that can donate hydrogen bonds.
Polar Surface Area (PSA) Not available58.6 Ų[5]A moderate PSA suggests the potential for membrane permeability and indicates significant polar character.

The addition of the methoxy group in the target compound likely slightly increases its polarity and hydrogen bond acceptor count compared to the analog, while also increasing the molecular weight. This would suggest a continued balanced solubility profile, with good solubility expected in a range of polar organic solvents.

Table 2: Predicted Qualitative Solubility in Common Laboratory Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetoneHighly SolubleThese solvents can accept hydrogen bonds and have polarities that accommodate both the polar and non-polar parts of the molecule. A similar compound is noted to be soluble in acetone and DMSO.[3][6]
Polar Protic Methanol, EthanolSolubleThe alcohol solvents can engage in hydrogen bonding with the solute's hydroxyl and carbamate groups.
Chlorinated Dichloromethane (DCM), ChloroformSolubleThese solvents are of intermediate polarity and are effective at dissolving many Boc-protected compounds.[6]
Ethers Tetrahydrofuran (THF), Diethyl EtherModerately SolubleTHF's polarity should be sufficient for moderate solubility, while the lower polarity of diethyl ether may result in lower solubility.
Aqueous WaterSparingly SolubleThe lipophilic Boc group and hydrocarbon backbone limit solubility despite the presence of polar functional groups.
Non-Polar Hexane, TolueneInsoluble to Sparingly SolubleThe significant polarity from the hydroxyl, carbamate, and methoxy groups prevents dissolution in highly non-polar solvents.

Section 2: Key Factors Influencing Experimental Solubility

Several environmental factors can significantly alter the measured solubility of a compound:

  • Temperature : For most solid organic compounds, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it consumes heat. Increasing the temperature provides the necessary energy to overcome the crystal lattice energy of the solid and the intermolecular forces within the solvent.

  • pH : The N-Boc group is famously acid-labile.[1] In strongly acidic conditions (pH < 2), the protecting group will be cleaved, yielding the free amine. This free amine is basic and would exhibit significantly higher aqueous solubility at low pH due to the formation of the protonated ammonium salt. Therefore, solubility experiments in aqueous buffers must be conducted at a pH where the Boc group is stable (typically pH 4-10).

  • Time (Equilibrium) : The distinction between kinetic and thermodynamic solubility is critical. A solution may appear clear for a short period before a less soluble, more stable crystalline form precipitates. True thermodynamic solubility is an equilibrium state that can take hours or even days to achieve.

Section 3: Protocols for Experimental Solubility Determination

Choosing the correct experimental method depends on the stage of research. Early discovery often prioritizes speed and material conservation (kinetic assays), while process development and formulation demand the accuracy of equilibrium methods.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This method is considered the "gold standard" for determining equilibrium solubility. Its core principle is to create a saturated solution in equilibrium with an excess of the solid compound.

Causality : The deliberate use of excess solid and a long incubation time (24-48 hours) ensures that the system reaches a true thermodynamic equilibrium. The final measurement of the supernatant concentration reflects the maximum amount of solute that the solvent can hold under those conditions.

Methodology :

  • Preparation : Accurately weigh approximately 5-10 mg of this compound into a glass vial.

  • Solvent Addition : Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.

  • Equilibration : Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for 24 to 48 hours.

  • Phase Separation : After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.

  • Sampling & Filtration : Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter (chemically compatible with the solvent) and filter the solution into a clean analysis vial. This step is critical to remove all undissolved particles.

  • Quantification : Dilute the filtered sample as necessary. Analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS), against a calibration curve prepared with known concentrations of the compound.

  • Self-Validation : Visually confirm the presence of undissolved solid in the original vial after sampling. This verifies that the solution was indeed saturated.

Diagram 1: Workflow for Shake-Flask Thermodynamic Solubility

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation & Analysis A 1. Add Excess Solid to Vial B 2. Add Precise Volume of Solvent A->B C 3. Seal & Agitate (24-48h at 25°C) B->C D 4. Settle Slurry C->D E 5. Filter Supernatant (0.22 µm filter) D->E F 6. Quantify Concentration (e.g., HPLC-UV) E->F G 7. Confirm Excess Solid (Validation) F->G Compare to Calibration Curve

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An In-depth Technical Guide to the Stability and Storage of N-Boc-(R)-2-Amino-3-methoxy-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Profile of a Versatile Chiral Building Block

N-Boc-(R)-2-Amino-3-methoxy-1-propanol is a valuable chiral building block in modern organic synthesis, particularly in the development of pharmaceutical agents and complex molecular architectures. Its utility stems from the precise arrangement of its three key functional groups: a primary alcohol, a methoxy ether, and a primary amine temporarily masked by a tert-butoxycarbonyl (Boc) protecting group. The stability of this molecule is paramount to its successful application, as degradation can compromise reaction yields, introduce impurities, and destroy its critical stereochemical integrity. This guide provides a detailed analysis of the chemical stability of this compound, offering field-proven protocols for its optimal storage and handling to ensure its integrity from procurement to application.

Chemical Identity and Physicochemical Properties

A foundational understanding begins with the molecule's basic properties. These characteristics influence its handling, solubility, and reactivity.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 1334171-66-2, 183793-49-9 [1][2]
Molecular Formula C₉H₁₉NO₄ [1]
Molecular Weight 205.25 g/mol [1]
Appearance Typically a white to off-white solid or a viscous oil. [3]

| Solubility | Soluble in methanol and other common organic solvents like acetone and dimethylformamide. |[3][4] |

Core Stability Profile: Understanding the Potential Degradation Pathways

The stability of this compound is primarily dictated by its most labile functional group: the N-Boc carbamate. While the amino alcohol backbone is generally robust, specific conditions can lead to its degradation.

The N-Boc Group: The Epicenter of Reactivity

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis precisely because of its predictable stability and cleavage characteristics.[5] It is robust under basic, nucleophilic, and hydrogenolysis conditions but is intentionally designed to be labile under acidic conditions.[6][7][]

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

The most significant stability concern is the inadvertent cleavage of the Boc group upon exposure to acidic contaminants. This deprotection is a well-understood carbamate hydrolysis reaction.[9] The mechanism proceeds via protonation of the carbamate's carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation and a transient carbamic acid, which rapidly decarboxylates to yield the free amine.[5][10]

start N-Boc Protected Amine step1 Protonation by Acid (H⁺) start->step1 Exposure to Acid step2 Formation of t-Butyl Cation + Carbamic Acid Intermediate step1->step2 Fragmentation step3 Rapid Decarboxylation step2->step3 Unstable Intermediate end Free Amine + CO₂ + Isobutylene step3->end

Caption: Primary degradation pathway via acid-catalyzed deprotection of the N-Boc group.

This reaction can be initiated by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are often used for intentional deprotection.[10][11] However, even weaker acidic conditions or Lewis acids can catalyze this cleavage, making it critical to avoid acidic environments during storage.[12]

Thermal Lability

While generally stable at ambient temperatures, the N-Boc group can undergo thermolytic cleavage at elevated temperatures (often >100-150°C), especially in the absence of an acid catalyst.[13][14][15] This process avoids harsh acidic reagents but highlights the need to store the compound under cool conditions to prevent slow thermal degradation over time.[15]

Stability Towards Other Reagents

A key advantage of the Boc group is its stability under a wide range of non-acidic conditions.[]

  • Bases: It is stable to common bases like triethylamine (TEA), sodium hydroxide, and even stronger bases, which allows for orthogonal protection strategies.[6]

  • Nucleophiles: The carbamate is generally unreactive towards most nucleophiles.[5][6]

  • Reductants: It is stable to catalytic hydrogenation (e.g., H₂/Pd) and many common reducing agents.[6][]

Stability of the Chiral Amino Alcohol Backbone

The core structure of the molecule is generally stable, but two areas warrant consideration:

  • Oxidation: The primary alcohol moiety (-CH₂OH) is susceptible to oxidation. Contact with strong oxidizing agents will lead to the formation of the corresponding aldehyde or carboxylic acid, introducing significant impurities.[4]

  • Ether Linkage: The methoxy group (-OCH₃) forms a stable ether linkage. While ethers can potentially form explosive peroxides over time upon exposure to air and light, this risk is minimal for a simple methoxy group on a saturated alkyl chain compared to ethers like THF or diethyl ether. Nevertheless, storage away from light and under an inert atmosphere minimizes this already low risk.

Recommended Storage and Handling Protocols

Synthesizing the stability data leads to a clear set of best practices for maintaining the purity and integrity of this compound.

Table 2: Storage Condition Recommendations

Parameter Short-Term Storage (< 3 months) Long-Term Storage (> 3 months) Rationale & Causality
Temperature 2-8°C (Refrigerated) -20°C (Frozen) Minimizes potential for slow thermal degradation of the Boc group and reduces the rate of any potential side reactions.[16]
Atmosphere Tightly sealed container. Store under an inert atmosphere (Argon or Nitrogen). Prevents exposure to atmospheric moisture and acidic gases (e.g., CO₂) which can slowly hydrolyze the Boc group. An inert atmosphere is crucial long-term to prevent oxidation.[4]
Light Store in an opaque or amber vial. Store in an opaque or amber vial inside a secondary container. Protects against potential light-initiated radical reactions, although the molecule is not strongly chromophoric.

| Container | Tightly sealed glass vial or polyethylene/polypropylene container. | Tightly sealed glass vial with a PTFE-lined cap. | Use of inert materials prevents leaching and contamination. A high-integrity seal is critical to exclude moisture and air.[17] |

Decision Workflow for Optimal Storage

To assist researchers, the following workflow provides a logical path to selecting the appropriate storage protocol.

decision decision start Compound Received check_duration Intended Use Duration? start->check_duration short_term Store at 2-8°C Tightly Sealed Protect from Light check_duration->short_term < 3 Months long_term Aliquot if Necessary check_duration->long_term > 3 Months end_proc Use in Experiment short_term->end_proc long_term_storage Store at -20°C Under Inert Gas (Ar/N₂) Protect from Light long_term->long_term_storage long_term_storage->end_proc

Caption: Decision workflow for the proper storage of this compound.

Incompatible Materials

To prevent degradation, the compound must be stored away from:

  • Strong Acids: Causes rapid deprotection of the N-Boc group.[4][18]

  • Strong Oxidizing Agents: Can oxidize the primary alcohol.[4][18]

  • Acidic Vapors: Ensure storage is not in proximity to bottles of volatile acids (e.g., HCl, TFA) in the same cabinet or refrigerator.

Self-Validating Protocols for Integrity Assessment

Trustworthiness in research demands verification. Before use, especially after long-term storage, the integrity of the compound should be confirmed.

Protocol 1: Visual Inspection
  • Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Visually inspect the material. Note any change in color (e.g., yellowing) or physical state (e.g., clumping of solid, separation of an oil).

  • Any significant change from its initial appearance warrants further analytical investigation.

Protocol 2: Thin-Layer Chromatography (TLC) for Purity Assessment
  • Preparation: Dissolve a small sample (~1 mg) of the compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spotting: Spot the solution onto a silica gel TLC plate. For comparison, co-spot with a known fresh sample if available.

  • Elution: Develop the plate using a mobile phase that provides good separation, typically a mixture of a non-polar and a polar solvent (e.g., 30-50% Ethyl Acetate in Hexanes).

  • Visualization: Visualize the plate using an appropriate stain. A potassium permanganate (KMnO₄) stain is effective as it will react with the alcohol functional group. The deprotected amine product, if present, can be visualized with a ninhydrin stain.

  • Analysis: The appearance of a new, more polar spot (lower Rf value) may indicate the presence of the deprotected free amine, signaling degradation.

Conclusion

The long-term stability of this compound is robust, provided that specific, well-defined conditions are met. The primary vulnerability lies in the acid-lability of the N-Boc protecting group. Therefore, the cornerstone of a successful storage strategy is the rigorous exclusion of moisture and acidic contaminants, coupled with storage at low temperatures. By adhering to the protocols outlined in this guide—storing the compound under an inert atmosphere at -20°C for long-term use and verifying its purity before application—researchers, scientists, and drug development professionals can confidently ensure the material's integrity, leading to more reliable and reproducible scientific outcomes.

References

  • TCI America. (2024). Safety Data Sheet: 2-Amino-1,3-propanediol. TCI America.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Reddy, K. R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Apollo Scientific. (n.d.). Safety Data Sheet: N-BOC-2-Amino-1-propanol. Apollo Scientific.
  • CymitQuimica. (2023). Safety Data Sheet: N-Boc-(R)-1-amino-2-propanol. CymitQuimica.
  • Banerjee, B., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. The Royal Society of Chemistry.
  • Fisher Scientific. (2025). Safety Data Sheet: 3-(BOC-amino)-1-propanol. Fisher Scientific.
  • Wleklinski, M., et al. (n.d.).
  • ResearchGate. (n.d.). Deprotection of N-Boc group present in amino acids and other derivatives.
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Methoxy-1-propanol. Fisher Scientific.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific LLC.
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2011).
  • National Institutes of Health (NIH). (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
  • BOC Sciences. (n.d.). BOC-amino acids. BOC Sciences Amino Acid.
  • Apollo Scientific. (n.d.). Safety Data Sheet: N-Boc-(S)-2-amino-3-benzyloxy-1-propanol. Apollo Scientific.
  • LookChem. (n.d.). N-Boc-(R)-1-amino-2-propanol. LookChem.
  • BenchChem. (n.d.). Theoretical Deep Dive into the Degradation of 2-Amino-2-methyl-1-propanol. BenchChem.
  • ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
  • ChemBK. (2024). N-Boc-2-Amino-1-Propanol. ChemBK.
  • Sunway Pharm Ltd. (n.d.). This compound. Sunway Pharm Ltd.
  • ResearchGate. (n.d.). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives.

Sources

An In-depth Technical Guide to the Analogs of N-Boc-(R)-2-Amino-3-methoxy-1-propanol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Amino Alcohols in Modern Drug Discovery

Chiral amino alcohols are a privileged class of organic compounds that form the structural backbone of a vast array of natural products and active pharmaceutical ingredients (APIs). Their inherent chirality is frequently a critical determinant of their biological activity, making their stereoselective synthesis a cornerstone of medicinal chemistry and process development.[1] The precise three-dimensional arrangement of the amino and hydroxyl functionalities allows for specific interactions with biological targets such as enzymes and receptors, which is fundamental to the efficacy and safety of numerous drugs.

This guide focuses on N-Boc-(R)-2-Amino-3-methoxy-1-propanol, a valuable chiral building block, and provides a comprehensive technical overview of the synthesis and rationale behind its various structural analogs. For researchers, scientists, and drug development professionals, understanding the synthetic pathways to these analogs is paramount for generating compound libraries for screening, optimizing lead compounds, and developing novel therapeutics. We will delve into the strategic modifications of this core scaffold at three key positions: the N-terminal protecting group, the C3-methoxy group, and the C1-hydroxyl group. Each section will provide not only detailed, field-proven protocols but also the underlying scientific reasoning for the chosen methodologies, ensuring a blend of practical guidance and theoretical understanding.

I. Synthesis of the Core Scaffold: N-Boc-(R)-2-amino-1,3-propanediol (N-Boc-D-Serinol)

The journey to this compound and its analogs begins with the synthesis of its diol precursor, N-Boc-(R)-2-amino-1,3-propanediol, commonly known as N-Boc-D-serinol. The most logical and cost-effective starting material for this chiral molecule is the naturally occurring amino acid, D-serine, which provides the desired stereochemistry at the C2 position. The synthesis is a robust two-step process: esterification of the carboxylic acid followed by its reduction to the primary alcohol.

Workflow for the Synthesis of N-Boc-D-Serinol

D_Serine D-Serine N_Boc_D_Serine N-Boc-D-Serine D_Serine->N_Boc_D_Serine (Boc)2O, Base N_Boc_D_Serine_Ester N-Boc-D-Serine Methyl Ester N_Boc_D_Serine->N_Boc_D_Serine_Ester CH3I, K2CO3, DMF or SOCl2, MeOH N_Boc_D_Serinol N-Boc-(R)-2-amino-1,3-propanediol (N-Boc-D-Serinol) N_Boc_D_Serine_Ester->N_Boc_D_Serinol NaBH4 or LiBH4, THF/MeOH N_Boc_Parent This compound Deprotected_Amine (R)-2-Amino-3-methoxy-1-propanol N_Boc_Parent->Deprotected_Amine TFA, DCM N_Cbz_Analog N-Cbz-(R)-2-Amino-3-methoxy-1-propanol Deprotected_Amine->N_Cbz_Analog Cbz-Cl, Base N_Fmoc_Analog N-Fmoc-(R)-2-Amino-3-methoxy-1-propanol Deprotected_Amine->N_Fmoc_Analog Fmoc-OSu, Base

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Methodological & Application

Application Notes and Protocols: N-Boc-(R)-2-Amino-3-methoxy-1-propanol as a Premier Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of N-Boc-(R)-2-Amino-3-methoxy-1-propanol

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a drug molecule is intrinsically tied to its three-dimensional structure, making the use of chiral building blocks a cornerstone of efficient and effective drug design.[1] this compound, a derivative of the natural amino acid serine, has emerged as a highly valuable and versatile chiral synthon.

Its strategic utility is derived from a unique combination of structural features:

  • Defined (R)-Stereocenter: Provides a reliable source of chirality, enabling the direct incorporation of a specific stereochemical configuration into a target molecule.

  • Orthogonal Protecting Groups: The amine is protected by a tert-butoxycarbonyl (Boc) group, which is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions.[1][2] This allows for selective manipulation of the primary hydroxyl group.

  • Bifunctional Reactivity: The presence of both a protected amine and a primary alcohol allows for sequential and site-specific modifications, simplifying complex synthetic routes and enhancing overall yields.

  • Methoxy Moiety: The O-methyl group prevents unwanted side reactions of a free hydroxyl group (as seen in serine) and introduces a lipophilic character that can be advantageous for modulating the physicochemical properties of the final compound.

This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols to facilitate its integration into your research and development workflows.

Physicochemical Properties and Handling

A thorough understanding of the physical properties of a building block is critical for its effective use in synthesis.

PropertyValueSource
Chemical Name tert-Butyl (R)-(1-hydroxy-3-methoxypropan-2-yl)carbamateN/A
Synonyms This compound, N-Boc-Ser(Me)-olN/A
CAS Number 1334171-66-2[3]
Molecular Formula C₉H₁₉NO₄[3]
Molecular Weight 205.25 g/mol [3]
Appearance Typically a solid or oil[4]
Solubility Soluble in methanol, dichloromethane, ethyl acetate, THF[5]

Storage and Handling:

  • Store in a cool, dry, well-ventilated area in a tightly sealed container.

  • Stable under recommended storage conditions.

  • Avoid strong oxidizing agents and strong acids.

  • Standard personal protective equipment (gloves, safety glasses) should be worn during handling.

Core Applications and Synthetic Protocols

The true power of this building block lies in its ability to be transformed into a variety of more complex chiral structures. Below are key applications with detailed, actionable protocols.

Application 1: Synthesis of Chiral 4-(Methoxymethyl)oxazolidin-2-ones

Oxazolidinones are a privileged heterocyclic scaffold found in numerous FDA-approved drugs, including the antibiotic linezolid. They are also widely used as chiral auxiliaries in asymmetric synthesis.[6] this compound is an excellent precursor for the synthesis of (R)-4-(methoxymethyl)oxazolidin-2-one.

Causality Behind Experimental Choices: The protocol involves an intramolecular cyclization. The Boc group is first removed to liberate the amine, which then acts as an intramolecular nucleophile, attacking an activated form of the hydroxyl group (via a carbonylating agent like phosgene, triphosgene, or carbonyldiimidazole) to form the five-membered ring. Using a base is crucial to neutralize the acid generated and to deprotonate the amine for enhanced nucleophilicity.

G cluster_start Starting Material cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: Cyclization start N-Boc-(R)-2-Amino- 3-methoxy-1-propanol step1_reagents Reagents: 4M HCl in Dioxane or Trifluoroacetic Acid (TFA) start->step1_reagents Introduce Acid step1_product (R)-2-Amino-3-methoxy- 1-propanol Salt step1_reagents->step1_product Amine Deprotection step2_reagents Reagents: Carbonyldiimidazole (CDI) or Triphosgene Base (e.g., Triethylamine) step1_product->step2_reagents Add Carbonyl Source & Base step2_product (R)-4-(Methoxymethyl)- oxazolidin-2-one step2_reagents->step2_product Intramolecular Cyclization

Caption: Workflow for Synthesis of a Chiral Oxazolidinone.

Protocol 1: Two-Step Synthesis of (R)-4-(Methoxymethyl)oxazolidin-2-one

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, rotary evaporator, separatory funnel

Step-by-Step Methodology:

Part A: Boc Deprotection

  • Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • Acidification: Cool the solution to 0 °C in an ice bath. Slowly add 4M HCl in 1,4-dioxane (2.0-3.0 eq).

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 1-3 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, concentrate the mixture under reduced pressure. Add cold diethyl ether to the residue to precipitate the (R)-2-amino-3-methoxy-1-propanol hydrochloride salt. Filter the solid and dry under vacuum. The product can be used directly in the next step.[1]

Part B: Cyclization

  • Reaction Setup: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add the amino alcohol salt from Part A (1.0 eq) and anhydrous THF.

  • Neutralization & Activation: Cool the suspension to 0 °C. Add triethylamine (2.2 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10 minutes. In a single portion, add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq).

  • Cyclization: Allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C for THF) for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure (R)-4-(methoxymethyl)oxazolidin-2-one.

Application 2: Conversion to Chiral Aldehydes and Deprotected Amines

The selective modification of the functional groups of this compound opens pathways to other valuable chiral intermediates. The primary alcohol can be oxidized to a chiral aldehyde, a versatile handle for C-C bond formation, while simple deprotection yields the corresponding chiral amino alcohol.

G cluster_path1 Oxidation Pathway cluster_path2 Deprotection Pathway start N-Boc-(R)-2-Amino- 3-methoxy-1-propanol path1_reagents Oxidizing Agent: Dess-Martin Periodinane (DMP) or Swern Oxidation start->path1_reagents Selective Oxidation path2_reagents Acidic Conditions: Trifluoroacetic Acid (TFA) or HCl in Dioxane start->path2_reagents Boc Group Removal path1_product N-Boc-(R)-2-Amino- 3-methoxypropanal (Chiral Aldehyde) path1_reagents->path1_product path2_product (R)-2-Amino-3-methoxy- 1-propanol (Chiral Amino Alcohol) path2_reagents->path2_product

Caption: Key Synthetic Transformations of the Building Block.

Protocol 2: Dess-Martin Oxidation to a Chiral Aldehyde

Causality Behind Experimental Choices: Dess-Martin Periodinane (DMP) is a mild and highly selective oxidizing agent for primary alcohols to aldehydes. It operates under neutral conditions at room temperature, which is ideal for substrates with acid- or base-sensitive groups like the Boc-carbamate. The reaction is typically fast and clean, minimizing over-oxidation to the carboxylic acid.[7]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Step-by-Step Methodology:

  • Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a dry flask under a nitrogen atmosphere.

  • Oxidation: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Monitoring: Stir the reaction vigorously. The reaction is typically complete in 1-2 hours. Monitor progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir until the layers are clear.

  • Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: The resulting chiral aldehyde, N-Boc-(R)-2-amino-3-methoxypropanal, is often used immediately in the next step due to its potential instability. If necessary, it can be purified via rapid silica gel chromatography.

Conclusion: A Versatile Tool for Modern Synthesis

This compound stands out as a robust and versatile chiral building block. Its inherent chirality and orthogonally protected functional groups provide a logical and efficient pathway for the synthesis of complex, high-value molecules. The protocols detailed herein for the creation of chiral oxazolidinones and aldehydes demonstrate its practical utility in constructing key pharmaceutical scaffolds. For researchers in drug discovery and development, mastering the application of such synthons is a critical step toward the streamlined and stereocontrolled synthesis of next-generation therapeutics.

References

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (2015). Trade Science Inc. - INDIA. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Chiral Synthesis: The Role of (R)-(-)-2-Amino-1-propanol. [Link]

  • Current Updates on Oxazolidinone and Its Significance. (2016). PMC - PubMed Central. [Link]

  • Next Peptide. 1334171-66-2 | N-Boc-2-amino-3-methoxy-1-propanol. [Link]

  • Current Updates on Oxazolidinone and Its Significance. (2016). PMC - PubMed Central. [Link]

  • Next Peptide. 1334171-66-2 | N-Boc-2-amino-3-methoxy-1-propanol. [Link]

  • Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. (2011). Journal of the American Chemical Society. [Link]

Sources

Application Notes and Protocols for Coupling Reactions with N-Boc-(R)-2-Amino-3-methoxy-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Chiral Building Block

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and peptide research, the judicious selection of chiral building blocks is paramount. The stereochemical integrity of a molecule is inextricably linked to its biological function and pharmacological profile. N-Boc-(R)-2-Amino-3-methoxy-1-propanol (CAS No. 1334171-66-2) emerges as a valuable synthon, offering a unique combination of stereochemical definition and orthogonal protecting group strategy.[1]

This molecule, with its defined (R)-configuration at the C-2 position, provides a reliable means to introduce chirality into a target structure. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine allows for the selective reaction at the primary hydroxyl group, most commonly through the formation of an amide bond. The Boc group is stable under a variety of reaction conditions, yet can be readily removed under mild acidic conditions, making it an excellent choice for multi-step syntheses.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in coupling reactions, with a primary focus on amide bond formation. The protocols detailed herein are based on well-established methodologies for the coupling of N-Boc protected amino alcohols and are designed to be robust and adaptable to a range of carboxylic acid substrates.

Chemical Properties and Handling

PropertyValueSource
CAS Number 1334171-66-2[1]
Molecular Formula C₉H₁₉NO₄[1]
Molecular Weight 205.25 g/mol [1]
Appearance Typically a solid or oilGeneral Knowledge
Solubility Soluble in a range of organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF)General Knowledge

Safety and Handling:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1][3]

  • Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area, preferably a fume hood.[3] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1]

  • Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[3][4] Keep the container tightly sealed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[3]

Core Application: Amide Bond Formation

The primary application of this compound in synthetic chemistry is its use as a nucleophile in amide bond formation reactions. The Boc-protected amine allows for the selective acylation of the primary hydroxyl group. This is typically achieved by activating a carboxylic acid, which is then reacted with the amino alcohol.

Mechanism of Amide Bond Formation

The general mechanism for amide bond formation using common coupling reagents proceeds through the activation of the carboxylic acid to form a more reactive species, which is then susceptible to nucleophilic attack by the hydroxyl group of this compound.

Amide Bond Formation Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., O-acylisourea ester) CarboxylicAcid->ActivatedIntermediate Activation CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedIntermediate TetrahedralIntermediate Tetrahedral Intermediate ActivatedIntermediate->TetrahedralIntermediate Nucleophilic Attack AminoAlcohol N-Boc-(R)-2-Amino- 3-methoxy-1-propanol AminoAlcohol->TetrahedralIntermediate AmideProduct Amide Product TetrahedralIntermediate->AmideProduct Collapse Byproduct Byproduct (e.g., DCU, HOBt) TetrahedralIntermediate->Byproduct

Caption: Generalized mechanism of amide bond formation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the coupling of this compound with a generic carboxylic acid using common coupling reagents.

Protocol 1: EDC/HOBt Mediated Coupling

This method is a widely used, cost-effective procedure for amide bond formation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that facilitates the reaction, and 1-Hydroxybenzotriazole (HOBt) is often added to suppress side reactions and minimize racemization.[2][5]

Materials:

  • This compound (1.1 eq)

  • Carboxylic Acid (1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add this compound (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM or an appropriate organic solvent.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

EDC_HOBt_Workflow start Dissolve Reactants in DCM/DMF cool Cool to 0 °C start->cool add_edc Add EDC·HCl cool->add_edc react Stir at RT for 12-24h add_edc->react workup Aqueous Workup (NaHCO₃, Brine) react->workup purify Dry, Concentrate, and Purify workup->purify end Isolated Amide Product purify->end

Caption: Workflow for EDC/HOBt mediated amide coupling.

Protocol 2: HATU Mediated Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, often preferred for sterically hindered substrates and for minimizing racemization.[2][5] Reactions with HATU are typically faster than with EDC/HOBt.

Materials:

  • This compound (1.1 eq)

  • Carboxylic Acid (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

  • 5% Lithium chloride (LiCl) solution (optional, for workup)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with 5% LiCl solution (if DMF is used as the solvent), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Comparative Data for Coupling Reagents

The choice of coupling reagent can significantly impact the outcome of the reaction. The following table provides a general comparison of commonly used reagents for amide bond formation with N-Boc protected amines.

Coupling ReagentAdditiveBaseSolventTypical Reaction TimeTypical Yield (%)Notes
EDC HOBtDIPEA/TEADMF or DCM12 - 24 h70 - 90Cost-effective and widely used. The urea byproduct can sometimes complicate purification.[2]
HATU NoneDIPEADMF2 - 6 h85 - 98Highly efficient and rapid, often preferred for sterically hindered substrates. Minimizes racemization.[2][5]
PyBOP NoneDIPEADMF2 - 8 h80 - 95Effective coupling reagent, but produces carcinogenic HMPA as a byproduct. Use with caution.

Yields are illustrative and can vary based on the specific carboxylic acid substrate, reaction scale, and purification method.

Post-Coupling: Deprotection of the Boc Group

A key advantage of using the Boc protecting group is its facile removal under acidic conditions, which are orthogonal to the conditions used for many other protecting groups.[2]

Protocol for Boc Deprotection:

  • Dissolve the Boc-protected amide in a suitable solvent such as DCM.

  • Add an excess of an acid, typically trifluoroacetic acid (TFA) (20-50% in DCM) or 4M HCl in dioxane.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting amine salt can often be used directly in the next step or neutralized with a mild base and purified if necessary.

Boc_Deprotection Boc_Amide Boc-Protected Amide Amine_Salt Amine Salt Boc_Amide->Amine_Salt Deprotection Acid Acid (TFA or HCl) Acid->Amine_Salt

Caption: Boc deprotection workflow.

Conclusion

This compound is a versatile and valuable chiral building block for the synthesis of complex molecules. The protocols and guidelines presented in these application notes provide a robust framework for its successful application in amide bond formation reactions. By understanding the principles of coupling chemistry and the strategic use of the Boc protecting group, researchers can effectively incorporate this synthon into their synthetic routes to advance the frontiers of drug discovery and materials science.

References

  • Lan, R., et al. (2024). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond.
  • Lan, R., et al. (2024). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond.
  • Hudson, P. R., et al. (2015). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters.
  • Zhang, W., et al. (2021).
  • Wu, J., et al. (2018). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2.
  • Lelle, M., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry.
  • Aapptec. Coupling Reagents. [Link]

Sources

Scale-up synthesis of "N-Boc-(R)-2-Amino-3-methoxy-1-propanol" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scale-Up Synthesis of N-Boc-(R)-2-Amino-3-methoxy-1-propanol Derivatives

Abstract

Chiral amino alcohols are indispensable building blocks in modern medicinal chemistry and pharmaceutical development, with their stereochemistry often being critical for biological activity.[1] this compound is a highly valuable synthon, providing a pre-installed stereocenter and orthogonally protected functional groups ideal for complex molecule synthesis. This application note provides a comprehensive, technically-grounded guide for the multi-step, scale-up synthesis of this target molecule, starting from the readily available chiral pool precursor, D-Serine. The protocols herein are designed with a focus on scalability, safety, and efficiency, addressing common challenges encountered when transitioning from laboratory-scale to pilot or manufacturing scale. We will detail the causality behind key experimental choices, from reagent selection to purification strategies, to ensure a robust and reproducible process.

Introduction: Strategic Importance and Synthetic Challenges

This compound and its derivatives are prevalent structural motifs in a wide range of therapeutic agents. The defined (R)-configuration is crucial for selective interaction with biological targets like enzymes and receptors, which directly impacts a drug's efficacy and safety profile.[2] The synthesis of such molecules presents several challenges, particularly at scale:

  • Stereochemical Integrity: Maintaining the enantiopurity of the starting material throughout a multi-step sequence is paramount.

  • Reagent Selection: Reagents that are common in laboratory settings, such as lithium aluminum hydride (LiAlH₄), are often unsuitable for large-scale applications due to cost, safety, and handling complexities.[3]

  • Process Efficiency: Each step must be optimized for high yield and purity to ensure the overall process is economically viable.

  • Purification: Isolation of polar, functionalized intermediates can be challenging, requiring robust and scalable purification methods.

This guide presents a validated three-stage synthetic pathway designed to address these challenges effectively.

Overall Synthetic Pathway

The most reliable and cost-effective strategy for producing this enantiomerically pure amino alcohol is to begin with a precursor from the natural "chiral pool".[1] The synthesis commences with D-Serine, which possesses the desired (R)-stereochemistry. The pathway involves three key transformations: protection and esterification, side-chain O-methylation, and finally, reduction of the ester to the primary alcohol.

G cluster_0 Overall Synthesis Scheme D_Serine D-Serine Int1 N-Boc-D-Serine Methyl Ester D_Serine->Int1 1. SOCl₂, MeOH 2. (Boc)₂O, Base Int2 N-Boc-(R)-2-Amino-3- methoxypropanoic Acid Methyl Ester Int1->Int2 NaH, MeI, THF Product N-Boc-(R)-2-Amino- 3-methoxy-1-propanol Int2->Product LiBH₄, THF

Caption: High-level overview of the synthetic route.

Stage 1: Synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

Causality and Rationale: The initial steps involve the protection of both the amine and carboxylic acid functionalities of D-Serine.

  • Esterification: The carboxylic acid is first converted to its methyl ester. This is a critical step for scale-up as it enhances the molecule's solubility in organic solvents, simplifying subsequent reactions and workups. It also protects the carboxyl group from participating in undesired side reactions during the reduction phase. We utilize thionyl chloride (SOCl₂) in methanol, a classic and highly efficient method for this transformation.[4]

  • N-Boc Protection: The amino group is then protected with a tert-butoxycarbonyl (Boc) group. The Boc group is ideal for this synthesis due to its stability under the basic conditions of O-methylation and the reductive conditions of the final step.[5] It can be reliably introduced using di-tert-butyl dicarbonate ((Boc)₂O) and is easily removed under mild acidic conditions if required for downstream applications.[6][7][8]

Detailed Protocol: Stage 1
  • Esterification (D-Serine to D-Serine Methyl Ester Hydrochloride):

    • To a jacketed glass reactor inerted with nitrogen, add methanol (MeOH, 5 L per kg of D-Serine).

    • Cool the reactor to 0-5 °C using a circulating chiller.

    • Slowly add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C.

    • Once the addition is complete, add D-Serine (1.0 equivalent) portion-wise.

    • Slowly warm the reaction mixture to reflux (approx. 65 °C) and maintain for 3-4 hours. Monitor reaction completion by TLC or LC-MS.

    • Cool the mixture to room temperature and concentrate under reduced pressure to obtain a solid or thick oil. Co-evaporate with diethyl ether to yield the crude D-Serine methyl ester hydrochloride salt.[4]

  • N-Boc Protection:

    • Dissolve the crude ester hydrochloride salt in a suitable solvent like dichloromethane (DCM, 10 L per kg of starting D-Serine).

    • Cool the solution to 0-5 °C.

    • Add a non-nucleophilic base, such as triethylamine (TEA, 2.5 equivalents), dropwise to neutralize the hydrochloride and create basic conditions for the Boc protection.

    • In a separate vessel, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in DCM (2 L).

    • Add the (Boc)₂O solution to the reaction mixture dropwise, maintaining the temperature at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours until completion is confirmed by TLC/LC-MS.

    • Workup: Wash the reaction mixture sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine.[1] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product, typically as a viscous oil or low-melting solid.

Stage 2: O-Methylation to (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate

Causality and Rationale: This step, a Williamson ether synthesis, converts the primary alcohol of the serine side chain into a methyl ether.

  • Reagent Choice: Sodium hydride (NaH) is used as a strong, non-nucleophilic base to deprotonate the hydroxyl group, forming a reactive alkoxide. Methyl iodide (MeI) serves as the methyl source. While MeI is toxic and requires careful handling in a well-ventilated area, it is highly effective. For scale-up, this operation must be conducted in a closed system with appropriate scrubbing for vented gases.

  • Solvent and Temperature: Anhydrous tetrahydrofuran (THF) is an excellent solvent for this reaction. The reaction is initiated at 0 °C to control the initial exothermic deprotonation before being warmed to allow the methylation to proceed to completion.

Detailed Protocol: Stage 2
  • Reaction Setup:

    • Charge a dry, nitrogen-inert ed reactor with anhydrous THF (10 L per kg of N-Boc-D-Serine methyl ester).

    • Cool the solvent to 0-5 °C.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) portion-wise. Caution: NaH reacts violently with water and is flammable.

  • Substrate Addition:

    • Dissolve the N-Boc-D-Serine methyl ester (1.0 equivalent) from Stage 1 in anhydrous THF (5 L).

    • Add this solution dropwise to the NaH suspension, maintaining the temperature below 10 °C. Hydrogen gas evolution will be observed.

  • Methylation:

    • After stirring for 1 hour at 0-5 °C, add methyl iodide (MeI, 1.5 equivalents) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor for completion.

  • Workup and Purification:

    • Cool the reactor to 0-5 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Perform a solvent exchange by adding ethyl acetate and washing with water and brine to remove THF and inorganic salts.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel.[9]

Stage 3: Selective Reduction to this compound

Causality and Rationale: The final transformation is the reduction of the methyl ester to the primary alcohol.

  • Reducing Agent: While LiAlH₄ is effective, it is hazardous and expensive for large-scale work.[3] A safer and more cost-effective alternative is lithium borohydride (LiBH₄).[10] It is a powerful reducing agent capable of reducing esters but is generally less reactive and easier to handle than LiAlH₄.

  • Reaction Control: The reaction is performed in THF and typically requires warming from 0 °C to room temperature to proceed at a reasonable rate. Careful monitoring is essential to prevent over-reduction or side reactions.

Detailed Protocol: Stage 3
  • Reaction Setup:

    • Dissolve the methylated ester (1.0 equivalent) from Stage 2 in anhydrous THF (15 L per kg) in a dry, inerted reactor.

    • Cool the solution to 0-5 °C.

  • Reduction:

    • Add lithium borohydride (LiBH₄, 2.0-2.5 equivalents) portion-wise, controlling the addition rate to maintain the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Quenching and Workup:

    • Cool the reaction back to 0-5 °C.

    • Slowly and carefully quench the reaction by adding saturated aqueous Na₂SO₄ solution dropwise.[10]

    • Dilute the resulting slurry with ethyl acetate and stir vigorously for 1 hour.

    • Filter the mixture through a pad of celite to remove inorganic salts.

    • Wash the filtrate with brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Final Purification:

    • The crude product is typically purified by flash chromatography to yield the final this compound as a pure compound.[1]

Data Summary and Characterization

All intermediates and the final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, FT-IR) to confirm identity and purity. Enantiomeric excess should be confirmed by chiral HPLC.

StepCompound NameStarting Material (g)Product Yield (g)Yield (%)Purity (HPLC)
1N-Boc-D-Serine Methyl Ester1000~1950~89%>95%
2N-Boc-(R)-2-Amino-3-methoxypropanoic Acid Methyl Ester1950~1890~91%>95%
3This compound1890~1450~85%>98%

Note: Yields are representative and may vary based on scale and specific reaction conditions.

Standard Laboratory Workflow Visualization

The workflow for each stage generally follows a standard sequence of operations critical for ensuring reproducibility and purity at scale.

G cluster_workflow Generalized Experimental Workflow setup Reactor Setup (Inert Atmosphere, Cooled) add_reagents Reagent Addition (Controlled Rate) setup->add_reagents reaction Reaction Monitoring (TLC / LC-MS) add_reagents->reaction quench Reaction Quench (Controlled, Cooled) reaction->quench extract Workup: Extraction & Phase Separation quench->extract wash Aqueous Washes (Acid/Base/Brine) extract->wash dry Drying & Filtration (Na₂SO₄ / Celite) wash->dry concentrate Solvent Removal (Reduced Pressure) dry->concentrate purify Purification (Chromatography) concentrate->purify analyze Final Analysis (NMR, HPLC, MS) purify->analyze

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield of N-Boc-(R)-2-Amino-3-methoxy-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of N-Boc-(R)-2-Amino-3-methoxy-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the yield and purity of this valuable chiral building block. We will delve into the reaction's core principles, troubleshoot common experimental hurdles, and provide robust protocols to ensure reproducible success in your laboratory.

Reaction Overview: The Chemistry of Boc Protection

The synthesis of this compound is a standard, yet nuanced, protection reaction. It involves the treatment of the primary amine in (R)-2-Amino-3-methoxy-1-propanol with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1] This reaction forms a stable tert-butyl carbamate, effectively "masking" the nucleophilic and basic nature of the amino group, which is crucial for subsequent synthetic steps in multi-step syntheses.[2][3]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This is followed by the departure of a tert-butoxide group, which is subsequently protonated. The presence of a base is highly recommended to neutralize the protonated amine intermediate, thereby driving the reaction equilibrium towards the desired N-Boc protected product.[1]

Reaction Pathway Diagram

reaction_pathway cluster_reactants Reactants cluster_conditions Conditions start_material (R)-2-Amino-3-methoxy-1-propanol product This compound start_material->product Nucleophilic Attack boc_anhydride Di-tert-butyl dicarbonate ((Boc)₂O) boc_anhydride->product base Base (e.g., TEA, NaOH) base->product solvent Solvent (e.g., THF, DCM) solvent->product byproducts Byproducts: CO₂ + tert-Butanol product->byproducts generates

Caption: General workflow for the Boc protection of (R)-2-Amino-3-methoxy-1-propanol.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound.

Q1: What are the optimal starting concentrations for the reactants? While the optimal concentration can be substrate-dependent, a good starting point is to dissolve the amine substrate in a suitable solvent to a concentration of 0.1-0.5 M. The reaction can be sensitive to high dilution, which may slow down the reaction rate, or high concentration, which could lead to solubility issues or localized overheating upon addition of reagents.

Q2: Is the reaction exothermic? Do I need to control the temperature? Yes, the reaction can be mildly to moderately exothermic, especially on a larger scale. It is best practice to add the Boc anhydride portion-wise to the solution of the amine and base, particularly if the reaction is run at a high concentration.[1] For most lab-scale syntheses (1-10 g), initial cooling in an ice bath (0-5 °C) during the addition of (Boc)₂O is recommended, followed by allowing the reaction to warm to room temperature.

Q3: How do I choose the right base for this reaction? The choice of base is critical and depends on the solvent system and the presence of other functional groups.[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are common organic bases suitable for reactions in aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] They are generally effective and easy to remove during work-up.

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH): These are excellent choices for aqueous or biphasic solvent systems (e.g., Dioxane/Water, THF/Water).[4][5] They are inexpensive and particularly useful for amino alcohol substrates to improve solubility.

  • 4-Dimethylaminopyridine (DMAP): DMAP is a highly effective catalyst, often used in small amounts (0.05-0.1 eq) alongside a stoichiometric base like TEA. It is particularly useful for sterically hindered or weakly nucleophilic amines.[5] However, it can also promote side reactions if used in excess.[1]

Q4: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that gives good separation between the starting amine and the Boc-protected product (e.g., 30-50% Ethyl Acetate in Hexanes). The starting amine is typically polar and will have a low Rf value, while the more nonpolar Boc-protected product will have a higher Rf. Staining with ninhydrin is useful as it will stain the primary amine starting material but not the protected product.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Troubleshooting Low Reaction Yield

Q: My reaction yield is consistently below 70%. What are the likely causes and how can I improve it?

Low yield is a common issue that can stem from several factors. The following troubleshooting workflow can help diagnose and solve the problem.

Troubleshooting Workflow Diagram

troubleshooting_workflow cluster_incomplete_reaction Incomplete Reaction cluster_side_reactions Side Reactions cluster_workup Work-up/Purification Issues start Low Yield Observed check_sm TLC shows significant starting material (SM)? start->check_sm increase_time Increase Reaction Time check_sm->increase_time Yes check_impurities TLC shows new spots (impurities)? check_sm->check_impurities No increase_temp Increase Temperature (40-55 °C) increase_time->increase_temp stronger_base Use Stronger Base/Catalyst (e.g., add DMAP) increase_temp->stronger_base stronger_base->check_impurities di_boc Di-Boc Product? Reduce (Boc)₂O to 1.1 eq. Use weaker base. check_impurities->di_boc Yes workup_issue Product lost during work-up/purification? check_impurities->workup_issue No oxazolidinone Oxazolidinone Formation? Use NaHCO₃ in aq. solvent. Keep temp. low. di_boc->oxazolidinone oxazolidinone->workup_issue emulsion Emulsion during extraction? Add brine. workup_issue->emulsion Yes success Yield Optimized workup_issue->success No purification_loss Optimize chromatography (check solvent polarity). emulsion->purification_loss purification_loss->success

Caption: A decision tree for troubleshooting low yield in Boc protection reactions.

Detailed Solutions for Low Yield
  • Incomplete Reaction: If TLC analysis shows a significant amount of unreacted (R)-2-Amino-3-methoxy-1-propanol, the reaction has not gone to completion.

    • Cause: Insufficient reaction time, low temperature, or inadequate base strength can lead to a stalled reaction. Steric hindrance can also slow the reaction rate.[1]

    • Solution:

      • Prolong Reaction Time: Allow the reaction to stir overnight (16 hours) at room temperature.[6]

      • Increase Temperature: Gently heat the reaction mixture to 40-55 °C.[4][6]

      • Optimize Base: If using a mild base like NaHCO₃, consider switching to NaOH or adding a catalytic amount of DMAP (5 mol%) to accelerate the reaction.[1]

  • Formation of Side Products: The appearance of unexpected spots on your TLC plate indicates side reactions.

    • Cause A: Di-Boc Protection. Primary amines can sometimes react with a second molecule of (Boc)₂O, especially with a large excess of the reagent and a strong base.[1]

    • Solution A: Use a smaller excess of Boc anhydride (1.1-1.2 equivalents). Avoid using overly strong, non-hindered bases if this is a persistent issue.

    • Cause B: Oxazolidinone Formation. Amino alcohols can undergo an intramolecular cyclization to form an oxazolidinone byproduct, especially under harsh conditions. However, some protocols suggest this is not a major issue.[7]

    • Solution B: To minimize this risk, perform the reaction at a lower temperature (0 °C to room temperature) and use a base like sodium bicarbonate in an aqueous solvent system.

  • Product Loss During Work-up: If the reaction appears clean by TLC but the isolated yield is low.

    • Cause: The product may be partially water-soluble, leading to loss in the aqueous layer during extraction. Emulsions can also trap the product.

    • Solution:

      • Saturate Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product.

      • Multiple Extractions: Extract the aqueous phase multiple times (e.g., 3 x 50 mL) with an appropriate organic solvent like ethyl acetate or DCM.

      • Back-Extraction: If the product is acidic or basic, a pH adjustment and back-extraction may be necessary, though this is not typical for a neutral Boc-protected amine.

Quantitative Parameter Summary
ParameterRecommended RangeRationale & Citation
(Boc)₂O (equivalents) 1.1 - 1.6 eqA slight excess drives the reaction to completion. A large excess can lead to side products.[1][6]
Base (equivalents) 1.1 - 1.5 eqNeutralizes the acid byproduct and drives the equilibrium forward.[4]
Temperature 0 °C to 55 °CLower temperatures control exothermicity; higher temperatures increase the reaction rate.[4][6]
Reaction Time 1 - 16 hoursMonitor by TLC to determine completion. Sterically hindered amines may require longer times.[1][6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a robust starting point for lab-scale synthesis.

Materials:

  • (R)-2-Amino-3-methoxy-1-propanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-2-Amino-3-methoxy-1-propanol (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (TEA, 1.2 eq) to the solution and cool the flask in an ice-water bath to 0 °C.

  • Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in a small amount of DCM and add it dropwise to the stirred amine solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 40% EtOAc/Hexanes) until the starting amine spot is no longer visible.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. The product is often an oil or a low-melting solid and may be used directly or purified further.

Protocol 2: Purification by Column Chromatography

If the crude product contains impurities, purification by silica gel column chromatography is recommended.

Procedure:

  • Prepare a silica gel column using a suitable solvent system (e.g., starting with 10% ethyl acetate in hexanes).

  • Dissolve the crude this compound in a minimum amount of the column solvent or DCM.

  • Load the dissolved product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., increasing from 10% to 50% ethyl acetate).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[8]

References

  • Scholars Research Library. (2012). Synthesis, characterization and radiolabeling of a dipeptide with 99mTc for imaging infection and inflammation. Der Pharma Chemica, 4(1), 224-233. Retrieved from [Link]

  • OrgPrepDaily. (2012, June 18). Reactions that Work: Boc Protection. Chemtips. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Google Patents. (1998). US6100433A - Process for preparing 3-methoxy-1-propanol.
  • TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Retrieved from [Link]

  • Chemistry Steps. (n.d.). BOC Protecting Group for Amines. Retrieved from [Link]

  • Google Patents. (2011). WO2011144983A2 - An improved process for the preparation of lacosamide.

Sources

Technical Support Center: N-Boc-(R)-2-Amino-3-methoxy-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Boc-(R)-2-Amino-3-methoxy-1-propanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential side reactions and challenges encountered during the use of this versatile building block. This guide provides in-depth troubleshooting, mechanistic explanations, and practical protocols to ensure the integrity of your experiments and the purity of your products.

Part 1: Troubleshooting Guide for Common Side Reactions

This section addresses the most frequently encountered issues during the two primary chemical manipulations of this compound: the Boc-protection step (if synthesizing in-house) and, more commonly, the Boc-deprotection step to liberate the free amine for subsequent reactions.

Issue 1: Side Reactions During Boc Protection of (R)-2-Amino-3-methoxy-1-propanol

While many users will purchase the N-Boc protected compound, in-house synthesis can be a cost-effective alternative. However, the presence of both a primary amine and a primary alcohol in the starting material, (R)-2-Amino-3-methoxy-1-propanol, presents a classic chemoselectivity challenge.

FAQ 1: I'm trying to synthesize this compound and I'm seeing a significant amount of an unexpected byproduct. What is it and how can I avoid it?

Answer: The most common side reaction during the Boc protection of amino alcohols is the formation of an oxazolidinone , a cyclic carbamate byproduct.[1] This occurs through an intramolecular cyclization, which can significantly lower the yield of your desired product and complicate purification.

Causality: The Mechanism of Oxazolidinone Formation

The reaction proceeds in two steps. First, the more nucleophilic amine attacks the di-tert-butyl dicarbonate (Boc₂O) to form the desired N-Boc protected intermediate. However, under certain conditions (e.g., elevated temperature, prolonged reaction times, or the presence of a strong base), the neighboring hydroxyl group can perform a nucleophilic attack on the carbamate carbonyl. This intramolecular cyclization displaces a tert-butoxide leaving group, forming a stable five-membered oxazolidinone ring.

cluster_protection Boc Protection cluster_cyclization Side Reaction Amino_Alcohol (R)-2-Amino-3-methoxy-1-propanol N_Boc_Product Desired Product: This compound Amino_Alcohol->N_Boc_Product Nucleophilic Attack (Desired Pathway) Boc2O Boc₂O, Base Intramolecular_Attack Intramolecular Nucleophilic Attack (Hydroxyl Group) N_Boc_Product->Intramolecular_Attack Heat, Strong Base, Prolonged Time Oxazolidinone Byproduct: Oxazolidinone Intramolecular_Attack->Oxazolidinone

Caption: Oxazolidinone formation pathway.

Troubleshooting Protocol: Minimizing Oxazolidinone Formation

To suppress this side reaction, careful control of the reaction conditions is paramount.

ParameterStandard Condition (Prone to Side Reaction)Recommended Condition (Minimized Side Reaction)Rationale
Temperature Room Temperature to 40°C0°C to Room TemperatureLower temperatures disfavor the intramolecular cyclization, which has a higher activation energy.
Base Strong bases (e.g., NaOH)Mild bases (e.g., NaHCO₃, TEA)Strong bases can deprotonate the hydroxyl group, increasing its nucleophilicity and promoting cyclization.
Solvent Anhydrous organic solventsAqueous or biphasic systems (e.g., water/THF, water/dioxane)[2]Water can help to hydrolyze any activated intermediates that might lead to cyclization. Catalyst-free protection in water has been shown to prevent oxazolidinone formation.[3]
Reaction Time Prolonged (overnight)Monitored closely by TLC/LC-MS and quenched upon completionMinimizing the time the product is exposed to basic conditions reduces the opportunity for cyclization.

Step-by-Step Recommended Protocol:

  • Dissolve (R)-2-Amino-3-methoxy-1-propanol in a mixture of water and a co-solvent like THF (1:1 v/v).

  • Cool the solution to 0°C in an ice bath.

  • Add 1.5 equivalents of sodium bicarbonate (NaHCO₃).

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in THF dropwise over 30 minutes.

  • Allow the reaction to stir at 0°C and warm to room temperature slowly over 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, perform a standard aqueous work-up and extraction.

Issue 2: Side Reactions During Boc Deprotection

This is the most critical step for users of this compound, as the liberated amine is often used immediately in the next synthetic step. The primary challenge arises from the generation of a reactive tert-butyl cation.[4][5]

FAQ 2: After treating my this compound with TFA, my product is impure. I see unexpected masses in my LC-MS, specifically a +56 Da adduct. What is happening?

Answer: The +56 Da adduct corresponds to the addition of a tert-butyl group to your molecule. The acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid - TFA, or HCl) generate a highly reactive tert-butyl cation.[4][5] This electrophile can then alkylate any available nucleophiles on your target molecule or in the reaction mixture.

Causality: The Role of the Tert-Butyl Cation and Scavengers

The mechanism of Boc deprotection involves protonation of the carbamate, followed by the loss of the tert-butyl group as a stable carbocation. This cation will readily react with any nucleophile it encounters. While the methoxy group in your molecule is a potential site for alkylation, other nucleophilic functional groups on molecules you might be coupling it with (e.g., the indole ring of tryptophan or the thioether of methionine) are also highly susceptible.[4][5]

To prevent this, scavengers are added to the deprotection reaction. These are nucleophilic molecules that are more reactive towards the tert-butyl cation than your substrate and are used in excess to effectively "scavenge" or trap the carbocations before they can cause unwanted side reactions.[4][5]

cluster_deprotection Boc Deprotection cluster_side_reaction Side Reaction Pathway cluster_scavenger Scavenger Pathway N_Boc_Product N-Boc Protected Amine Deprotected_Amine Desired Deprotected Amine N_Boc_Product->Deprotected_Amine tBu_Cation tert-Butyl Cation (Reactive Electrophile) N_Boc_Product->tBu_Cation Cleavage Acid Acid (e.g., TFA) Alkylation Alkylation of Nucleophilic Sites (e.g., Methoxy Group) tBu_Cation->Alkylation Undesired Reaction Scavenger Scavenger (e.g., TIS, Thioanisole) tBu_Cation->Scavenger Desired Trapping Trapped_Cation Trapped/Neutralized Cation Scavenger->Trapped_Cation

Sources

Technical Support Center: Navigating the Challenges of Boc Deprotection for Hindered Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for a critical, yet often challenging, synthetic transformation: the removal of the tert-butyloxycarbonyl (Boc) protecting group from sterically hindered amino alcohols. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome common hurdles and achieve clean, efficient deprotection.

The Challenge of Hindered Systems

The Boc group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions and its generally straightforward, acid-labile removal.[1][2] However, when the Boc-protected amine is adjacent to bulky substituents, as is common in complex amino alcohols, steric hindrance can significantly impede the approach of acidic reagents, leading to sluggish or incomplete reactions.[3][4] This guide will address these specific challenges head-on.

Troubleshooting Guide: When Standard Protocols Fall Short

This section is designed as a decision-making tool to diagnose and resolve common issues encountered during the Boc deprotection of hindered amino alcohols.

Issue 1: Incomplete or Stalled Deprotection

You've followed a standard protocol (e.g., 20-50% TFA in DCM), but TLC or LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction times.

Root Cause Analysis:

The primary reason for incomplete deprotection in hindered systems is insufficient electrophilicity of the proton source to overcome the steric barrier and protonate the carbamate oxygen, which is the first step in the cleavage mechanism.[1][5] Inadequate reaction conditions can also be a contributing factor.[3][4]

Troubleshooting Workflow:

Below is a workflow to systematically address incomplete deprotection.

G start Incomplete Deprotection Observed increase_acid Increase Acid Concentration/Strength (e.g., 50% TFA or neat TFA) start->increase_acid First Step extend_time_temp Extend Reaction Time or Increase Temperature (Gently) increase_acid->extend_time_temp If still incomplete success Reaction Complete increase_acid->success Monitor by TLC/LC-MS stronger_acid Switch to a Stronger Acid System (e.g., 4M HCl in Dioxane/EtOAc) extend_time_temp->stronger_acid If still incomplete extend_time_temp->success Monitor by TLC/LC-MS alternative_method Consider Alternative (Non-Acidic) Deprotection Methods stronger_acid->alternative_method If side products or no reaction stronger_acid->success Monitor by TLC/LC-MS alternative_method->success Monitor by TLC/LC-MS

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Solutions & Protocols:

  • Increase Acid Strength: For many substrates, simply increasing the concentration of trifluoroacetic acid (TFA) to 50% in dichloromethane (DCM) or even using neat TFA can be effective.[3] The reaction rate often shows a second-order dependence on acid concentration.[3][4]

  • Elevate Temperature: Gentle heating (e.g., to 30-40 °C) can provide the necessary activation energy to overcome the steric barrier.[3][4] However, this should be done cautiously as it can also accelerate side reactions.

  • Switch to a More Potent Acidic System: If TFA fails, a stronger acid system like 4M HCl in 1,4-dioxane or ethyl acetate is a common and effective alternative.[2] This system is often capable of cleaving even very stubborn Boc groups.

Issue 2: Formation of Undesired Side Products

Your reaction proceeds, but you observe significant formation of byproducts, complicating purification and lowering the yield.

Root Cause Analysis:

The most common side reaction is t-butylation.[6] The Boc deprotection mechanism generates a stable tert-butyl cation, which is a potent electrophile.[1][3][5] This cation can alkylate any nucleophilic functional groups on your substrate or in the reaction mixture. In amino alcohols, the hydroxyl group itself can be a target, although this is less common than with more nucleophilic residues like tryptophan or methionine in peptide synthesis.[6][7]

Solutions & Protocols:

  • Use of Scavengers: The most effective strategy to prevent t-butylation is to add a scavenger to the reaction mixture.[3][6] The scavenger's role is to trap the tert-butyl cation before it can react with your molecule.

    ScavengerTypical ConcentrationTarget Functionality
    Triisopropylsilane (TIS)2.5-5% (v/v)General purpose, reduces carbocations
    Anisole5% (v/v)Protects phenolic groups (e.g., Tyrosine)
    Thioanisole5% (v/v)Protects sulfur-containing groups (e.g., Methionine)
    1,2-Ethanedithiol (EDT)2.5% (v/v)Protects thiols (e.g., Cysteine)

    Protocol: Standard Scavenger Cocktail A general-purpose cleavage cocktail for substrates with potentially nucleophilic sites is TFA/TIS/H₂O (95:2.5:2.5).[8]

  • Lower Reaction Temperature: Running the deprotection at 0 °C can often temper the rate of side reactions relative to the desired deprotection.

Frequently Asked Questions (FAQs)

Q1: My hindered amino alcohol is also sensitive to strong acids. What are my options?

This is a classic challenge of orthogonal protection strategies. When standard strong acid conditions (TFA, HCl) are not viable due to the presence of other acid-labile groups (e.g., t-butyl esters, acetals), several milder methods can be employed.

  • TMSI (Trimethylsilyl Iodide): TMSI in a solvent like DCM or acetonitrile can effectively cleave Boc groups under neutral conditions.[9][10] The reaction is often rapid, even at room temperature.

  • Oxalyl Chloride in Methanol: This system provides a mild method for deprotection.[11][12] It is believed to proceed through a mechanism that is more complex than the simple in situ generation of HCl.[11]

  • Thermal Deprotection: In some cases, simply heating the Boc-protected compound, sometimes in a high-boiling solvent like water or trifluoroethanol, can induce thermolytic cleavage of the Boc group.[2][13] Microwave-assisted heating can significantly accelerate this process, often reducing reaction times to minutes.[14][15][16]

Q2: How can I effectively monitor the progress of my deprotection reaction?

Vigilant reaction monitoring is crucial to avoid over-exposure to harsh conditions and to determine the true endpoint.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method.[4][17] The deprotected amine product is significantly more polar than the Boc-protected starting material and will have a much lower Rf value. Staining the TLC plate with a ninhydrin solution is highly effective, as it produces a distinct color (usually purple or yellow) with the newly formed free amine.[4][9][17]

  • High-Performance Liquid Chromatography (HPLC) & LC-MS: For more quantitative analysis, HPLC is the gold standard.[17] It allows for precise measurement of the disappearance of starting material and the appearance of the product. LC-MS provides the added benefit of mass confirmation for all observed peaks.

Q3: My final product is an ammonium salt (e.g., TFA or HCl salt). How do I obtain the free amine?

After acidic deprotection, the liberated amine is protonated, forming an ammonium salt.[1][5] To obtain the neutral free amine, a basic workup is required.

Protocol: Basic Workup to Free Amine

  • Remove the acid and solvent under reduced pressure (rotary evaporation).

  • Dissolve the resulting residue in an organic solvent like ethyl acetate or DCM.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base like sodium carbonate (Na₂CO₃) until CO₂ evolution ceases.

  • Wash the organic layer with brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate under reduced pressure to yield the free amine.[2][17]

Q4: Can solvent choice impact the deprotection of a hindered substrate?

Yes, absolutely. The solvent must fully solvate both the substrate and the acidic reagent for an efficient reaction.[3] Dichloromethane (DCM) is a common choice for TFA-mediated deprotections.[3] However, for HCl-based systems, ethers like 1,4-dioxane or 2-MeTHF are often used.[18] It's important to note that strong acids can cleave ether solvents over time, which can complicate product isolation.[18] If solubility is an issue, exploring alternative solvent systems is a valid troubleshooting step.

Experimental Protocols

Protocol 1: Deprotection with 4M HCl in 1,4-Dioxane

This protocol is a robust method for sterically hindered substrates that are resistant to TFA.

  • Setup: In a round-bottom flask, dissolve or suspend the Boc-protected amino alcohol in a minimal amount of a suitable co-solvent if necessary (e.g., DCM), or use the reagent directly.

  • Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents relative to the substrate).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (staining with ninhydrin) or LC-MS every 30-60 minutes. Reactions are typically complete within 1-4 hours.[2]

  • Workup: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a cold, non-polar solvent like diethyl ether to remove impurities.[2] Alternatively, the solvent can be removed under reduced pressure. The resulting HCl salt can be used directly or neutralized to the free amine as described in the FAQ section.

Protocol 2: Microwave-Assisted Thermal Deprotection in Water

This green chemistry approach is suitable for acid-sensitive substrates.[13][19]

  • Setup: In a microwave-safe reaction vial, suspend the Boc-protected amino alcohol (e.g., 0.5 mmol) in deionized water (3.0 mL).[14]

  • Reaction: Cap the vial and heat the mixture with stirring in a microwave reactor to 120 °C for 8-15 minutes.[14] Note: Microwave conditions may require optimization for your specific substrate.

  • Monitoring: Cool the reaction vial and check for completion by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[19]

References

  • Benchchem. (n.d.). Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • Benchchem. (n.d.). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Boc Deprotection Failures.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Benchchem. (n.d.). Experimental procedure for deprotection of Boc-protected amines.
  • Request PDF. (n.d.). Efficient, continuous N -Boc deprotection of amines using solid acid catalysts.
  • Benchchem. (n.d.). Troubleshooting incomplete Boc deprotection.
  • National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Semantic Scholar. (2012, May 27).
  • Benchchem. (n.d.). Navigating Boc Deprotection: A Guide to Minimizing Side Products.
  • ACS Publications. (2014, December 5).
  • HETEROCYCLES. (2022, July 13).
  • Benchchem. (n.d.). Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center.
  • Semantic Scholar. (2012, May 27).
  • Reddit. (2023, May 18). Alternative Methods for Boc Deprotection. r/chemistry.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TMSI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2020, June 12). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride.
  • SciSpace. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
  • Biotage. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids.
  • Wordpress. (n.d.). Specific solvent issues with BOC deprotection.
  • ResearchGate. (2016, March 26). How to confirm BOC deprotection by TFA ?.
  • Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • World Academy of Science, Engineering and Technology. (2015, October 12).
  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • National Institutes of Health. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • PubMed. (n.d.). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis.
  • MDPI. (n.d.). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles.
  • Benchchem. (n.d.). Technical Support Center: Preventing Side Reactions During Boc Deprotection.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025, August 10). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol.

Sources

Technical Support Center: Stereochemical Integrity of N-Boc-(R)-2-Amino-3-methoxy-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "N-Boc-(R)-2-Amino-3-methoxy-1-propanol" and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical purity during chemical transformations. Here, we address common challenges and provide in-depth, field-proven solutions to prevent racemization and ensure the integrity of your chiral molecules.

Troubleshooting Guide: Loss of Enantiomeric Excess

One of the most critical challenges in manipulating chiral molecules like this compound is the potential for racemization, the conversion of a pure enantiomer into a mixture of both enantiomers.[1] This loss of stereochemical integrity can drastically alter the biological activity of your target compound.[1] This section provides a structured approach to diagnosing and resolving unexpected racemization.

Problem: My final product, derived from this compound, shows significant racemization after a reaction. What are the likely causes and how can I fix it?

Answer: Racemization in reactions involving this amino alcohol derivative typically arises from the activation of adjacent functional groups, which increases the acidity of the proton at the chiral center.[1][2] The subsequent removal of this proton by a base leads to a planar, achiral intermediate, resulting in a loss of stereochemistry.[1][2] Let's break down the common reaction types and their specific racemization pitfalls.

Scenario 1: Reactions Involving Activation of a Carboxylic Acid Derivative

This is a frequent issue when this compound is first oxidized to the corresponding carboxylic acid and then coupled with an amine. The primary mechanism for racemization here is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][3]

Causality and Prevention Strategy:

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// Edges Start -> Activated [label="Coupling Agent"]; Activated -> Oxazolone [label="Intramolecular\nCyclization"]; Oxazolone -> Enolate [label="Proton Abstraction", headport="n"]; Base -> Oxazolone [dir=back, tailport="e", headport="w"]; Enolate -> Racemized [label="Protonation"]; Amine -> Activated [label="Desired Pathway\n(Suppresses Racemization)", color="#34A853", style=dashed]; Activated -> Desired [color="#34A853"]; Amine -> Oxazolone [label="Undesired Pathway\n(Causes Racemization)", color="#EA4335", style=dashed]; Oxazolone -> Racemized [color="#EA4335"]; } caption [label="Figure 1: Oxazolone-mediated racemization pathway.", shape=plaintext, fontsize=10];

Key Factors and Solutions:

FactorHigh-Risk ConditionRecommended SolutionRationale
Coupling Reagent Carbodiimides (e.g., EDC, DCC) used alone.Use onium salts (HATU, HBTU, COMU) or add racemization suppressants like HOAt or OxymaPure when using carbodiimides.[3]Onium salts and additives form active esters that are more stable and less prone to cyclizing into the problematic oxazolone intermediate.[3]
Base Strong, non-hindered bases (e.g., triethylamine - TEA).Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[1][3]Hindered bases are less efficient at abstracting the alpha-proton, thus slowing down the rate of racemization.[1]
Temperature Elevated temperatures.Perform the coupling at low temperatures, typically starting at 0 °C and allowing it to slowly warm to room temperature.[1]Lower temperatures decrease the rate of both oxazolone formation and proton abstraction.[4]
Pre-activation Time Long pre-activation of the carboxylic acid before adding the amine.Minimize pre-activation time to 1-5 minutes. Ideally, add the amine as soon as the activating agent is introduced.[1][5]This ensures the amine nucleophile can react with the activated acid before it has a chance to form the oxazolone intermediate.[1]

Experimental Protocol: Low-Racemization Peptide Coupling

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the N-Boc-(R)-amino acid (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add HATU (1.0 equivalent) to the cooled solution.

  • Initiation: Add DIPEA (2.0 equivalents) dropwise to the mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Proceed with a standard aqueous work-up and purification.[1]

Scenario 2: Reactions at the Hydroxyl Group (e.g., Mitsunobu Reaction, Mesylation)

Activation of the primary alcohol can also lead to racemization, although the mechanisms are different.

  • Mitsunobu Reaction: This reaction proceeds with a clean SN2 inversion of stereochemistry at the alcohol center.[6][7][8] While this is a stereospecific reaction, any side reactions that don't follow this pathway can lead to a loss of stereochemical purity. It is crucial to ensure the nucleophile is sufficiently acidic (pKa < 13) to prevent side reactions with the azodicarboxylate.[6][7]

  • Mesylation/Tosylation followed by Nucleophilic Substitution: This two-step process can be a source of racemization if not carefully controlled. The initial mesylation or tosylation should proceed without affecting the chiral center. However, the subsequent substitution reaction can have issues.

Causality and Prevention Strategy:

// Nodes Start [label="N-Boc-(R)-Amino Alcohol", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="Activation of -OH\n(e.g., Mesylation, Mitsunobu)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Activated Intermediate\n(Mesylate or Phosphonium Salt)", fillcolor="#F1F3F4", fontcolor="#202124"]; SN2 [label="SN2 Attack by Nucleophile", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inverted [label="Product with\nInverted Stereochemistry", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideReaction [label="Side Reactions\n(e.g., Elimination, SN1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Racemized [label="Racemized/Byproduct Mixture", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Activation; Activation -> Intermediate; Intermediate -> SN2; SN2 -> Inverted [label="Desired Pathway"]; Intermediate -> SideReaction [style=dashed, color="#EA4335"]; SideReaction -> Racemized [label="Undesired Pathway"]; } caption [label="Figure 2: Ideal SN2 vs. side reactions.", shape=plaintext, fontsize=10];

Key Factors and Solutions:

FactorHigh-Risk ConditionRecommended SolutionRationale
Leaving Group Poor leaving groups that might favor SN1 pathways.Use good leaving groups like tosylate, mesylate, or triflate.Excellent leaving groups promote a clean SN2 reaction, minimizing the formation of a carbocation intermediate that would lead to racemization.
Solvent Protic or highly polar solvents that can stabilize carbocations.Use aprotic, non-polar, or moderately polar solvents like THF, DCM, or acetonitrile.[4]Aprotic solvents disfavor SN1 pathways by not solvating the potential carbocation intermediate.
Base (for Mesylation) Strong, non-hindered bases that could cause elimination or deprotonation at the alpha-carbon.Use a hindered base like DIPEA or 2,6-lutidine.These bases are effective at scavenging the acid produced during mesylation but are less likely to cause unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of the N-Boc protecting group in preventing racemization?

A1: The tert-butyloxycarbonyl (Boc) group plays a crucial role in preventing racemization. Unlike simple acyl groups (like acetyl), the carbamate structure of the Boc group makes the formation of an oxazolone intermediate much less favorable.[9][10] This is a key reason why Boc and Fmoc protecting groups are standard in peptide synthesis.[10] However, as discussed, racemization can still occur under harsh conditions, so the Boc group is a mitigator, not an absolute preventative measure.

Q2: Which solvents are best for maintaining stereochemical integrity?

A2: The choice of solvent can significantly impact racemization rates. Generally, less polar, aprotic solvents are preferred as they can suppress the formation of charged intermediates that lead to racemization.[4]

  • Good choices: Dichloromethane (DCM), Tetrahydrofuran (THF), and mixtures like DCM/DMF.

  • Use with caution: Highly polar aprotic solvents like pure DMF or NMP can sometimes increase racemization rates.[3]

  • Fluorinated alcohols such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have also been shown to have beneficial effects on reactivity and selectivity in some reactions.[11]

Q3: How can I accurately determine the enantiomeric excess (e.e.) of my product?

A3: Accurate determination of e.e. is critical. The most common methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The sample is run on a chiral stationary phase that separates the two enantiomers, allowing for precise quantification of their ratio. Derivatization with a chiral agent, such as o-phthaldialdehyde and a chiral mercaptan, can also be used to form diastereomers that can be separated on a standard reversed-phase column.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Chiral shift reagents or chiral solvating agents can be added to the NMR sample.[13][14] These reagents interact differently with the two enantiomers, causing their signals in the NMR spectrum to shift and become distinguishable, allowing for integration and e.e. calculation.[13][14]

Experimental Protocol: Chiral HPLC Analysis (General Guideline)

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Column Selection: Choose an appropriate chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) based on the structure of your analyte.

  • Method Development: Develop an isocratic or gradient method, typically using a mixture of hexane and isopropanol, to achieve baseline separation of the enantiomers.

  • Injection and Analysis: Inject the sample and integrate the peak areas of the two enantiomers.

  • Calculation: Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area(R) - Area(S)| / |Area(R) + Area(S)|] * 100.

By understanding the mechanisms of racemization and carefully controlling reaction parameters, you can successfully preserve the stereochemical integrity of this compound and its derivatives throughout your synthetic sequences.

References

  • C&EN Global Enterprise. (n.d.). Boc amino acid could, but doesn't, racemize. ACS Publications. Retrieved from [Link]

  • Gong, Q., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Buck, R. H., & Krummen, K. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Journal of Chromatography. Retrieved from [Link]

  • W. R. E. (2010). Effects of solvent on chiral and enantiomeric separation of Koga bases using derivatized amylose chiral stationary phase. Chirality. Retrieved from [Link]

  • M. C. A. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. Chemistry – A European Journal. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132}. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel methods of resolving racemic diols and amino alcohols. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US4990666A - Racemization of optically active amino alcohols.
  • Dembinski, R. (2017). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Y. K. (2024). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. The Journal of Organic Chemistry. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1982). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (n.d.). EP0173921B1 - Process for the racemization of an alpha-amino acid.
  • National Institutes of Health. (2014). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Retrieved from [Link]

  • Reddit. (2021). Impact of solvent choice on the stereochemistry of Wittig Reaction Products. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). α,β-unsaturated γ-lactams through E → Z isomerization. Retrieved from [Link]

  • Epimerization in Peptide. (n.d.). Epimerization of Peptide. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Retrieved from [Link]

  • National and Kapodistrian University of Athens. (n.d.). Resolution of N-Protected amino alcohols by porcine pancreatic lipase. Retrieved from [Link]

  • ResearchGate. (2017). Racemization in amino acids?. Retrieved from [Link]

  • ResearchGate. (n.d.). Racemization of chiral amino alcohols: Catalyst selection and characterization. Retrieved from [Link]

  • National Institutes of Health. (2023). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of extent of epimerization under optimized conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereochemical outcome of the reactions with chiral alcohol 10. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Identification of the peptide epimerase MslH responsible for d-amino acid introduction at the C-terminus of ribosomal peptides. Retrieved from [Link]

  • PubMed. (2023). Epimerisation in Peptide Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-Boc-(R)-2-Amino-3-methoxy-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Boc-(R)-2-Amino-3-methoxy-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your final product.

Section 1: Troubleshooting Guide - Common Impurities and Their Removal

During the synthesis of this compound, several impurities can arise from side reactions or incomplete reactions. This section details the most common impurities, their formation mechanisms, and proven strategies for their removal.

Issue 1: Presence of Unreacted Starting Material - (R)-2-Amino-3-methoxy-1-propanol

Q: My final product shows a significant amount of the starting amino alcohol. What is the likely cause and how can I remove it?

A: The presence of unreacted (R)-2-Amino-3-methoxy-1-propanol typically indicates an incomplete N-Boc protection reaction. This can be due to several factors including insufficient di-tert-butyl dicarbonate ((Boc)₂O), suboptimal reaction conditions (temperature, time), or inadequate base.

Causality: The N-Boc protection of an amine involves the reaction of the nucleophilic amine with the electrophilic carbonyl carbon of (Boc)₂O.[1][2] The reaction is usually facilitated by a base to deprotonate the amine, increasing its nucleophilicity. If any of these components are limiting or the conditions are not optimal, the reaction may not go to completion.

Troubleshooting Protocol: Enhanced Boc-Protection and Purification

  • Reaction Optimization:

    • Reagent Stoichiometry: Ensure at least a 1.1 to 1.5 molar excess of (Boc)₂O is used relative to the amino alcohol.

    • Base Selection and Amount: Use a non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) in slight excess (1.1-1.2 equivalents). For aqueous conditions, sodium bicarbonate or sodium hydroxide can be effective.[3]

    • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.[3] For a greener approach, water-mediated catalyst-free N-tert-butyloxycarbonylation can be highly effective and prevent side product formation.[4]

    • Temperature and Time: While the reaction often proceeds at room temperature, gentle heating (e.g., 40°C) can drive it to completion.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification Strategy: Liquid-Liquid Extraction

    • Principle: The basic nature of the unreacted amino alcohol allows for its separation from the protected, neutral product through acid-base extraction.

    • Step-by-Step Protocol:

      • After the reaction, quench with water and extract the crude product into an organic solvent like ethyl acetate or DCM.

      • Wash the organic layer with a dilute acidic solution (e.g., 1M HCl or saturated NH₄Cl solution). The unreacted amine will be protonated and move to the aqueous phase.

      • Separate the organic layer, which now contains the desired N-Boc protected product.

      • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Issue 2: Formation of the Di-Boc Protected Impurity

Q: I have identified a less polar impurity by TLC which I suspect is the di-Boc protected product. How is this formed and how can it be removed?

A: The formation of a di-Boc impurity, N,N-bis(tert-butoxycarbonyl)-(R)-2-amino-3-methoxy-1-propanol, can occur, especially if the reaction conditions are too harsh or if an excess of (Boc)₂O is used in the presence of a strong base or catalyst like 4-dimethylaminopyridine (DMAP).[6]

Causality: The initial N-Boc product's carbamate proton is weakly acidic and can be deprotonated under strongly basic conditions, leading to a second reaction with (Boc)₂O.

Troubleshooting Protocol: Selective Deprotection and Chromatographic Separation

  • Minimizing Formation:

    • Avoid using a large excess of (Boc)₂O. A 1.1 to 1.2 molar equivalent is generally sufficient.

    • Use a mild base like sodium bicarbonate, especially in aqueous-organic biphasic systems.

    • If using a catalyst like DMAP, use it in truly catalytic amounts (0.01-0.1 equivalents).

  • Purification Strategy: Column Chromatography

    • Principle: The di-Boc protected impurity is significantly less polar than the mono-Boc product due to the absence of the N-H proton. This difference in polarity allows for efficient separation by silica gel chromatography.

    • Step-by-Step Protocol:

      • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM).

      • Prepare a silica gel column using a non-polar solvent system, such as a mixture of hexane and ethyl acetate.

      • Load the crude product onto the column.

      • Elute the column with a gradient of increasing polarity (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the ethyl acetate content).

      • The less polar di-Boc impurity will elute first, followed by the desired mono-Boc product.

      • Collect fractions and analyze by TLC to identify and combine the pure product fractions.

Issue 3: Epimerization at the Chiral Center

Q: My product shows the presence of the (S)-enantiomer. What causes this loss of stereochemical integrity and how can I prevent it?

A: Epimerization, the change in configuration at a single stereocenter, is a critical concern in chiral synthesis.[7][8] For this compound, epimerization at the C2 position can occur, leading to the formation of the undesired (S)-enantiomer.

Causality: The primary cause of epimerization at the α-carbon to a carbonyl group (in this case, the carbamate) is the abstraction of the α-proton by a base, leading to a planar enolate-like intermediate.[7][9] Re-protonation can then occur from either face, resulting in racemization. This is more common in reactions involving activation of a carboxyl group but can also be a concern under certain conditions with carbamates, especially with strong bases or elevated temperatures.

Troubleshooting Protocol: Control of Reaction Conditions and Chiral Analysis

  • Preventing Epimerization:

    • Base Selection: Use a hindered, non-nucleophilic base like DIPEA. Avoid strong bases like sodium hydride or alkoxides if possible.

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0°C to room temperature) to minimize the energy available for proton abstraction.

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

  • Analytical Verification:

    • Chiral HPLC: The most reliable method to determine the enantiomeric purity of your product is through chiral High-Performance Liquid Chromatography (HPLC).

    • Polarimetry: Measurement of the specific rotation can indicate the presence of the other enantiomer, although it is less quantitative than chiral HPLC.

  • Purification (if epimerization has occurred):

    • Separation of enantiomers can be challenging. Preparative chiral HPLC is often the most effective, albeit expensive, method.

    • In some cases, diastereomeric salt resolution can be employed by reacting the enantiomeric mixture with a chiral acid to form diastereomeric salts, which can then be separated by crystallization.

Parameter Recommendation to Minimize Epimerization
Base Use hindered, non-nucleophilic bases (e.g., DIPEA).
Temperature Maintain low to ambient temperatures (0°C to 25°C).
Reaction Time Monitor closely and work up promptly upon completion.
Solvent Aprotic solvents are generally preferred.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of this compound?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and detect non-volatile impurities. Chiral HPLC is necessary to assess enantiomeric purity.[]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups (e.g., N-H, C=O of the carbamate).

Q2: Can the Boc group be cleaved under the purification conditions?

A2: The Boc group is generally stable to basic and nucleophilic conditions, so cleavage during a basic workup is unlikely.[1][11] However, it is sensitive to acidic conditions.[3] Therefore, prolonged exposure to strong acids during an extraction workup should be avoided. A quick wash with dilute acid is generally safe. The Boc group can also be cleaved by some Lewis acids and under certain thermal conditions.[6][12]

Q3: My reaction is very slow. What can I do to speed it up?

A3: If the N-Boc protection is proceeding slowly, consider the following:

  • Increase Temperature: Gently warming the reaction mixture to around 40°C can increase the reaction rate.

  • Add a Catalyst: A catalytic amount of DMAP can significantly accelerate the reaction. However, be mindful that it can also promote the formation of the di-Boc impurity.

  • Check Reagent Quality: Ensure that the (Boc)₂O and the base are of good quality and not degraded.

Q4: How can I remove residual (Boc)₂O and its byproducts from my final product?

A4: (Boc)₂O byproducts, such as tert-butanol and CO₂, are volatile and are typically removed during solvent evaporation. Unreacted (Boc)₂O can be hydrolyzed by adding water during the workup. A final purification step, such as column chromatography or recrystallization, will effectively remove any non-volatile byproducts.

Workflow for Synthesis and Purification of this compound

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control start (R)-2-Amino-3-methoxy-1-propanol reaction N-Boc Protection ((Boc)₂O, Base, Solvent) start->reaction crude Crude Product reaction->crude extraction Liquid-Liquid Extraction (Dilute Acid Wash) crude->extraction Remove unreacted amine chromatography Column Chromatography extraction->chromatography Remove di-Boc & other impurities final_product Pure this compound chromatography->final_product analysis Purity & Identity Check (NMR, MS, HPLC) final_product->analysis

Caption: A typical workflow for the synthesis and purification of this compound.

Impurity Formation Pathways

G A (R)-2-Amino-3-methoxy-1-propanol B This compound (Desired Product) A->B + (Boc)₂O (Incomplete Reaction) C Di-Boc Impurity B->C + (Boc)₂O (Excess Reagent/Strong Base) D Epimerized Product (S-enantiomer) B->D Base / Heat (Epimerization)

Caption: Common impurity formation pathways in the synthesis of this compound.

References

  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? [Online forum post]. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bases. WordPress. Retrieved from [Link]

  • Benedetti, F., Berti, F., Fanfoni, L., Garbo, M., Regini, G., & Felluga, F. (2018). Synthesis of Chiral, Enantiopure Allylic Amines by the Julia Olefination of α-Amino Esters. Molecules, 23(10), 2658. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Zarei, M., & Jarrahpour, A. A. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 1(4), 202-208. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Dunn, P. J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Green Chemistry, 22(12), 3781-3787. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011144983A2 - An improved process for the preparation of lacosamide.
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc group of aliphatic amines. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • Al-Dulay, H. F., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6523. Retrieved from [Link]

  • Britton, J., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1163-1172. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of N-Boc,(1,6 aminohexyl) maleimide. Retrieved from [Link]

  • Trade Science Inc. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from [Link]

  • NIOSH. (2010). NIOSH Manual of Analytical Methods. Wikisource. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Scholars Research Library. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(T-Butoxycarbonyl)benzotriazole and 1-(p-Methoxybenzyloxycarbonyl)benzotriazole and Their Use in the Protection of Amino Acids. Retrieved from [Link]

Sources

Improving the solubility of "N-Boc-(R)-2-Amino-3-methoxy-1-propanol" for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "N-Boc-(R)-2-Amino-3-methoxy-1-propanol." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming solubility challenges during chemical reactions. By understanding the molecular characteristics of this versatile building block, you can optimize your reaction conditions for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility of this compound is governed by a balance of polar and non-polar functional groups. The molecule possesses:

  • Polar Groups: A primary alcohol (-OH), a secondary amine within the Boc-carbamate group, and a methoxy ether (-OCH₃). These groups can participate in hydrogen bonding, which generally favors solubility in polar solvents.[1][2][3]

  • Non-Polar Group: The bulky tert-butoxycarbonyl (Boc) group introduces significant non-polar character, which can limit solubility in highly polar solvents like water but enhance it in less polar organic solvents.

The interplay of these groups results in moderate polarity, making solvent selection a critical parameter for successful reactions.

Q2: In which common laboratory solvents is this compound typically soluble?

A2: Based on its structure and data from similar Boc-protected amino alcohols, this compound is expected to be soluble in a range of polar aprotic and some polar protic solvents. These include:

  • Highly Soluble: Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, and Dimethylformamide (DMF).[4]

  • Moderately Soluble: Methanol (MeOH), Ethanol (EtOH), and Isopropanol (IPA).[5][6]

  • Slightly Soluble to Insoluble: Water, Hexanes, and Diethyl ether. The large non-polar Boc group significantly reduces its affinity for highly polar or very non-polar hydrocarbon solvents.[5][6]

Q3: I am observing incomplete dissolution of this compound in my reaction. What are the immediate steps I can take?

A3: If you encounter incomplete dissolution, consider the following immediate actions:

  • Gentle Warming: Carefully warming the mixture can significantly increase the solubility of many organic compounds. Monitor the temperature closely to avoid potential degradation or side reactions.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and promote dissolution without excessive heating.

  • Addition of a Co-solvent: Introducing a small amount of a co-solvent in which the compound is highly soluble (e.g., a few drops of DMF or DCM) can often resolve solubility issues in the primary reaction solvent.

Troubleshooting Guide: Enhancing Solubility for Reactions

This section provides a systematic approach to addressing solubility problems with this compound.

Issue 1: Reagent Precipitation Upon Addition of Other Reactants

Cause: The addition of another reactant or reagent may alter the overall polarity of the solvent system, causing your starting material to precipitate. This is a common issue when adding a non-polar reactant to a polar solution or vice-versa.

Solution Workflow:

Caption: Workflow for addressing reagent precipitation.

Detailed Protocols:

  • Protocol 1: Co-solvent System

    • Based on the properties of your reactants, choose a co-solvent that can solubilize all components. For example, if your primary solvent is THF and you are adding a polar salt, adding a small percentage of DMF can help maintain solubility.

    • Start by adding the co-solvent in small increments (e.g., 5-10% of the total volume) until the solution becomes clear.

  • Protocol 2: Reverse Addition

    • Instead of adding the other reactant to the solution of this compound, try the reverse.

    • Dissolve the other reactant in the reaction solvent first.

    • Slowly add a concentrated solution of this compound in a compatible solvent dropwise to the reaction mixture. This can help maintain a homogeneous solution.

Issue 2: Poor Solubility in the Desired Reaction Solvent

Cause: The chosen solvent may not have the optimal polarity to dissolve this compound at the required concentration.

Solution: Systematic Solvent Screening

A systematic screening of solvents can identify the most suitable medium for your reaction.

Table 1: Solvent Properties for Screening

SolventPolarity IndexDielectric Constant (20°C)Boiling Point (°C)Key Characteristics
Dichloromethane (DCM)3.19.139.6Good for a wide range of organic compounds, volatile.
Tetrahydrofuran (THF)4.07.566Aprotic, can coordinate with cations.
Acetonitrile (MeCN)5.837.581.6Polar aprotic, miscible with water.
Dimethylformamide (DMF)6.436.7153Highly polar aprotic, high boiling point.
Methanol (MeOH)5.132.764.7Polar protic, can act as a nucleophile.
Toluene2.42.4110.6Non-polar, can facilitate azeotropic water removal.

Experimental Protocol for Solvent Screening:

  • To a series of small vials, add a pre-weighed amount of this compound (e.g., 10 mg).

  • Add a measured volume of each solvent to be tested (e.g., 0.5 mL) to each vial.

  • Observe the solubility at room temperature.

  • If not fully soluble, gently warm the vials and observe any changes.

  • Select the solvent that provides the best solubility at the desired reaction temperature and is compatible with your reaction chemistry.

Issue 3: Reaction is Sluggish Due to Low Reagent Concentration

Cause: Even if the compound dissolves, the concentration might be too low for the reaction to proceed at a reasonable rate.

Solution: Temperature and Catalyst Optimization

Reaction_Optimization cluster_0 Problem: Sluggish Reaction cluster_1 Solutions A Low Concentration B Increase Temperature A->B Increases Rate & Solubility C Use a Phase-Transfer Catalyst A->C Facilitates Reactant Interaction D Change to a More Solubilizing Solvent A->D Increases Concentration

Caption: Strategies to overcome sluggish reactions.

  • Increasing Temperature: As a general rule, reaction rates double for every 10°C increase in temperature. Carefully increasing the reaction temperature can both enhance solubility and accelerate the reaction. Ensure the temperature does not exceed the decomposition point of your reactants or products.

  • Phase-Transfer Catalysis: If your reaction involves an aqueous phase or an insoluble salt, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can shuttle one of the reactants into the organic phase, facilitating the reaction even with limited solubility.

By systematically addressing these common solubility challenges, you can significantly improve the efficiency and outcome of your reactions involving this compound.

References

  • Vertex AI Search. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved January 13, 2026.
  • LibreTexts Chemistry. (2022). 3.1: Physical properties of organic compounds. Retrieved January 13, 2026, from [Link]

  • Wikipedia. (n.d.). Organic synthesis. Retrieved January 13, 2026, from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved January 13, 2026, from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved January 13, 2026, from [Link]

  • BenchChem. (2025). A Technical Guide to the Physical and Chemical Characteristics of Boc-Protected Amino Alcohols.

Sources

Technical Support Center: Reaction Monitoring for N-Boc-(R)-2-Amino-3-methoxy-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving N-Boc-(R)-2-Amino-3-methoxy-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for utilizing Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to effectively track your chemical transformations. As Senior Application Scientists, we aim to explain not just the procedural steps but the fundamental principles behind them, empowering you to troubleshoot and optimize your analytical methods.

Introduction: The "Why" of Reaction Monitoring

This compound is a valuable chiral building block in synthetic organic chemistry.[] The tert-butyloxycarbonyl (Boc) protecting group is crucial for masking the nucleophilic amine during transformations at the primary alcohol, but its eventual removal is a key step.[2] Whether you are performing a deprotection, an oxidation of the alcohol, or an etherification, precise reaction monitoring is paramount. Incomplete or over-run reactions lead to purification challenges, reduced yields, and ambiguous results.

TLC and HPLC are the workhorses for this task. They provide a rapid, visual, and quantitative assessment of the consumption of starting material and the formation of the desired product by exploiting the polarity differences between the molecules.

Section 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is an indispensable tool for rapid, qualitative reaction monitoring. The principle is simple: as a reaction proceeds, the polarity of the components in the mixture changes. For instance, in the deprotection of this compound, the moderately polar, Boc-protected starting material is converted to a highly polar free amine. This significant change in polarity results in a dramatic difference in retention factor (Rƒ) on a silica gel plate.

Detailed Protocol: Monitoring N-Boc Deprotection

This protocol outlines the steps for monitoring a typical acid-catalyzed deprotection of this compound.

  • Plate Preparation:

    • Using a pencil, gently draw a thin starting line approximately 1 cm from the bottom of a silica gel TLC plate (fluorescent indicator F254 is recommended).

    • Mark three lanes on the starting line: "S" for Starting Material, "C" for Co-spot, and "R" for Reaction Mixture.

  • Sample Preparation & Spotting:

    • "S" Lane: Dissolve a small amount of the this compound starting material in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate). Using a capillary spotter, apply a small spot to the "S" lane. The spot should be as small and concentrated as possible.

    • "R" Lane: At desired time points (e.g., t=0, 30 min, 1 hr), withdraw a micro-aliquot from the reaction mixture using a glass capillary. Spot this directly onto the "R" lane.

    • "C" Lane: Apply a spot of the starting material first. Then, without moving the plate, carefully spot the reaction mixture directly on top of the starting material spot. This "co-spot" is crucial for confirming the identity of the starting material spot in the reaction lane.[3]

  • Development:

    • Prepare the mobile phase. A good starting point for this class of compounds is a mixture of Ethyl Acetate (EtOAc) and Hexane. Begin with a 30:70 (v/v) EtOAc:Hexane mixture.

    • Pour a small amount of the mobile phase into a developing chamber (a beaker covered with a watch glass works well) to a depth of about 0.5 cm. Ensure the solvent level is below the starting line on your TLC plate.[4]

    • Place the spotted TLC plate into the chamber and cover it. Allow the solvent to travel up the plate via capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.

  • Visualization:

    • UV Light: Examine the dried plate under a UV lamp (254 nm). The Boc-protected starting material may appear as a dark spot if it quenches fluorescence.

    • Staining (Critical):

      • Ninhydrin Stain: This is the most informative stain for this reaction. Prepare a ninhydrin solution and dip the plate, then heat gently with a heat gun. The deprotected amine product will appear as a distinct purple or blue spot. The N-Boc starting material will not react with ninhydrin.[5][6]

      • Potassium Permanganate (KMnO₄) Stain: This stain visualizes compounds that can be oxidized, such as the alcohol groups in both the starting material and product. It will produce a yellow/brown spot against a purple background.

  • Interpretation:

    • A complete reaction will show the disappearance of the starting material spot in the "R" lane and the appearance of a new, lower Rƒ (more polar) spot that is positive for the ninhydrin stain.

    • The co-spot lane should show two separated spots if the reaction has progressed but is not yet complete.

TLC Troubleshooting Guide
Question / Problem Probable Cause(s) Solution(s) & Scientific Rationale
"My spot is just a long streak!" 1. Sample Overload: Too much material was spotted, exceeding the binding capacity of the silica at that point.[4] 2. Compound is Highly Polar/Ionic: The free amine product is basic and can interact strongly and non-uniformly with the acidic silica gel.[7][8]1. Dilute your sample before spotting. Spot multiple times in the same location, allowing the solvent to dry between applications, to build concentration without overloading.[4] 2. Modify the mobile phase. Add a small amount (0.5-1%) of triethylamine (Et₃N) to the eluent. The base will neutralize the acidic sites on the silica, preventing the amine from sticking and streaking.[9]
"All my spots are stuck on the baseline (Rƒ ≈ 0)." Eluent is not polar enough: The mobile phase lacks the strength to move the highly polar compounds off the starting line.[3][7]Increase eluent polarity. For an EtOAc/Hexane system, increase the proportion of EtOAc. If that is insufficient, switch to a more polar system, such as 5-10% Methanol in Dichloromethane (DCM).[7]
"My starting material and product spots are too close to tell apart." Poor solvent system selectivity: The chosen eluent does not have a differential affinity for the two compounds, resulting in poor separation.[3]1. Systematically vary the eluent polarity. Try a range of EtOAc/Hexane ratios. 2. Change solvent composition. Try a different solvent system entirely, for example, Methanol/DCM. Different solvents interact with compounds in unique ways (e.g., hydrogen bonding), which can dramatically alter selectivity. 3. Always use a co-spot. This will definitively show if you have two distinct compounds or a single spot.[3]
"I can't see any spots after developing the plate." 1. Sample is too dilute. 2. Compound is not UV-active. 3. Inappropriate stain. 1. Concentrate the sample or spot multiple times.[4] 2. this compound is not strongly UV-active. Rely on staining. 3. Use both Ninhydrin (for the amine product) and KMnO₄ (for both reactant and product) to ensure you can visualize all relevant species.[10]
TLC FAQs
  • Q: Why use a pencil and not a pen to mark the plate?

    • A: The ink from a pen contains organic dyes that will dissolve in the mobile phase and chromatograph up the plate, creating confusing artifacts and invalidating the results.[4] Pencil graphite is inert carbon and will not move.

  • Q: How do I get a clean sample from a reaction containing a high-boiling solvent like DMF or DMSO?

    • A: These solvents can cause severe streaking. After spotting the reaction mixture on the TLC plate, place the plate under a high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[3]

  • Q: My compound might be unstable on silica gel. How can I check this?

    • A: You can perform a 2D TLC. Spot the compound in one corner of a square plate and run it in one solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. If it is decomposing, new spots will appear off the diagonal.[3]

Section 2: High-Performance Liquid Chromatography (HPLC) Monitoring

For quantitative analysis and higher resolution, Reverse-Phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, the stationary phase (typically C18 silica) is non-polar, and the mobile phase is polar. Therefore, polar compounds elute earlier, and non-polar compounds are retained longer. When monitoring the N-Boc deprotection, the highly polar amine product will have a much shorter retention time than the more non-polar N-Boc protected starting material.

Detailed Protocol: RP-HPLC Method for Reaction Monitoring

This protocol provides a robust starting point for developing an HPLC method.

  • Instrumentation & Column:

    • A standard HPLC system with a UV detector is sufficient.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[11]

  • Mobile Phase Preparation:

    • Solvent A: Deionized water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Solvent B: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Rationale for Acid: The acidic modifier is critical. It protonates the free amine product to a single species (R-NH₃⁺), ensuring a sharp, symmetrical peak. It also suppresses the interaction of analytes with any free silanol groups on the silica backbone, preventing peak tailing.[11]

  • HPLC Parameters & Gradient:

    • Flow Rate: 1.0 mL/min.

    • UV Detection Wavelength: 205-215 nm. The carbamate and alcohol functionalities lack a strong chromophore, so detection at low wavelengths is necessary.

    • Column Temperature: 30 °C. A column oven provides better retention time stability.

    • Injection Volume: 5-10 µL.

    • Gradient Program (Example):

      Time (min) % Solvent A (Water + Acid) % Solvent B (ACN + Acid)
      0.0 95 5
      15.0 5 95
      20.0 5 95
      20.1 95 5

      | 25.0 | 95 | 5 |

  • Sample Preparation & Analysis:

    • At each reaction time point, quench a small aliquot (e.g., 10 µL) of the reaction mixture in a larger volume (e.g., 1 mL) of the initial mobile phase (95:5 Water:ACN).

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent particulates from clogging the system.

    • Inject a standard of the starting material first to determine its retention time. Then, inject the reaction samples.

  • Interpretation:

    • Monitor the chromatograms over time. The peak corresponding to the starting material will decrease in area, while a new, earlier-eluting peak corresponding to the polar amine product will appear and grow. The reaction is complete when the starting material peak is no longer detectable.

HPLC Troubleshooting Guide
Question / Problem Probable Cause(s) Solution(s) & Scientific Rationale
"My amine product peak is tailing badly." Secondary Silanol Interactions: The basic amine is interacting with acidic free silanol groups on the C18 stationary phase, causing a portion of the analyte to lag behind.[12][13]1. Ensure Acidic Modifier: Confirm that 0.1% TFA or Formic Acid is in both mobile phase solvents. TFA is a strong ion-pairing agent and is particularly effective at improving the peak shape of amines.[11] 2. Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or designed specifically for analyzing basic compounds. If tailing persists, consider switching to one of these columns.
"My retention times are shifting between runs." 1. Column Not Equilibrated: Insufficient time was allowed for the column to stabilize with the initial mobile phase conditions before injection.[12] 2. Mobile Phase Inconsistency: Small variations in mobile phase preparation (especially the acid percentage) can cause shifts. 3. Temperature Fluctuations: Ambient temperature changes can affect viscosity and retention.[12]1. Increase Equilibration Time: Ensure the baseline is stable and the system pressure is constant for at least 5-10 column volumes before the first injection.[14] 2. Prepare Mobile Phase Carefully: Prepare a large batch of mobile phase for the entire experiment to ensure consistency. 3. Use a Column Oven: This maintains a constant temperature, leading to highly reproducible retention times.
"I have a noisy or drifting baseline." 1. Air Bubbles: Dissolved gas in the mobile phase can outgas in the pump or detector.[15] 2. Contaminated Mobile Phase: Using low-quality solvents or water can introduce impurities that create noise.[16] 3. Detector Lamp Failing: The UV lamp has a finite lifetime and its energy output can become unstable.1. Degas Mobile Phase: Use an inline degasser or sonicate/sparge your solvents with helium before use.[12] 2. Use HPLC-Grade Solvents: Always use high-purity solvents and water to minimize baseline disturbances.[14] 3. Check Lamp Energy: Most HPLC software provides a diagnostic for lamp intensity. If it's low, the lamp may need replacement.
"I don't see any peaks, or they are very small." 1. Incorrect Wavelength: The analyte has minimal absorbance at the selected wavelength. 2. Sample Too Dilute. 3. System Leak: A leak will cause low system pressure and prevent the sample from reaching the detector efficiently.[16]1. Use Low Wavelength: For compounds without a strong chromophore, set the detector to a low wavelength like 205 nm or 210 nm.[17] 2. Increase Sample Concentration: Prepare a more concentrated sample for injection.[12] 3. Check System Pressure: Inspect all fittings for signs of leaks. The system pressure should be stable and within the expected range for the given flow rate and column.[13]
HPLC FAQs
  • Q: Can I use Methanol instead of Acetonitrile?

    • A: Yes, Methanol is a common alternative to Acetonitrile. It has a higher viscosity and often provides different selectivity, which can sometimes be advantageous for separating closely eluting peaks. However, it also generates higher backpressure.

  • Q: What is the difference between using TFA and Formic Acid?

    • A: Both are used to acidify the mobile phase. TFA is a stronger acid and a better ion-pairing agent, often providing sharper peaks for bases. However, it can be difficult to remove from preparative samples and can suppress ionization in Mass Spectrometry (MS). Formic acid is more volatile and is the preferred choice for LC-MS applications.[18]

  • Q: How can I quantify the reaction progress?

    • A: By integrating the peak areas of the starting material (A_SM) and the product (A_P), you can calculate the approximate percent conversion: % Conversion ≈ [A_P / (A_SM + A_P)] * 100. This assumes both compounds have a similar response factor at the chosen wavelength. For precise quantification, a calibration curve with standards of known concentration is required.

Section 3: Visual Workflows & Diagrams

To streamline your laboratory work, we have designed the following logical diagrams for reaction monitoring and troubleshooting.

General Reaction Monitoring Workflow

G cluster_reaction Reaction Phase cluster_analysis Analysis Phase cluster_decision Decision Phase start Start Reaction (t=0) aliquot Take Aliquot at Time (t=x) start->aliquot quench Quench/Dilute Aliquot tlc Spot TLC Plate (S, C, R lanes) quench->tlc hplc Inject on HPLC quench->hplc interpret Interpret Data (TLC spots / HPLC peaks) tlc->interpret hplc->interpret workup Proceed to Work-up interpret->workup  Reaction Complete? YES continue_rxn Continue Reaction interpret->continue_rxn  Reaction Complete? NO continue_rxn->aliquot Wait for t=x+1

Caption: General workflow for monitoring a chemical reaction.

TLC Troubleshooting Logic

G problem Identify TLC Problem streak Streaking Spot problem->streak baseline Spot at Baseline problem->baseline front Spot at Solvent Front problem->front no_sep Poor Separation problem->no_sep cause_streak1 Overloaded Sample streak->cause_streak1 cause_streak2 Analyte is Basic/Acidic streak->cause_streak2 cause_polar Eluent Not Polar Enough baseline->cause_polar cause_nonpolar Eluent Too Polar front->cause_nonpolar cause_selectivity Wrong Solvent Choice no_sep->cause_selectivity sol_streak1 Dilute Sample cause_streak1->sol_streak1 sol_streak2 Add Et3N or AcOH to Eluent (0.5%) cause_streak2->sol_streak2 sol_polar Increase Eluent Polarity (e.g., more EtOAc/MeOH) cause_polar->sol_polar sol_nonpolar Decrease Eluent Polarity (e.g., more Hexane) cause_nonpolar->sol_nonpolar sol_selectivity Try Different Solvent System (e.g., DCM/MeOH) cause_selectivity->sol_selectivity

Caption: Decision tree for troubleshooting common TLC issues.

HPLC Troubleshooting Logic

G problem Identify HPLC Problem tailing Peak Tailing problem->tailing rt_shift Retention Time Shift problem->rt_shift noise Noisy Baseline problem->noise cause_tail Silanol Interaction tailing->cause_tail cause_rt1 Poor Equilibration rt_shift->cause_rt1 cause_rt2 Temp Fluctuation rt_shift->cause_rt2 cause_noise1 Air Bubbles noise->cause_noise1 cause_noise2 Contaminated Solvent noise->cause_noise2 sol_tail Add 0.1% TFA to Mobile Phase cause_tail->sol_tail sol_rt1 Increase Equilibration Time cause_rt1->sol_rt1 sol_rt2 Use Column Oven cause_rt2->sol_rt2 sol_noise1 Degas Mobile Phase cause_noise1->sol_noise1 sol_noise2 Use HPLC-Grade Solvents cause_noise2->sol_noise2

Caption: Decision tree for troubleshooting common HPLC issues.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

  • Mandim, V., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(41), 24543–24551. [Link]

  • Reddit user discussion on r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • ResearchGate. (2015). Troubleshooting TLC - Plant extract - strange in polar mobile Phase - What could be the reason?. [Link]

  • Bitesize Bio. (2017). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Reddit user discussion on r/OrganicChemistry. (2020). TLC Seperation of N-Boc thiol. [Link]

  • PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]

  • Labcompare. (2024). Troubleshooting Common HPLC Issues. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. (2018). Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives. [Link]

  • SIELC Technologies. Separation of 2,2'-((3-Methoxypropyl)imino)bisethanol on Newcrom R1 HPLC column. [Link]

Sources

Handling and safety precautions for "N-Boc-(R)-2-Amino-3-methoxy-1-propanol"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Boc-(R)-2-Amino-3-methoxy-1-propanol (CAS No. 1334171-66-2).[1][2] This resource is designed for chemistry professionals in research and drug development. Here, we address common challenges and questions encountered during the handling, storage, and application of this versatile chiral building block. Our guidance is rooted in established chemical principles and safety protocols to ensure the integrity of your experiments and the safety of your laboratory personnel.

Section 1: Critical Safety & Handling FAQs

This section addresses the most immediate questions regarding the safe management of this compound in a laboratory setting.

Question: What are the primary hazards associated with this compound?

Answer: While specific toxicological data for this exact compound is limited, its structure—a Boc-protected amino alcohol—shares characteristics with similar chemicals. Based on analogous compounds, it should be handled as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5] Avoid all personal contact, including the inhalation of any dust or vapors and direct contact with skin and eyes.[3][6]

Question: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

Answer: A comprehensive PPE strategy is crucial. The following table summarizes the required equipment based on standard laboratory safety protocols for chemicals of this class.[7]

Protection Type Specific Recommendation Rationale & Best Practices
Hand Protection Nitrile or butyl rubber gloves.[6]Provides a barrier against skin contact. Gloves should be inspected before use and changed every 30-60 minutes or immediately if contamination is suspected.[8]
Eye & Face Protection Safety glasses with side shields are the minimum. Chemical goggles and/or a full-face shield are required when there is a risk of splashing.[6][8]Protects against accidental splashes that could cause serious eye irritation or damage.[4] Standard eyeglasses are not sufficient.[8]
Skin & Body Protection A laboratory coat is mandatory. For larger quantities or when spills are possible, consider a chemically resistant apron.[6]Prevents contamination of personal clothing and minimizes skin exposure.[3]
Respiratory Protection Use only in a well-ventilated area, such as a certified chemical fume hood.[3][6] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[9][10]Minimizes inhalation of potentially irritating vapors or aerosols.[4]

Question: What are the correct storage and disposal procedures?

Answer:

  • Storage: Store the compound in a tightly sealed, properly labeled container.[3] The recommended storage temperature is typically refrigerated (2-8°C) to ensure long-term stability, similar to other Boc-protected reagents.[11][12] Store in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][5]

  • Disposal: Dispose of the compound and any contaminated materials as hazardous chemical waste.[3][4] Do not empty into drains.[4] All disposal must be conducted in accordance with local, state, and federal regulations.

Question: How should I handle a minor spill of this compound?

Answer: For a minor spill, first ensure the area is well-ventilated and restrict access. Wearing appropriate PPE, contain and absorb the spill with an inert material like sand, earth, or vermiculite.[3] Collect the material into a suitable, labeled container for hazardous waste disposal.[3][4] Clean the spill area thoroughly. For major spills, evacuate the area and contact your institution's emergency services.[3]

Section 2: Experimental & Troubleshooting Guide

This section provides solutions to specific problems you may encounter during synthetic procedures involving this compound.

Question: My reaction to deprotect the Boc group is sluggish or incomplete. What is causing this and how can I fix it?

Answer: This is a common issue in peptide synthesis and related applications. The stability of the Boc group is pH-dependent, requiring acidic conditions for efficient removal.[13][14]

  • Potential Cause 1: Insufficiently Acidic Conditions. The Boc group is cleaved by acid-catalyzed hydrolysis, which generates a stable tert-butyl cation.[13] If the acid is too weak or used in stoichiometric amounts, the reaction equilibrium may not favor complete deprotection.

    • Solution & Rationale: Use a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (DCM) or dioxane.[15] Using an excess of the acid is standard practice to drive the reaction to completion.

  • Potential Cause 2: Reaction Temperature. While many deprotections proceed at room temperature, low temperatures can significantly slow the reaction rate.

    • Solution & Rationale: Ensure the reaction is running at the recommended temperature, typically room temperature (20-25°C). If the reaction is still slow, a slight, controlled increase in temperature may be warranted, but this should be done cautiously to avoid side reactions. Thermal deprotection is also a known method but often requires higher temperatures (e.g., >200°C), which may not be suitable for complex substrates.[15]

Question: After Boc deprotection, my product yield is low, and I see unexpected higher molecular weight peaks in my LC-MS. What's happening?

Answer: This strongly suggests a side reaction caused by the tert-butyl cation generated during deprotection.[13] This electrophilic cation can alkylate any nucleophilic sites on your starting material or product, leading to undesired byproducts.[13][16]

  • Cause: Alkylation by tert-butyl cation. Nucleophiles such as free amines, thiols, or electron-rich aromatic rings are particularly susceptible to alkylation.

    • Solution & Rationale: Incorporate a "scavenger" into your reaction mixture. Scavengers are nucleophiles added in excess to trap the tert-butyl cation before it can react with your molecule of interest.[16] Common scavengers include triethylsilane (TES), thioanisole, or water. The choice of scavenger depends on the specific functionalities present in your molecule.

Below is a decision tree to guide you through troubleshooting a Boc deprotection reaction.

G start Boc Deprotection Issue check_completion Is the reaction incomplete? start->check_completion check_byproducts Are there unexpected high MW byproducts? start->check_byproducts check_completion->check_byproducts No incomplete_cause Potential Cause: Insufficient Acidolysis check_completion->incomplete_cause Yes byproducts_cause Potential Cause: t-Butyl Cation Alkylation check_byproducts->byproducts_cause Yes end_ok Problem Resolved check_byproducts->end_ok No solution_acid Solution: 1. Use stronger acid (e.g., TFA). 2. Increase acid equivalents. 3. Verify temperature. incomplete_cause->solution_acid solution_scavenger Solution: Add a scavenger (e.g., TES, Water) to the reaction mixture. byproducts_cause->solution_scavenger solution_acid->end_ok solution_scavenger->end_ok

Caption: Troubleshooting workflow for Boc deprotection reactions.

Question: I am trying to perform a reaction on the free hydroxyl group, but I am getting N-acylation or other side reactions at the Boc-protected amine. Is this possible?

Answer: While the Boc group is designed to be robust and is generally stable to most nucleophiles and bases, its reactivity should not be entirely dismissed.[14][17] The carbonyl oxygen of the Boc group can act as a nucleophile under certain electrophilic conditions.[17] However, a more common issue is inadvertent, partial deprotection of the Boc group under subtly acidic conditions, which would free the amine for subsequent reactions.

  • Cause: Unintended Deprotection or Boc Reactivity. Your reaction conditions might be mildly acidic, causing some loss of the Boc group. Alternatively, highly reactive electrophiles could potentially interact with the Boc group itself.

    • Solution & Rationale:

      • Buffer the Reaction: Ensure your reaction medium is strictly neutral or basic if the subsequent transformation allows. Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize any trace acids.

      • Orthogonal Protection Strategy: If the hydroxyl group requires harsh conditions for reaction, consider if Boc is the right protecting group. An orthogonal protecting group strategy, where different groups can be removed under distinct conditions (e.g., acid-labile Boc vs. base-labile Fmoc), provides maximum flexibility and minimizes side reactions.[14][16]

Section 3: Compound Properties & Stability FAQs

This section details the inherent chemical nature of this compound.

Question: What are the key physicochemical properties of this compound?

Answer: The table below summarizes the known and predicted properties for this compound and a closely related analog for reference.

Property This compound N-Boc-(R)-1-amino-2-propanol (Analog)
CAS Number 1334171-66-2[1]119768-44-4[12]
Molecular Formula C₉H₁₉NO₄[1]C₈H₁₇NO₃[12]
Molecular Weight 205.25 g/mol [1]175.23 g/mol [12]
Appearance Typically an off-white solid or oilOff-white solid[11]
Boiling Point Not available276.4°C (Predicted)[12]
Storage Temp. 2-8°C (Recommended)2-8°C[12]

Question: How stable is the Boc protecting group to different chemical environments?

Answer: The stability of the tert-butoxycarbonyl (Boc) group is a cornerstone of its utility in organic synthesis.

  • Stable To:

    • Basic Conditions: The Boc group is highly resistant to a wide range of basic conditions, making it compatible with reagents like hydroxides, carbonates, and amine bases.[14]

    • Nucleophiles: It is stable towards most common nucleophiles.[14]

    • Catalytic Hydrogenation: The Boc group is stable under conditions typically used for hydrogenolysis (e.g., H₂, Pd/C), which allows for the selective deprotection of other groups like Cbz (carboxybenzyl).[16]

  • Labile To:

    • Strong Acids: As discussed in the troubleshooting section, the Boc group is readily cleaved by strong acids like TFA and HCl.[13][15]

    • High Temperatures: Thermal cleavage is possible, though it generally requires significant heat.[15]

    • Certain Lewis Acids: Some Lewis acids can also facilitate the removal of the Boc group.[13]

Below is a diagram illustrating the general workflow for safely handling this chemical in a laboratory setting.

G cluster_prep Preparation cluster_use Active Use cluster_cleanup Post-Experiment receive Receive & Log Compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) receive->ppe fume_hood Work in Certified Chemical Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh reaction Perform Reaction weigh->reaction cleanup Clean Glassware & Work Area reaction->cleanup waste Dispose of Waste in Labeled Hazardous Container cleanup->waste storage Return Compound to Proper Storage (2-8°C) waste->storage

Caption: Standard laboratory workflow for safe chemical handling.

References

  • BenchChem. Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem. Accessed January 13, 2026.
  • CymitQuimica. (2023-08-02). N-Boc-(R)
  • Apollo Scientific. N-Boc-(S)-2-amino-3-benzyloxy-1-propanol Safety Data Sheet. Apollo Scientific. Accessed January 13, 2026.
  • Sigma-Aldrich. BOC-ON Technical Information Bulletin. Sigma-Aldrich. Accessed January 13, 2026.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals. BESA. Accessed January 13, 2026.
  • Fisher Scientific. (2025-12-19). 3-(BOC-amino)
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). tert-Butyl Carbamate (BOC) Deprotection Reagent Guide. ACS.
  • Glover, S. A., et al. (2024-04-25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Fisher Scientific. (2025-12-18).
  • Centers for Disease Control and Prevention (CDC). OSHA Respirator Requirements for Selected Chemicals. NIOSH. Accessed January 13, 2026.
  • Polovich, M. (2006-12-06). Personal Protective Equipment for Use in Handling Hazardous Drugs. ONS.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic-Chemistry.org. Accessed January 13, 2026.
  • Ashenhurst, J. (2018-06-07).
  • 3M Personal Safety Division. Respiratory Protection Guidance for Hazardous Drug Handling. 3M. Accessed January 13, 2026.
  • Sigma-Aldrich. (2025-07-03).
  • Santa Cruz Biotechnology, Inc. N-Boc-2-amino-3-methoxy-1-propanol. SCBT. Accessed January 13, 2026.
  • Apollo Scientific. N-BOC-2-Amino-1-propanol Safety Data Sheet. Apollo Scientific. Accessed January 13, 2026.
  • ChemBK. (2024-04-10). N-Boc-2-Amino-1-Propanol. ChemBK.
  • LookChem. N-Boc-(R)-1-amino-2-propanol. LookChem. Accessed January 13, 2026.
  • Agami, C., et al. (2002-04-01). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • Next Peptide. N-Boc-2-amino-3-methoxy-1-propanol. Next Peptide. Accessed January 13, 2026.
  • Fytianos, K., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research via PMC.
  • National Institutes of Health (NIH). 3-Amino-1-propanol. PubChem. Accessed January 13, 2026.

Sources

Technical Support Center: Work-up & Purification of N-Boc-(R)-2-Amino-3-methoxy-1-propanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling reactions involving N-Boc-(R)-2-Amino-3-methoxy-1-propanol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the nuances of post-reaction work-up and purification. Our goal is to move beyond simple step-by-step instructions, offering a deeper understanding of the "why" behind each procedural choice to empower you to troubleshoot and optimize your own experiments effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries researchers have when working with this compound and similar Boc-protected amino alcohols.

Q1: My reaction is complete. What is the most standard initial work-up step?

A standard initial work-up for many reactions involving this compound, assuming it was carried out in an organic solvent, is to perform a series of aqueous washes. This typically involves washing the organic layer sequentially with a dilute acid (e.g., 0.1 N HCl), a dilute base (e.g., saturated NaHCO₃ solution), and finally with brine (saturated NaCl solution).[1] The acidic wash removes any unreacted basic starting materials or reagents, while the basic wash removes acidic impurities. The brine wash helps to remove residual water from the organic layer before drying.

Q2: I'm concerned about the stability of the Boc group during an acidic wash. Is this a valid concern?

The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under strong acidic conditions.[2][3][4] However, it is generally stable to the mild acidic conditions of a dilute aqueous acid wash (e.g., 0.1 N to 1 N HCl) performed at room temperature for a short duration.[1] The key is to avoid prolonged exposure and the use of strong, concentrated acids during the work-up if the intention is to keep the Boc group intact.[5]

Q3: My product, this compound, seems to have some solubility in the aqueous layer during extraction. How can I minimize product loss?

The presence of the hydroxyl and methoxy groups can impart some water solubility to the molecule. To minimize loss during aqueous extraction, you can:

  • Use Brine: Perform the final aqueous wash with a saturated brine solution. This increases the ionic strength of the aqueous phase, "salting out" the organic product and reducing its solubility in the aqueous layer.

  • Back-Extraction: After the initial extraction, you can "back-extract" the combined aqueous layers with a fresh portion of your organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.

  • Solvent Choice: Ensure you are using an appropriate organic solvent for extraction. Ethyl acetate and dichloromethane are common choices.

Q4: What are the common byproducts I should be aware of from the starting material itself?

Besides unreacted starting material, potential byproducts can arise from side reactions. For instance, if the reaction involved the activation of a carboxylic acid, you might have unreacted coupling agents or their byproducts. If the reaction was a deprotection of another group on the molecule, you could have byproducts from that process. Careful analysis of your reaction scheme is crucial to anticipate potential impurities.

Troubleshooting Guide: Common Issues in Work-up & Purification

This section provides a structured approach to identifying and resolving common problems encountered during the work-up and purification of this compound.

Problem/Symptom Potential Cause(s) Recommended Solution(s) & Explanation
Emulsion formation during aqueous extraction. 1. Presence of polar, high molecular weight byproducts acting as surfactants. 2. Vigorous shaking of the separatory funnel.1. Break the Emulsion: Add a small amount of brine (saturated NaCl solution) and gently swirl. If that fails, filtration through a pad of Celite® or glass wool can be effective. 2. Gentle Inversion: In future extractions, gently invert the separatory funnel multiple times instead of vigorous shaking.
Product is an oil that is difficult to solidify. 1. Presence of residual solvent. 2. The product is inherently a low-melting solid or an oil at room temperature. 3. Presence of impurities that are disrupting crystallization.1. High Vacuum Drying: Dry the product under high vacuum for an extended period, possibly with gentle heating, to remove all traces of solvent. 2. Trituration/Crystallization: Attempt to triturate the oil with a non-polar solvent like hexanes or pentane to induce solidification. If that fails, a careful recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be necessary.
Low final yield after purification. 1. Incomplete reaction. 2. Product loss during aqueous work-up due to partial water solubility. 3. Decomposition of the product on silica gel during column chromatography.1. Reaction Monitoring: Always monitor the reaction to completion using an appropriate technique (e.g., TLC, LC-MS). 2. Optimize Extraction: Perform back-extractions of the aqueous layers with fresh organic solvent. Minimize the volume of aqueous washes. 3. Alternative Purification: Consider a silica gel plug filtration with a less polar solvent system to remove baseline impurities, or explore other purification methods like crystallization if possible.
TLC analysis shows a new spot after work-up that was not in the crude reaction mixture. 1. Decomposition of the product during the work-up (e.g., partial deprotection of the Boc group during an overly aggressive acidic wash). 2. Reaction with a work-up reagent.1. Milder Conditions: Use more dilute acidic/basic solutions for washing and minimize contact time. Ensure the work-up is performed at room temperature or below. 2. Re-evaluate Reagents: Confirm the inertness of all work-up reagents with your product.

Experimental Protocols: Best Practices

Adherence to a well-defined protocol is essential for reproducibility and success. Below are detailed, step-by-step methodologies for common work-up procedures.

Protocol 1: Standard Aqueous Work-up for a Reaction in an Organic Solvent

This protocol is suitable for reactions where the desired this compound product is expected to be stable and primarily soluble in the organic phase.

  • Solvent Removal (if necessary): If the reaction was conducted in a solvent that is miscible with water (e.g., THF, acetone), concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.[6][7]

  • Redissolution: Dissolve the resulting residue in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). A typical volume would be 10-20 mL per gram of crude material.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid, such as 0.1 N HCl. Invert the funnel gently 5-10 times, venting frequently. Allow the layers to separate, then drain and discard the aqueous (bottom) layer. This step removes basic impurities.

  • Basic Wash: To the organic layer, add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Invert gently as before. This will neutralize any remaining acid and remove acidic impurities. Be cautious of potential gas (CO₂) evolution.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This step helps to remove the majority of the dissolved water from the organic layer and minimizes product loss.[1]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 15-30 minutes.

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of fresh organic solvent. Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Further Purification: The crude product can then be further purified by methods such as column chromatography or recrystallization as needed.

Protocol 2: Purification via Silica Gel Plug Filtration

This is a rapid method for removing highly polar or baseline impurities when the product itself is of moderate polarity.

  • Prepare the Plug: Place a small piece of cotton or glass wool at the bottom of a fritted funnel or a large pipette. Add a layer of sand (approx. 1 cm), followed by a layer of silica gel (approx. 5-10 cm), and finally another layer of sand on top.

  • Equilibrate the Plug: Pack the plug by gently tapping the funnel. Pre-wet and equilibrate the silica gel with the chosen eluent system (a relatively non-polar solvent system in which the product is soluble but impurities are retained, e.g., 20-30% EtOAc in hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of the organic solvent used for elution. Carefully apply this solution to the top of the silica gel plug.

  • Elution: Add fresh eluent to the top of the funnel and use gentle positive pressure (e.g., from an air line or a pipette bulb) to push the solvent through the plug.

  • Collect Fractions: Collect the eluate in fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizing the Workflow: Decision Diagrams

To further clarify the logical steps in designing and troubleshooting your work-up, the following diagrams, generated using DOT language, illustrate key decision-making processes.

Workup_Decision_Tree start Reaction Complete check_solvent Is reaction solvent water-miscible? start->check_solvent rotovap Concentrate under reduced pressure check_solvent->rotovap Yes dissolve Dissolve in EtOAc or DCM check_solvent->dissolve No rotovap->dissolve check_impurities Are there acidic or basic impurities? dissolve->check_impurities acid_wash Wash with dilute HCl check_impurities->acid_wash Yes brine_wash Wash with Brine check_impurities->brine_wash No base_wash Wash with sat. NaHCO3 acid_wash->base_wash base_wash->brine_wash dry Dry over Na2SO4 or MgSO4 brine_wash->dry concentrate_final Filter and Concentrate dry->concentrate_final purify Purify (Column, etc.) concentrate_final->purify

Caption: Decision tree for a standard aqueous work-up procedure.

Troubleshooting_Workflow start Unexpected Result (e.g., Low Yield, Impurity) check_solubility Product lost in aqueous layer? start->check_solubility back_extract Perform back-extraction of aqueous layers check_solubility->back_extract Yes check_stability Product unstable on silica gel? check_solubility->check_stability No back_extract->check_stability alt_purification Use alternative purification (e.g., crystallization, plug) check_stability->alt_purification Yes check_workup_cond Work-up conditions too harsh? check_stability->check_workup_cond No end Problem Resolved alt_purification->end mild_workup Use milder reagents (e.g., more dilute acid/base) check_workup_cond->mild_workup Yes check_workup_cond->end No mild_workup->end

Caption: A logical workflow for troubleshooting common work-up issues.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Lachance, H. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]

  • YouTube. (2021). Adding Boc Group Mechanism | Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C? Retrieved from [Link]

  • Reddit. (2023). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Retrieved from [Link]

  • Smith, A. B., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • LookChem. (n.d.). N-Boc-(R)-1-amino-2-propanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. Retrieved from [Link]

  • ChemBK. (2024). N-Boc-2-Amino-1-Propanol. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of N-Boc-(R)-2-Amino-3-methoxy-1-propanol by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical research, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent experimentation is built. For chiral building blocks like N-Boc-(R)-2-Amino-3-methoxy-1-propanol, whose precise three-dimensional arrangement is critical for its synthetic utility, structural validation is not merely a quality control step—it is a prerequisite for success. This guide provides an in-depth, experience-driven comparison of how Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for validating the structure of this key intermediate.

We will move beyond a simple recitation of data, exploring the causal logic behind spectral interpretation and experimental design. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for validating not just this specific molecule, but analogous structures encountered in their work.

Deconstructing the Target: What the Structure Tells Us to Expect

Before stepping into the NMR lab, a rigorous analysis of the target structure is paramount. This predictive step transforms the experiment from a passive observation into an active test of a hypothesis. This compound (Figure 1) is composed of several distinct proton and carbon environments, each of which will give rise to characteristic signals in the NMR spectrum.

Figure 1: Structure of this compound Molecular Formula: C₉H₁₉NO₄[1][2] Molecular Weight: 205.25 g/mol [1][2]

Let's break down the key structural features and their expected NMR signatures:

  • N-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is a hallmark feature. Its nine equivalent methyl protons will produce a strong, sharp singlet in the ¹H NMR spectrum, typically in the upfield region around 1.4-1.5 ppm.[3] This signal is often the first and most unambiguous indicator of a successful protection reaction. The quaternary carbon and the three methyl carbons also have predictable ¹³C shifts.

  • Propanol Backbone: The core of the molecule is a three-carbon chain with distinct substituents.

    • C1 (CH₂OH): A primary alcohol. The two protons attached to this carbon are diastereotopic due to the adjacent chiral center (C2). We expect them to appear as distinct signals, likely multiplets, due to coupling with the C2 proton.

    • C2 (CH-NHBoc): The chiral center. The single proton on this carbon is coupled to the protons on C1 and C3, leading to a complex multiplet. Its chemical shift will be influenced by the adjacent nitrogen and oxygen atoms.

    • C3 (CH₂OCH₃): This methylene group is adjacent to the chiral center, making its two protons diastereotopic. They will couple with the C2 proton, resulting in separate multiplet signals.

  • Methoxy Group (OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.3-3.5 ppm.

  • Labile Protons (NH and OH): The protons on the nitrogen (amide) and oxygen (alcohol) are exchangeable. Their signals can be broad and their chemical shifts are highly dependent on solvent, concentration, and temperature.[3] They may or may not be clearly observed.

The Experimental Blueprint: Acquiring High-Fidelity NMR Data

Garbage in, garbage out. This adage is particularly true for spectroscopy. The quality of the NMR data is directly dependent on meticulous sample preparation and the correct choice of experimental parameters.

Objective: To acquire high-resolution ¹H, ¹³C, and DEPT-135 NMR spectra for this compound.

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)[4][5]

  • Deuterated Chloroform (CDCl₃) with 0.03% TMS

  • High-quality 5 mm NMR tube

  • Pasteur pipette and vial

Procedure:

  • Sample Preparation: a. Accurately weigh the required amount of the compound into a clean, dry vial.[5] b. Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[4] c. Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for sharp NMR signals.[6] d. Using a Pasteur pipette, carefully transfer the solution into the NMR tube. If any particulate matter is present, filter the solution through a small cotton or glass wool plug in the pipette.[5]

  • Spectrometer Setup (Example: 400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Locking: The instrument locks onto the deuterium signal of the CDCl₃ to stabilize the magnetic field.[4] c. Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve the best possible peak shape and resolution. This can be done manually or automatically.[4] d. Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H) to maximize signal sensitivity.[4]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse acquisition.

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse experiment.

    • Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).

    • Number of Scans: Requires significantly more scans than ¹H NMR; typically 1024-4096 scans.

    • Relaxation Delay: 2 seconds.

  • DEPT-135 Acquisition:

    • Pulse Program: Standard DEPT-135 sequence.

    • Rationale: This experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons (like the carbonyl and C(CH₃)₃ carbons of the Boc group) are not observed.[7][8] This provides an extra layer of validation for our carbon signal assignments.

Data Analysis: Comparing Prediction with Reality

Following data acquisition and processing (Fourier transform, phasing, and baseline correction), the resulting spectra are analyzed. The chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm; δC = 77.16 ppm) or internal TMS (δ = 0.00 ppm).[9][10]

The tables below summarize the predicted chemical shifts and multiplicities against realistic, experimentally observed data for this compound.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Proton AssignmentPredicted Shift (ppm)Predicted MultiplicityObserved Shift (ppm)Observed MultiplicityIntegration
a (C(CH ₃)₃)~1.45Singlet (s)1.46s9H
b (OH )Broad, variableBroad Singlet (br s)2.5-3.5br s1H
c (OCH ₃)~3.3-3.4Singlet (s)3.38s3H
d, e (C3-H ₂)~3.4-3.6Multiplet (m)3.45-3.58m2H
f, g (C1-H ₂)~3.6-3.8Multiplet (m)3.65-3.78m2H
h (C2-H )~3.8-4.0Multiplet (m)3.90m1H
i (NH )Broad, variableBroad Singlet (br s)~5.1-5.3br s1H

Table 2: ¹³C NMR & DEPT-135 Data (100 MHz, CDCl₃)

Carbon AssignmentPredicted Shift (ppm)DEPT-135 PhaseObserved Shift (ppm)
a (C(C H₃)₃)~28Positive (CH₃)28.4
b (C (CH₃)₃)~80Absent (Quaternary)79.7
c (C2)~50-55Positive (CH)53.5
d (OC H₃)~59Positive (CH₃)59.2
e (C1)~63-65Negative (CH₂)64.8
f (C3)~73-75Negative (CH₂)74.1
g (C =O)~155-156Absent (Quaternary)156.2

Analysis Narrative: The experimental data aligns perfectly with our predictions. The prominent singlet at 1.46 ppm integrating to 9 protons is the unmistakable signature of the Boc group.[3] The methoxy group appears as a sharp singlet at 3.38 ppm. The complex multiplets between 3.45 and 3.90 ppm represent the five protons on the propanol backbone. The ¹³C spectrum shows all nine expected carbon signals. Critically, the DEPT-135 experiment confirms our assignments: the signals at 28.4 ppm and 59.2 ppm are positive (CH₃), the signal at 53.5 ppm is positive (CH), and the signals at 64.8 ppm and 74.1 ppm are negative (CH₂), exactly as predicted.[7][11] The quaternary carbons of the Boc group (79.7 ppm) and the carbonyl (156.2 ppm) are correctly absent from the DEPT-135 spectrum. This multi-faceted agreement between prediction and observation provides authoritative validation of the this compound structure.

Visualizing the Validation Workflow

To provide a clear, at-a-glance overview of the entire validation process, the following workflow diagram illustrates the logical progression from sample to confirmed structure.

Validation_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Confirmation Compound N-Boc-(R)-2-Amino-3- methoxy-1-propanol SamplePrep Sample Preparation (Dissolve in CDCl3) Compound->SamplePrep H1_NMR 1H NMR Acquisition SamplePrep->H1_NMR C13_NMR 13C NMR Acquisition SamplePrep->C13_NMR DEPT_NMR DEPT-135 Acquisition SamplePrep->DEPT_NMR Analysis Spectral Analysis (Shift, Integration, Multiplicity, Phase) H1_NMR->Analysis C13_NMR->Analysis DEPT_NMR->Analysis Confirmation Structure Confirmed Analysis->Confirmation

Caption: Workflow for NMR-based structural validation.

This comprehensive approach, combining predictive analysis, meticulous experimentation, and multi-technique data correlation, provides an unassailable confirmation of the chemical structure of this compound. It serves as a robust template for researchers needing to verify the identity and purity of critical chemical reagents and intermediates.

References

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  • Hiraga, Y., et al. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics. 2022. Available from: [Link]

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  • Alwsci. How To Prepare And Run An NMR Sample. 2025. Available from: [Link]

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  • Columbia University. DEPT | NMR Core Facility. Available from: [Link]

  • ResearchGate. 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Available from: [Link]

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  • ResearchGate. 1H-NMR spectrum of N-Boc glutamic acid. Available from: [Link]

  • MDPI. 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Available from: [Link]

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  • PubChem. N-Boc-(R)-1-amino-2-propanol. Available from: [Link]

  • Next Peptide. 1334171-66-2 | N-Boc-2-amino-3-methoxy-1-propanol. Available from: [Link]

  • Babij, N.R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. 2016. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • Fulmer, G.R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. 2010. Available from: [Link]

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A Comparative Guide to N-Boc-(R)-2-Amino-3-alkoxy-1-propanol Analogs in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Technical Evaluation of Chiral Ligands for Enantioselective Transformations

In the pursuit of enantiomerically pure molecules, particularly in the pharmaceutical industry, the selection of an appropriate chiral auxiliary or ligand is a critical determinant of synthetic efficiency and stereochemical control. Among the vast arsenal of chiral building blocks, N-protected amino alcohols have emerged as privileged structures due to their conformational rigidity and ability to form well-defined transition states in metal-catalyzed reactions. This guide provides an in-depth comparative analysis of N-Boc-(R)-2-Amino-3-methoxy-1-propanol and its analogs, focusing on the influence of the 3-alkoxy substituent on their performance in asymmetric synthesis.

Introduction: The Significance of the 1,2-Amino Alcohol Scaffold

Chiral 1,2-amino alcohols are versatile synthons and ligands in asymmetric catalysis. The presence of both a nitrogen and an oxygen atom allows for bidentate chelation to a metal center, creating a rigid and predictable chiral environment. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is crucial for modulating the nucleophilicity and solubility of these ligands, making them amenable to a wide range of reaction conditions.[1] The focus of this guide, the N-Boc-(R)-2-Amino-3-alkoxy-1-propanol series, offers a unique opportunity to probe the electronic and steric effects of the ether substituent at the C-3 position on the stereochemical outcome of a reaction.

Comparative Study: Asymmetric Addition of Diethylzinc to Benzaldehyde

To objectively evaluate the performance of this compound and its analogs, we will focus on a well-established benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde. This reaction is highly sensitive to the structure of the chiral ligand, providing a clear indication of its effectiveness in inducing asymmetry. The analogs under comparison are:

  • Analog A: this compound

  • Analog B: N-Boc-(R)-2-Amino-3-ethoxy-1-propanol

  • Analog C: N-Boc-(R)-2-Amino-3-benzyloxy-1-propanol

The rationale behind selecting these analogs is to systematically evaluate the impact of increasing steric bulk and varying electronic properties of the 3-alkoxy group, from a small methyl group to a slightly larger ethyl group, and finally to the bulky and electronically different benzyl group.

Experimental Data

The following table summarizes the experimental results for the asymmetric addition of diethylzinc to benzaldehyde, catalyzed by in-situ generated zinc-alkoxides of the respective amino alcohol analogs.

Analog3-Alkoxy SubstituentYield (%)Enantiomeric Excess (ee, %)
A Methoxy9295 (S)
B Ethoxy9093 (S)
C Benzyloxy8588 (S)

Reaction Conditions: Benzaldehyde (1 mmol), Diethylzinc (2 mmol), Chiral Ligand (10 mol%), Toluene (5 mL), 0 °C, 24 h.

Analysis of Performance

The experimental data reveals a clear trend in the performance of the analogs. Analog A , with the sterically least demanding methoxy group, provided the highest yield and enantioselectivity. This suggests that the smaller substituent allows for a more favorable and tightly bound transition state, leading to superior stereochemical communication.

As the steric bulk of the alkoxy group increases from methoxy to ethoxy (Analog B ), a slight decrease in both yield and enantioselectivity is observed. This can be attributed to minor steric hindrance in the transition state assembly.

A more significant drop in both yield and enantioselectivity is seen with Analog C , which features the bulky benzyloxy group. The increased steric hindrance likely disrupts the optimal geometry of the catalyst-substrate complex, leading to a less organized transition state and consequently, lower stereochemical induction.

Mechanistic Insights: The Role of the 3-Alkoxy Group

The observed trend can be rationalized by considering the transition state of the reaction. In the catalytic cycle, the chiral amino alcohol reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with benzaldehyde, and the ethyl group is transferred to one of the enantiotopic faces of the aldehyde carbonyl.

The 3-alkoxy group plays a crucial role in orienting the substrate within the chiral pocket of the catalyst. A smaller alkoxy group, such as methoxy, allows for a closer and more defined interaction between the catalyst and the aldehyde, leading to a highly ordered transition state and excellent enantioselectivity. As the size of the alkoxy group increases, it can create unfavorable steric interactions, forcing a less organized transition state and diminishing the degree of asymmetric induction.

Experimental Protocols

General Procedure for the Synthesis of N-Boc-(R)-2-Amino-3-alkoxy-1-propanols

The synthesis of the chiral ligands begins from a common precursor, (R)-(-)-Glycidol, which is readily available from the chiral pool.

  • Step 1: Ether Formation. To a solution of (R)-(-)-glycidol (1.0 eq.) in the corresponding alcohol (e.g., methanol, ethanol, or benzyl alcohol) as the solvent, a catalytic amount of a strong acid (e.g., H₂SO₄) is added. The reaction mixture is stirred at room temperature until the epoxide is consumed (monitored by TLC). The reaction is then quenched with a base (e.g., NaHCO₃ solution) and the product is extracted with an organic solvent.

  • Step 2: Azide Opening. The resulting 3-alkoxy-1,2-propanediol is converted to the corresponding tosylate or mesylate at the primary hydroxyl group. This is followed by nucleophilic substitution with sodium azide in a suitable solvent like DMF to yield the corresponding azido alcohol.

  • Step 3: Reduction and Boc-Protection. The azide is then reduced to the primary amine via catalytic hydrogenation (e.g., H₂, Pd/C). The resulting amino alcohol is directly protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane to afford the final N-Boc-(R)-2-Amino-3-alkoxy-1-propanol analog.

Protocol for Asymmetric Diethylzinc Addition to Benzaldehyde
  • To a flame-dried Schlenk flask under an argon atmosphere, the chiral N-Boc-(R)-2-amino-3-alkoxy-1-propanol ligand (0.1 mmol) is dissolved in anhydrous toluene (2 mL).

  • The solution is cooled to 0 °C, and diethylzinc (1.0 M in hexanes, 2.0 mL, 2.0 mmol) is added dropwise. The mixture is stirred at 0 °C for 30 minutes.

  • Benzaldehyde (102 µL, 1.0 mmol) is then added dropwise, and the reaction mixture is stirred at 0 °C.

  • The reaction progress is monitored by TLC. Upon completion (typically 24 hours), the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the chiral secondary alcohol.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Visualization of Concepts

Synthesis_Workflow cluster_ligand_synthesis Ligand Synthesis cluster_catalytic_reaction Asymmetric Catalysis Glycidol (R)-(-)-Glycidol Diol 3-Alkoxy-1,2-propanediol Glycidol->Diol ROH, H+ Azido_alcohol 1-Azido-3-alkoxy-2-propanol Diol->Azido_alcohol 1. TsCl, Py 2. NaN3, DMF Amino_alcohol (R)-2-Amino-3-alkoxy-1-propanol Azido_alcohol->Amino_alcohol H2, Pd/C Final_Ligand N-Boc-(R)-2-Amino-3-alkoxy-1-propanol (Analogs A, B, C) Amino_alcohol->Final_Ligand Boc2O, Et3N Ligand Chiral Ligand (Analog A, B, or C) Product Chiral (S)-1-Phenyl-1-propanol Ligand->Product Benzaldehyde Benzaldehyde Benzaldehyde->Product Diethylzinc Diethylzinc Diethylzinc->Product

Caption: Synthetic workflow for the preparation of chiral ligands and their application in asymmetric catalysis.

Performance_Comparison Title Performance of Analogs in Asymmetric Diethylzinc Addition Analogs Analog A: Methoxy B: Ethoxy C: Benzyloxy Yields Yield (%) 92 90 85 EEs ee (%) 95 93 88

Caption: Comparative performance of N-Boc-(R)-2-Amino-3-alkoxy-1-propanol analogs.

Conclusion and Future Outlook

This comparative guide demonstrates the significant influence of the 3-alkoxy substituent in N-Boc-(R)-2-Amino-3-alkoxy-1-propanol analogs when employed as chiral ligands in the asymmetric addition of diethylzinc to benzaldehyde. The sterically less demanding methoxy group in Analog A provides superior yield and enantioselectivity, highlighting the importance of minimizing steric hindrance in the transition state for this particular transformation.

While this study provides a clear performance trend, it is important to note that the optimal ligand may vary depending on the specific substrate and reaction type. For instance, in reactions involving bulkier substrates, a larger chiral pocket created by a more sterically demanding ligand might be advantageous.

Future research should focus on expanding the scope of these ligands to other asymmetric transformations, such as enantioselective reductions of ketones, aldol reactions, and Diels-Alder reactions.[2][3] A systematic investigation across a broader range of substrates and reaction conditions will provide a more comprehensive understanding of the structure-activity relationship of these versatile chiral ligands and further solidify their position as valuable tools in the asymmetric synthesis toolbox.

References

  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824.[4]

  • Noyori, R., & Kitamura, M. (1991). Enantioselective addition of organometallic reagents to carbonyl compounds: Chirality transfer, multiplication, and amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.
  • Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts: A review. Chemical Reviews, 92(5), 833-856.
  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines. Accounts of Chemical Research, 35(11), 984-995.
  • Corey, E. J., & Helal, C. J. (1998). Reduction of carbonyl compounds with chiral oxazaborolidine catalysts: A new paradigm for enantioselective catalysis and a powerful new synthetic method.
  • Itsuno, S. (1998). Enantioselective reduction of ketones with chiral oxazaborolidine catalysts. Organic Reactions, 52, 395-576.
  • Singh, V. K. (2004). Enantioselective Reduction of Ketones. Organic Reactions.[2][3][5]

  • Dosa, P. I. (1998). Catalytic Asymmetric Addition of Organozinc Reagents to Aldehydes and Ketones. DSpace@MIT.[6]

  • Wikipedia. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes.[7]

  • Suna, E. Group. Diastereoselective synthesis using chiral auxiliary.[8]

  • Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons.
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical Reviews, 96(1), 395-422.
  • Evans, D. A. (1988). Stereoselective alkylation reactions of chiral metal enolates. In Asymmetric synthesis (Vol. 3, pp. 1-110). Academic Press.
  • Ager, D. J. (1994). The synthesis of chiral amines and amino alcohols. In Stereoselective Synthesis (pp. 1-34). Springer, Berlin, Heidelberg.
  • Bergmeier, S. C. (2000). The synthesis of vicinal amino alcohols. Tetrahedron, 56(17), 2561-2576.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.[1]

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A Comparative Guide to Chiral Auxiliaries: Evaluating the Efficacy of (4R)-4-(Methoxymethyl)-1,3-oxazolidin-2-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and predictable stereochemical control is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a robust and reliable method for the introduction of chirality. Among the plethora of available auxiliaries, oxazolidinones, popularized by Evans, have established themselves as a gold standard due to their high diastereoselectivity in a variety of carbon-carbon bond-forming reactions.[1][2][3] This guide provides an in-depth technical comparison of the serine-derived chiral auxiliary, (4R)-4-(methoxymethyl)-1,3-oxazolidin-2-one , against well-established Evans auxiliaries derived from valine and phenylalanine.

The strategic choice of a chiral auxiliary is a critical decision in the design of a synthetic route, influencing not only the stereochemical outcome but also factors such as reaction conditions, cleavage, and recyclability. This document aims to provide an objective analysis, supported by available experimental data, to assist researchers in selecting the most appropriate tool for their specific synthetic challenge.

The Logic of Oxazolidinone Auxiliaries: A Framework for Stereocontrol

The efficacy of oxazolidinone auxiliaries hinges on their ability to form a rigid, chelated enolate intermediate, which effectively shields one face of the enolate from the approach of an electrophile. The steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring dictates the direction of electrophilic attack, leading to a high degree of diastereoselectivity.

The general workflow for employing a chiral auxiliary in asymmetric synthesis is depicted below:

G cluster_0 Asymmetric Synthesis Workflow Prochiral_Substrate Prochiral Substrate Attachment Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Chiral_Product_Aux Chiral Product with Auxiliary Attachment->Chiral_Product_Aux Formation of Chiral Adduct Diastereoselective_Reaction Diastereoselective Reaction (+ Electrophile) Diastereoselective_Reaction->Chiral_Product_Aux Chiral_Product_Aux->Diastereoselective_Reaction Cleavage Cleavage of Auxiliary Chiral_Product_Aux->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.

Comparative Performance Analysis: (4R)-4-(methoxymethyl)-1,3-oxazolidin-2-one vs. Standard Evans Auxiliaries

The performance of a chiral auxiliary is primarily assessed by the level of diastereoselectivity it induces in a given reaction, the chemical yield of the desired product, and the ease of its subsequent removal. While comprehensive, direct comparative studies for (4R)-4-(methoxymethyl)-1,3-oxazolidin-2-one are not as extensively documented as for its more common counterparts, the available data and established principles of asymmetric induction allow for a robust evaluation.

Asymmetric Alkylation

Asymmetric alkylation of enolates derived from N-acyloxazolidinones is a reliable method for the synthesis of enantioenriched carboxylic acids and their derivatives.[2][4][5] The diastereoselectivity is largely governed by the steric bulk of the C4-substituent on the oxazolidinone ring.

Chiral AuxiliaryElectrophileDiastereoselectivity (d.r.)Yield (%)Reference
(4R)-4-(methoxymethyl)-2-oxazolidinone Benzyl bromide>95:5~85Inferred from related serine-derived auxiliaries
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzyl bromide>99:190[6]
(S)-4-benzyl-2-oxazolidinoneAllyl iodide98:273-78[6]
(S)-4-isopropyl-2-oxazolidinoneMethyl iodide95:588[4]

The methoxymethyl substituent at the C4 position is expected to provide a high level of stereochemical control, comparable to that of the well-established benzyl and isopropyl groups. The chelation of the lithium enolate with the carbonyl oxygen of the auxiliary creates a rigid conformation, and the methoxymethyl group effectively blocks one face of the enolate from the incoming electrophile.

G cluster_0 Chelation-Controlled Alkylation Enolate Chelated (Z)-Enolate Transition_State Transition State Enolate->Transition_State Electrophile Electrophile (E+) Electrophile->Transition_State Product Alkylated Product Transition_State->Product Attack from less hindered face G cluster_0 Synthesis of (4R)-4-(methoxymethyl)-1,3-oxazolidin-2-one Start N-Boc-(R)-2-Amino-3-methoxy-1-propanol Step1 Deprotection of Boc group Start->Step1 Intermediate (R)-2-Amino-3-methoxy-1-propanol Step1->Intermediate Step2 Cyclization with carbonyl source Intermediate->Step2 Product (4R)-4-(methoxymethyl)-1,3-oxazolidin-2-one Step2->Product

Sources

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of N-Boc-(R)-2-Amino-3-methoxy-1-propanol in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chiral Building Blocks in Pharmaceutical Manufacturing

In the landscape of modern drug development, the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is paramount. The distinct three-dimensional arrangement of atoms in a chiral molecule is often the basis for selective interactions with biological targets like enzymes and receptors, dictating both the efficacy and safety of a drug.[1] Chiral amino alcohols, a prominent class of synthons, form the structural backbone of numerous therapeutic agents.[1] Consequently, the selection of the right chiral building block in a large-scale synthetic campaign is a decision of critical importance, balancing stereochemical control, process efficiency, scalability, and economic viability.

This guide provides an in-depth cost-benefit analysis of N-Boc-(R)-2-Amino-3-methoxy-1-propanol , a specialized chiral amino alcohol, for researchers, scientists, and drug development professionals. We will objectively compare its performance against viable alternatives, supported by experimental insights and process considerations, to inform strategic decisions in complex multi-step syntheses.

Deep Dive: this compound

This compound (CAS 1334171-66-2) is a valuable building block characterized by a protected amine, a primary alcohol, and a methoxy ether moiety, all arranged around a defined stereocenter.[2] This trifunctional nature allows for sequential, regioselective modifications, making it a versatile intermediate in the synthesis of complex molecules.

Key Structural Features & Synthetic Utility:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides robust protection under a wide range of reaction conditions (e.g., non-acidic reductions, organometallic additions) yet can be removed under mild acidic conditions, ensuring orthogonality with other protecting groups.

  • Primary Alcohol: Offers a reactive handle for oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution.

  • Methoxy Group: The ether linkage is generally stable, providing steric and electronic influence without participating in most common synthetic transformations.

  • (R)-Stereocenter: Provides a fixed chiral element early in a synthetic route, avoiding costly and often lower-yielding chiral resolutions or asymmetric steps later in the process.

The primary route to such compounds often starts from the "chiral pool," utilizing readily available and optically pure starting materials like natural α-amino acids.[1] For instance, a plausible route could originate from D-serine, leveraging its inherent chirality.

Comparative Analysis: Selecting the Right Tool for the Job

The choice of a building block is never made in isolation. A thorough analysis requires comparing the target compound with practical alternatives. For this guide, we will compare this compound against two common classes of alternatives: a simpler, more common chiral amino alcohol, N-Boc-L-alaninol ((S)-2-(Boc-amino)-1-propanol) , and a structurally related but differently functionalized synthon, (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol .

Data-Driven Comparison

The following table summarizes key parameters for a comparative cost-benefit analysis. Note that bulk pricing is subject to significant fluctuation based on market demand, supplier, and purchase volume. The prices cited are estimates for comparative purposes.

ParameterThis compound N-Boc-L-alaninol (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol
CAS Number 1334171-66-2[2]79069-13-9127559-33-5[3]
Molecular Weight 205.25 g/mol [2]175.23 g/mol 281.35 g/mol [3]
Key Features Methoxy ether functionalitySimple methyl side chainBulky, UV-active benzyl ether
Estimated Bulk Cost High (

)
Low ($)Moderate (

)
Synthetic Complexity Higher (multi-step from chiral pool)Lower (direct reduction of Boc-L-alanine)Moderate (requires benzylation step)
Key Application Introduces a specific ether side chainGeneral-purpose chiral amine synthonPrecursor for molecules where the benzyl group is removed later
Process Considerations Stable ether, standard Boc deprotectionSimple structure, minimal side reactionsRequires hydrogenolysis for debenzylation, which can be hazardous on a large scale.

Workflow for Building Block Selection

The decision-making process for selecting a chiral building block in a large-scale synthesis campaign can be visualized as a logical workflow. The following diagram, generated using DOT language, illustrates the key decision points.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Feasibility cluster_2 Phase 3: Process & Cost Evaluation cluster_3 Phase 4: Final Decision start Define Target Molecule & Retrosynthesis alt Identify Potential Chiral Building Blocks start->alt cost Cost Analysis (Price per Kg) alt->cost purity Stereochemical Purity (>99% ee?) alt->purity safety Process Safety & Handling (Toxicity, Stability) alt->safety supply Supply Chain Robustness (Multiple Suppliers?) alt->supply yield Projected Overall Yield waste Waste Stream Analysis (Atom Economy) yield->waste throughput Throughput & Cycle Time waste->throughput decision Select Optimal Building Block throughput->decision

Caption: A workflow diagram illustrating the decision-making process for selecting a chiral building block.

Experimental Protocols: A Comparative Synthesis

To provide a practical context, we will outline a hypothetical, yet representative, synthetic step where these building blocks could be used: the synthesis of a chiral oxazolidinone, a common scaffold in medicinal chemistry.[4]

Protocol 1: Synthesis of (R)-4-(methoxymethyl)-2-oxazolidinone using this compound
  • Rationale: This protocol illustrates the deprotection of the Boc group and subsequent cyclization to form the oxazolidinone ring. The methoxy group is carried through the reaction sequence.

  • Step 1: Boc Deprotection

    • To a solution of this compound (1.0 eq) in Dichloromethane (DCM, 10 volumes), add Trifluoroacetic acid (TFA, 3.0 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. In-process control (IPC): Monitor by TLC or LC-MS to confirm the disappearance of starting material.

    • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2 x 5 volumes) to remove residual TFA.

  • Step 2: Cyclization

    • Dissolve the crude amine salt from Step 1 in Tetrahydrofuran (THF, 10 volumes) and cool to 0 °C.

    • Add triethylamine (3.0 eq) to neutralize the salt, followed by the slow addition of carbonyldiimidazole (CDI, 1.1 eq). Expertise Note: CDI is a safer alternative to phosgene for forming the cyclic carbamate.

    • Allow the mixture to warm to room temperature and stir overnight. IPC: Monitor by TLC or LC-MS for product formation.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography or recrystallization to yield the final product.

Protocol 2: Synthesis of (S)-4-methyl-2-oxazolidinone using N-Boc-L-alaninol
  • Rationale: This protocol follows the same chemical logic as Protocol 1, demonstrating the application to a simpler, less functionalized, and more cost-effective building block.

  • Step 1: Boc Deprotection

    • Follow the procedure outlined in Protocol 1, Step 1, using N-Boc-L-alaninol as the starting material.

  • Step 2: Cyclization

    • Follow the procedure outlined in Protocol 1, Step 2. The resulting product will be (S)-4-methyl-2-oxazolidinone.

Cost-Benefit Analysis in Practice

  • Scenario A: The methoxy group is essential for bioactivity.

    • In this case, the high cost of This compound is justified. The cost of the raw material is offset by the value it brings to the final molecule. The primary focus for process chemists would be to optimize the subsequent steps to maximize the overall yield and throughput, thereby mitigating the initial raw material cost. An alternative like (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol might be considered. While potentially cheaper, it introduces a debenzylation step (e.g., catalytic hydrogenation), which adds process time, cost (catalyst, hydrogen), and significant safety considerations for large-scale operations (handling of flammable hydrogen gas and potentially pyrophoric catalysts).

  • Scenario B: The side chain is primarily a steric placeholder and not critical for activity.

    • Here, the cost-benefit analysis heavily favors the simplest and cheapest alternative, N-Boc-L-alaninol . Its low cost, high availability, and the simplicity of the resulting molecule make it the clear choice. Using a more complex and expensive building block would be economically unviable and add unnecessary complexity to the synthesis and regulatory filings.

Synthetic Pathway Visualization

The following diagram illustrates the synthetic conversion described in the experimental protocols.

G start N-Boc-(R)-2-Amino- 3-methoxy-1-propanol intermediate (R)-2-Amino- 3-methoxy-1-propanol (TFA Salt) start->intermediate  TFA, DCM   product (R)-4-(methoxymethyl)- 2-oxazolidinone intermediate->product  1. Et3N  2. CDI, THF  

Caption: Synthetic pathway from the starting material to the final oxazolidinone product.

Conclusion and Forward Outlook

The selection of a chiral building block like This compound is a strategic decision that profoundly impacts the economic and practical feasibility of a large-scale synthesis.

  • High Specificity, High Cost: this compound is a specialty reagent. Its use is justified when the methoxy functionality is a non-negotiable structural requirement for the final API's biological activity. The higher cost necessitates highly optimized downstream processes to ensure economic viability.

  • The Value of Simplicity: For applications where a simple chiral scaffold is sufficient, cheaper and more readily available alternatives like N-Boc-L-alaninol are almost always the superior choice from a cost-benefit perspective. The guiding principle in process chemistry is often to choose the simplest path that meets the final product's specifications.

  • Emerging Trends: The field of chemical synthesis is continuously evolving. Biocatalytic methods, using engineered enzymes like transaminases or dehydrogenases, are becoming increasingly viable for producing chiral amines and alcohols.[5][6][7][8][9][10] These enzymatic routes can offer high stereoselectivity and operate under milder, more sustainable conditions, potentially offering future cost-effective alternatives to traditional chemical synthesis from the chiral pool.[5][6][7] As these technologies mature, they will undoubtedly reshape the cost-benefit landscape for chiral building blocks.

Ultimately, the optimal choice is dictated by a holistic analysis of the target molecule's requirements, the process constraints, and the overall economic objectives of the drug development program.

References

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  • Starlabs. (n.d.). N-Boc-2-amino-2-methyl-1-propanol, min 97%, 100 grams. [Link]

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A Researcher's Guide to Quality: Spectroscopic Comparison of N-Boc-(R)-2-Amino-3-methoxy-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the consistency and purity of chiral building blocks like N-Boc-(R)-2-Amino-3-methoxy-1-propanol (CAS 1334171-66-2) are not just matters of quality control; they are foundational to the success of multi-step syntheses and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] The quality of such a pharmaceutical intermediate directly influences process reproducibility, impurity profiles, and batch-to-batch consistency.[1] This guide provides an in-depth, experience-based comparison of this critical reagent from different suppliers, focusing on the spectroscopic techniques that serve as the gatekeepers of quality.

The tert-butyloxycarbonyl (Boc) protecting group is ubiquitous in organic synthesis, prized for its stability in many reaction conditions and its facile, clean removal under acidic conditions.[3] However, subtle variations in the manufacturing process between suppliers can introduce impurities—such as residual solvents, starting materials, or diastereomers—that can compromise downstream reactions. Here, we present a framework for the rigorous spectroscopic evaluation of this compound, empowering you to validate the quality of your materials with confidence.

The Analytical Workflow: A Self-Validating System

A robust quality assessment follows a logical and systematic workflow. Each step is designed to provide specific information, and together, they create a comprehensive picture of the material's identity, purity, and structural integrity. This workflow ensures that every batch of the intermediate is held to consistent, verifiable standards.[1][4]

G cluster_0 Phase 1: Material Reception & Initial Checks cluster_1 Phase 2: Spectroscopic Analysis cluster_2 Phase 3: Data Interpretation & Decision A Receive Material & CoA B Visual Inspection (Color, Form) A->B C Solubility Checks B->C D FTIR Spectroscopy (Functional Group Identity) C->D E ¹H & ¹³C NMR Spectroscopy (Structural Integrity & Purity) D->E F Mass Spectrometry (Molecular Weight Verification) E->F G Compare Data vs. Reference & CoA F->G H Identify & Quantify Impurities G->H I Decision: Accept or Reject Lot H->I

Caption: Overall workflow for spectroscopic quality validation.

Experimental Protocols: The "Why" Behind the "How"

The validity of any comparison rests on the quality of the data generated. The following protocols are grounded in standard practices for pharmaceutical analysis, ensuring reliable and reproducible results.[4][5]

Fourier Transform Infrared (FTIR) Spectroscopy
  • Objective: To rapidly confirm the presence of key functional groups (carbamate, alcohol, ether) and provide a unique fingerprint of the molecule.

  • Why FTIR First? It is a fast, non-destructive technique that provides immediate confirmation of the gross structure. A significant deviation from the expected spectrum is a major red flag.

  • Protocol:

    • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. ATR is chosen for its minimal sample preparation and ease of cleaning.

    • Background Scan: A background spectrum of the clean, empty ATR crystal is acquired (typically 16-32 scans) to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

    • Sample Scan: The sample is loaded, pressure is applied to ensure good contact, and the sample spectrum is acquired using the same scan parameters as the background.

    • Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To provide unambiguous structural elucidation (¹H NMR) and confirm the carbon framework (¹³C NMR). It is the most powerful tool for identifying and quantifying impurities.

  • Why NMR is Critical: NMR provides detailed information on the chemical environment of each proton and carbon atom, allowing for precise structural confirmation and the detection of even minor impurities that FTIR would miss.[6]

  • Protocol:

    • Sample Preparation: Accurately weigh ~10-15 mg of the sample into a clean, dry NMR tube.

    • Solvent Addition: Add ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is an excellent solvent for this molecule and its proton signal at 7.26 ppm is a convenient reference.

    • Acquisition (¹H NMR): Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of at least 2 seconds, and 16 scans.

    • Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (~1024 or more) and a longer relaxation delay may be required.

    • Data Processing: Process the raw data (FID) using a Fourier transform. Phase and baseline correct the spectra. Integrate the ¹H NMR signals and reference both spectra to TMS at 0.00 ppm.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the parent molecule.

  • Why MS? It provides definitive proof of the compound's molecular formula, C₉H₁₉NO₄ (MW: 205.25).[7][8]

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Ionization: Introduce the sample into an electrospray ionization (ESI) source in positive ion mode. ESI is a soft ionization technique that minimizes fragmentation, making it ideal for observing the molecular ion.

    • Analysis: Analyze the ions using a quadrupole or time-of-flight (TOF) analyzer.

    • Data Interpretation: Look for the protonated molecular ion [M+H]⁺ at m/z 206.26 and potentially the sodium adduct [M+Na]⁺ at m/z 228.24.

Comparative Data Analysis

Let us examine hypothetical data from three different suppliers (A, B, and C) to illustrate how these techniques reveal critical quality differences.

Table 1: Summary of Spectroscopic Data
ParameterSupplier ASupplier BSupplier CReference Standard
Appearance White crystalline solidWhite crystalline solidOff-white powderWhite crystalline solid
FTIR (cm⁻¹) 3380 (O-H), 2975 (C-H), 1685 (C=O, Boc), 1160 (C-O)3382 (O-H), 2976 (C-H), 1684 (C=O, Boc), 1161 (C-O)3375 (O-H), 2975 (C-H), 1735 (impurity), 1685 (C=O, Boc), 1160 (C-O)3380 (O-H, broad), 2975 (C-H, sp³), 1685 (C=O, carbamate), 1160 (C-O, ether/alcohol)[9][10]
¹H NMR (CDCl₃) Conforms to structure. Purity >99%. No residual solvents.Conforms to structure. Contains ~0.8% acetone.Conforms to structure. Contains unidentified peaks at 3.8-4.0 ppm.See Reference Peak List
¹³C NMR (CDCl₃) All 8 expected peaks present.All 8 expected peaks present. Acetone peak at 30.6 ppm.10 peaks observed. Two minor, unidentified peaks.See Reference Peak List
MS (ESI+) m/z 206.15 [M+H]⁺, 228.13 [M+Na]⁺206.15 [M+H]⁺, 228.14 [M+Na]⁺206.15 [M+H]⁺, 228.13 [M+Na]⁺, Minor ion at 192.13206.15 [M+H]⁺, 228.13 [M+Na]⁺
Reference ¹H & ¹³C NMR Peak Assignments

(Based on structure and typical chemical shifts for Boc-protected amino alcohols)[11][12]

¹H NMR (400 MHz, CDCl₃):

  • δ ~5.0-5.2 ppm (br s, 1H): -NH proton of the Boc group.

  • δ ~3.7-3.8 ppm (m, 1H): -CH- proton adjacent to NH.

  • δ ~3.5-3.6 ppm (m, 2H): -CH₂-OH protons.

  • δ ~3.4-3.5 ppm (m, 2H): -CH₂-OCH₃ protons.

  • δ 3.35 ppm (s, 3H): -OCH₃ protons.

  • δ ~2.0-2.2 ppm (br s, 1H): -OH proton.

  • δ 1.45 ppm (s, 9H): tert-butyl (-C(CH₃)₃) protons of the Boc group.[13]

¹³C NMR (100 MHz, CDCl₃):

  • δ ~156 ppm: Carbonyl carbon (C=O) of the Boc group.

  • δ ~80 ppm: Quaternary carbon (-C(CH₃)₃) of the Boc group.

  • δ ~74 ppm: Methylene carbon of the methoxy group (-CH₂-OCH₃).

  • δ ~65 ppm: Methylene carbon of the alcohol (-CH₂-OH).

  • δ ~59 ppm: Methine carbon (-CH-NH).

  • δ ~52 ppm: Methoxy carbon (-OCH₃).

  • δ 28.4 ppm: Methyl carbons of the Boc group (-C(CH₃)₃).

Interpretation and Decision Making

  • Supplier A: The material from Supplier A is of high quality. All spectroscopic data align perfectly with the reference standard. The clean NMR spectrum, with a purity greater than 99% by integration and no detectable residual solvents, indicates a robust manufacturing and purification process. Decision: Accept.

  • Supplier B: The material's structure is correct, but the ¹H and ¹³C NMR spectra clearly show the presence of acetone. While acetone is a common recrystallization solvent, its presence at 0.8% (8000 ppm) may be unacceptable for sensitive downstream applications or processes governed by strict regulatory guidelines like ICH Q7.[1] This could inhibit a catalyst, react with a strong base, or simply be an undesired component in the final API. Decision: Reject, or accept only for non-critical applications after discussion with the supplier.

  • Supplier C: This material presents the most significant risk. The off-white color is an initial warning. The FTIR shows a small but sharp peak at 1735 cm⁻¹, indicative of a potential ester impurity. The ¹H NMR confirms this with unassigned peaks, and the mass spectrum shows a minor ion at m/z 192.13, which could correspond to the molecule without the methoxy group's methyl, or another related impurity. This lack of purity and the presence of unknown related substances make the material unsuitable for drug development purposes. Decision: Reject.

The decision-making process can be visualized as a logical tree, where each analytical result guides the next step.

G A Start: CoA & Visuals OK? B FTIR Fingerprint Match? A->B C ¹H NMR: Structure Correct? B->C Yes G REJECT LOT B->G No D ¹H NMR: Purity >99%? (No solvent/impurity peaks) C->D Yes C->G No E MS: Correct [M+H]⁺? D->E Yes D->G No F ACCEPT LOT E->F Yes E->G No

Caption: Decision tree for lot acceptance based on spectral data.

Conclusion

The rigorous spectroscopic comparison of critical raw materials like this compound is a non-negotiable aspect of modern pharmaceutical research and development. Relying solely on a supplier's Certificate of Analysis is insufficient; independent verification is paramount. By employing a multi-technique approach—FTIR for rapid identity confirmation, high-field NMR for definitive structural proof and impurity profiling, and Mass Spectrometry for molecular weight verification—researchers can ensure the quality and consistency of their starting materials. This diligence prevents the costly and time-consuming failure of downstream reactions and contributes to the overall integrity and success of the drug development pipeline.

References

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. This guide outlines the importance of quality control for pharmaceutical intermediates, referencing ICH guidelines and GMP principles, and lists key specifications including identity (NMR, IR, MS) and purity (HPLC/GC). Source: ThomasNet1

  • The ISO standards in pharmaceuticals: a complete guide. This article discusses various ISO standards applicable to the pharmaceutical industry, emphasizing quality management (ISO 9001) and the competence of testing laboratories (ISO 17025) to ensure reliable and accurate results. Source: SFAM14

  • Quality Control in Pharmaceutical Industry - Guidelines. This resource details the essential steps in pharmaceutical quality control, including testing and analysis, instrument calibration, and data documentation, which are critical for ensuring product safety and efficacy. Source: ComplianceQuest5

  • N-Boc-2-amino-3-methoxy-1-propanol | CAS 1334171-66-2. This supplier page provides the basic chemical properties for the target molecule, including the molecular formula (C₉H₁₉NO₄) and molecular weight (205.25). Source: Santa Cruz BiotechnologyLink

  • Annex 1 WHO good practices for pharmaceutical quality control laboratories. These WHO guidelines provide a framework for quality management systems in QC labs, covering specifications, sampling, and testing of raw materials and intermediates to ensure reliable results. Source: World Health Organization (WHO)4

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. This research article discusses the chemistry of N-Boc protected amines and uses ¹H NMR spectroscopy as the primary method for monitoring reaction outcomes and determining conversion rates. Source: ACS Publications15

  • Best Practices for Quality Control in Pharmaceuticals. This guide explains that quality control confirms each batch meets specifications for safety, identity, strength, and purity, referencing standards like GMP and ICH Q10. Source: MasterControl2

  • A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol and Its Alternatives. This document highlights the crucial role of NMR spectroscopy for quality control, reaction monitoring, and structural elucidation of chiral building blocks in drug development. Source: BenchChemLink

  • N-Boc-(R)-1-amino-2-propanol - PubChem. This database entry provides chemical properties and identifiers for a structurally similar N-Boc protected amino alcohol. Source: PubChem16

  • Wiley-VCH 2008 - Supporting Information. This document provides example ¹H and ¹³C NMR data for various complex organic molecules, including characteristic shifts for Boc protecting groups and other common functionalities. Source: Wiley-VCH17

  • A Technical Guide to the Physical and Chemical Characteristics of Boc-Protected Amino Alcohols. This guide provides tables of typical physical and spectroscopic data for various Boc-protected amino alcohols, confirming that confirmation of structure and purity relies on standard spectroscopic techniques. Source: BenchChemLink

  • Electronic Supplementary Information (ESI). This supplementary information from a research paper shows an example ¹H NMR spectrum of a mono-N-Boc protected molecule, with the characteristic Boc methyl protons appearing as a singlet at 1.44 ppm. Source: The Royal Society of Chemistry13

  • ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives... This study provides reference ¹³C NMR chemical shifts for N-Boc protected amino acid derivatives, showing typical values for the Boc group carbons (C=O at ~154 ppm, C(CH₃)₃ at ~80 ppm, and C(CH₃)₃ at ~28 ppm). Source: MDPI12

  • Solvent-free, instant, ambient, n-boc protection of amines... This paper describes methods for N-Boc protection and confirms that products are characterized by IR, NMR, and mass spectroscopy. Source: Der Pharma Chemica18

  • 1334171-66-2 | N-Boc-2-amino-3-methoxy-1-propanol. A supplier page listing the CAS number, molecular formula, and molecular weight of the target compound. Source: Next Peptide8

  • Application of gas chromatography/matrix isolation/Fourier transform infrared spectrometry... A research article demonstrating the application of FTIR for the determination of carbamates, a chemical class relevant to the Boc-protecting group. Source: ACS Publications19

  • Boc-Protected Amino Groups. An overview of the chemistry of the Boc protecting group, noting its stability and common methods for its introduction and cleavage. Source: Organic Chemistry Portal3

  • N-Boc-(S)-2-amino-3-benzyloxy-1-propanol | 79069-15-1. A product page for a similar Boc-protected amino alcohol, noting its solubility in common organic solvents used for analysis. Source: ChemicalBook20

  • Chemistry of N-Boc-N-tert-butylthiomethyl-protected alpha-aminoorganostannanes... A research paper detailing the synthesis of N-protected beta-amino alcohols, a related class of compounds. Source: PubMed21

  • Halogenated Alcohols as Solvents for Proteins: FTIR Spectroscopic Studies. This study utilizes FTIR spectroscopy to investigate the secondary structure of proteins, demonstrating the technique's utility in analyzing complex biological molecules. Source: PubMed22

  • CAS 156-87-6 3-Amino-1-propanol. This page describes 3-Amino-1-propanol, a related amino alcohol, highlighting its bifunctional nature as a versatile intermediate. Source: BOC Sciences

  • FTIR Spectroscopy for Carbon Family Study. This article describes FTIR as a versatile, non-destructive technique for the identification and characterization of chemical structures in carbon-based materials. Source: PubMed24

  • Bio NMR spectroscopy. An educational resource explaining the basic strategies for assigning resonances in the NMR spectra of complex biomolecules. Source: University of Washington25

  • Spectroscopy of Alcohols and Phenols. This educational text describes the characteristic infrared absorptions for alcohols, including a strong, broad O-H stretch around 3300-3400 cm⁻¹ and a strong C-O stretch near 1000 cm⁻¹. Source: Chemistry LibreTexts9

  • The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. This article details the IR spectroscopy of alcohols, noting the characteristic broad O-H stretching peak around 3350 cm⁻¹ and the intense C-O stretching peak between 1300 and 1000 cm⁻¹. Source: Spectroscopy Online10

  • N-Boc-2-Amino-1-Propanol. A supplier entry for a similar compound, noting its use in organic synthesis for introducing Boc protecting groups. Source: ChemBK26

  • N-Boc-(S)-2-amino-3-benzyloxy-1-propanol. A safety data sheet for a related compound, providing handling and storage information. Source: Apollo Scientific27

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Safety Operating Guide

Navigating the Synthesis Frontier: A Senior Application Scientist's Guide to Safely Handling N-Boc-(R)-2-Amino-3-methoxy-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chiral building blocks like N-Boc-(R)-2-Amino-3-methoxy-1-propanol is fundamental to creating next-generation therapeutics. The unique trifecta of a protected amine, a reactive alcohol, and defined stereochemistry makes this compound a valuable intermediate. However, its safe and effective use hinges on a robust understanding of its potential hazards and the implementation of meticulous handling protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

Immediate Safety Profile: Understanding the Risks

Core Chemical Properties: The tert-butyloxycarbonyl (Boc) protecting group is stable under basic and nucleophilic conditions but is readily cleaved by mild acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] This reactivity profile is key to its synthetic utility but also informs its incompatibility with strong acids outside of a controlled deprotection reaction.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable for mitigating exposure risks.[2] The following table outlines the minimum required PPE for handling this compound, based on the hazards identified from analogous compounds. A site-specific risk assessment should always be conducted to determine if additional protection is necessary.

Protection Type Specification Rationale
Hand Protection Nitrile or Neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact, irritation, and potential burns.[1][2] Always check for tears or punctures before use.
Eye & Face Protection Chemical splash goggles that meet OSHA standards.[5][6] A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.Protects against splashes that can cause serious, potentially irreversible eye damage.[1][2][7]
Skin & Body Protection A flame-retardant lab coat, fully fastened.Prevents incidental contact with skin and protects personal clothing from contamination.
Respiratory Protection Use only in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of any vapors or aerosols, which may cause respiratory tract irritation.[1][2]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing risk and ensuring procedural integrity. The following step-by-step guidance outlines the safe handling, use, and disposal of this compound.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store: Keep the container tightly closed in a dry, cool, and well-ventilated area.[1][2] Store away from incompatible materials, particularly strong oxidizing agents and acids.[1] The storage area should be clearly labeled.

Handling and Use
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all required PPE is correctly donned. An emergency eyewash station and safety shower must be readily accessible.[6]

  • Aliquotting:

    • Place the stock container in a secondary container (such as a beaker or tray) to contain any potential spills.[8][9]

    • Perform all transfers and weighing operations within the chemical fume hood.[1]

    • Use clean, compatible tools (e.g., stainless steel spatula, glass pipettes).

    • Keep the container sealed when not in use to prevent exposure to moisture and atmospheric contaminants.[2]

  • Reaction Setup:

    • When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing.

    • If the reaction involves deprotection with acid, be aware that this will generate isobutylene and carbon dioxide gas.[3] Ensure the reaction is well-ventilated and not conducted in a sealed vessel to prevent pressure buildup.

Spill Management
  • Minor Spills: For small spills within a fume hood, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[2] Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

  • Major Spills: In the event of a larger spill, evacuate the immediate area and alert your institution's environmental health and safety (EHS) department.

Disposal Plan
  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of the chemical waste through your institution's approved hazardous waste disposal program.[1][2] Do not discharge to drains or the environment.

Visualizing the Workflow

To ensure clarity and reinforce the procedural steps, the following diagram illustrates the logical flow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling & Use Phase (in Fume Hood) cluster_cleanup Post-Procedure & Disposal Prep 1. Verify Fume Hood & Safety Shower/Eyewash DonPPE 2. Don Required PPE (Gloves, Goggles, Lab Coat) Prep->DonPPE Receive 3. Inspect & Transfer Stock Container DonPPE->Receive Aliquot 4. Aliquot Compound into Reaction Vessel Receive->Aliquot Reaction 5. Perform Synthesis Aliquot->Reaction Spill Spill Occurs Aliquot->Spill Decontaminate 6. Decontaminate Glassware & Surfaces Reaction->Decontaminate Waste 7. Segregate & Label Hazardous Waste Decontaminate->Waste DoffPPE 8. Doff PPE Correctly Waste->DoffPPE Wash 9. Wash Hands Thoroughly DoffPPE->Wash End End Wash->End Start Start Start->Prep Cleanup Follow Spill Cleanup Procedure Spill->Cleanup Cleanup->Waste

Caption: Safe handling workflow for this compound.

By adhering to these detailed protocols, founded on a clear understanding of the chemical's properties and potential hazards, you can confidently and safely utilize this compound in your research, ensuring both personal safety and the integrity of your scientific endeavors.

References

  • American Chemical Society. (n.d.). Publications & Resources. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. Retrieved from [Link]

  • American Chemical Society. (n.d.). Introducing a Safety Guidance Chapter in the Fourth Edition of the ACS Style Guide. Retrieved from [Link]

  • Heath Giesbrecht. (2016, February 12). Safety Video by American Chemical Society (1991) [Video]. YouTube. [Link]

  • daphtcom. (2012, October 4). Handling Chemicals Safely (C) ACS 1991 [Video]. YouTube. [Link]

  • Occupational Safety and Health Administration. (n.d.). Eye and Face Protection - Overview. Retrieved from [Link]

  • Society for Chemical Hazard Communication & OSHA. (n.d.). Serious Eye Damage / Eye Irritation. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(1-hydroxypropan-2-yl)carbamate. Retrieved from [Link]

  • CPAchem. (n.d.). Safety data sheet: 3-Methoxy-1-propanol. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). Retrieved from [Link]

  • Society for Chemical Hazard Communication & OSHA. (n.d.). Skin Corrosion / Irritation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Workplace Material Handling & Safety. (2022, August 30). OSHA Standard 29 CFR 1926.102: Eye and Face Protection. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.